Cesium propionate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
cesium;propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2.Cs/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZSHUAKOJGWRT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5CsO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635664 | |
| Record name | Caesium propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38869-24-8 | |
| Record name | Caesium propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cesium propionate, compound with propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Cesium propionate chemical properties and structure
An In-depth Technical Guide to Cesium Propionate: Structure, Properties, and Applications
Abstract
This compound (C₂H₅CO₂Cs) is an alkali metal carboxylate that has garnered significant attention in synthetic organic chemistry and materials science. Its utility is largely defined by the "cesium effect," a phenomenon that leverages the unique properties of the large, soft cesium cation to enhance the reactivity of the associated anion. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, with a particular focus on its role as a strategic reagent in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Detailed protocols for its synthesis and application, alongside a thorough analysis of its spectroscopic signature and thermal behavior, are presented to provide researchers, scientists, and drug development professionals with a practical and in-depth resource.
Introduction: The Unique Role of Cesium Salts in Chemistry
In the realm of organic synthesis, the choice of counter-ion can dramatically influence reaction outcomes, affecting rates, yields, and selectivity. While lighter alkali metal salts like those of sodium and potassium are commonplace, cesium salts often provide distinct advantages. The large ionic radius and low charge density of the cesium cation (Cs⁺) result in weaker ion pairing with anions in solution, particularly in polar aprotic solvents. This leads to a more "naked" and thus more nucleophilic anion, a principle collectively known as the "cesium effect."[1][2]
This compound exemplifies this principle, serving as a highly effective source of the propionate nucleophile for a variety of transformations. Its enhanced solubility and reactivity compared to its lighter alkali metal counterparts make it an indispensable tool for challenging synthetic steps, particularly in the construction of complex ester functionalities under mild conditions.[3][4] This guide will explore the fundamental properties that give rise to these advantages and detail their practical application.
Molecular Structure and Physicochemical Properties
This compound is an ionic compound formed from the electrostatic attraction between a cesium cation (Cs⁺) and a propionate anion (CH₃CH₂COO⁻).
Molecular Structure
The propionate anion possesses a carboxylate group where the negative charge is delocalized across the two oxygen atoms, and a two-carbon ethyl chain. The large cesium cation does not form significant covalent bonds, resulting in a predominantly ionic solid-state structure.
Caption: Ionic and covalent structure of this compound.
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below. Its high solubility in polar aprotic solvents like DMF and DMSO is fundamental to its utility in organic synthesis.[1][3][5]
| Property | Value | Source(s) |
| CAS Number | 38869-24-8 | [1][5] |
| Molecular Formula | C₃H₅CsO₂ | [1][6] |
| Molecular Weight | 205.98 g/mol | [1][6] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 159-166 °C | [2] |
| Solubility | Soluble in water, dimethylformamide (DMF), dimethyl sulfoxide (DMSO) | [5][7] |
| Hygroscopicity | Hygroscopic | [5] |
| SMILES | CCC(=O)[O-].[Cs+] | [1] |
Spectroscopic Characterization
A comprehensive understanding of a compound's spectroscopic signature is essential for reaction monitoring and quality control.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by the vibrations of the propionate anion. Key expected absorptions include:
-
~2850-2980 cm⁻¹: C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups.
-
~1550-1610 cm⁻¹: A strong asymmetric stretching vibration of the carboxylate (COO⁻) group. This is a highly characteristic peak for carboxylate salts.
-
~1410-1440 cm⁻¹: A symmetric stretching vibration of the carboxylate group.
-
~1200 cm⁻¹: C-O stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is predicted to show three distinct signals corresponding to the three non-equivalent proton environments in the propionate anion:
-
A triplet signal (~1.1 ppm) for the methyl (CH₃) protons, split by the adjacent methylene protons.
-
A quartet signal (~2.3 ppm) for the methylene (CH₂) protons, split by the adjacent methyl protons.
-
The exact chemical shifts can vary depending on the solvent.
-
-
¹³C NMR: The carbon NMR spectrum is expected to show three signals for the three distinct carbon environments:
-
The methyl carbon (CH₃).
-
The methylene carbon (CH₂).
-
The carboxylate carbon (COO⁻), which will be the most downfield signal.[8]
-
-
¹³³Cs NMR: Cesium has only one naturally occurring isotope, ¹³³Cs, which is NMR active (spin I = 7/2).[9] While it is a quadrupolar nucleus, its low quadrupole moment often results in sharp signals.[9] The chemical shift of ¹³³Cs is highly sensitive to its coordination environment (solvation, ion-pairing).[9][10] This makes ¹³³Cs NMR a powerful tool for studying the "cesium effect" directly by probing the degree of ion dissociation in various solvents. The reference compound is typically 0.1 M CsNO₃ in D₂O.[9]
Mass Spectrometry (MS)
Under typical electron impact (EI) mass spectrometry, the ionic nature of this compound presents a challenge. However, techniques like electrospray ionization (ESI) are well-suited. In negative ion mode ESI-MS, the base peak would correspond to the propionate anion (CH₃CH₂COO⁻) with an m/z of 73.0. In positive ion mode, the cesium cation (Cs⁺) would be observed at an m/z of 132.9.
Synthesis and Handling
Laboratory-Scale Synthesis
A straightforward and common method for the preparation of this compound is the acid-base neutralization of cesium hydroxide with propionic acid.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cesium hydroxide monohydrate (1 eq.) in methanol.
-
Addition of Acid: Cool the solution in an ice bath (0 °C). Slowly add propionic acid (1 eq.) dropwise with vigorous stirring. Causality Note: The reaction is exothermic; slow addition at low temperature is crucial to control the reaction rate and prevent excessive heating.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure complete neutralization.
-
Work-up: Remove the solvent (methanol) under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting white solid under high vacuum for several hours to remove any residual solvent and water, yielding pure this compound.
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[5] It is also hygroscopic.[5]
-
Personal Protective Equipment (PPE): Always handle with chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid creating dust. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong acids.
Applications in Research and Development
The "Cesium Effect" in Sₙ2 Reactions
The primary application of this compound in organic synthesis is as a superior nucleophile in Sₙ2 reactions for the formation of esters. Compared to sodium or potassium propionate, this compound often provides significantly higher yields and allows for milder reaction conditions.[2]
Causality:
-
Enhanced Solubility: this compound is more soluble in common aprotic organic solvents (DMF, DMSO) than its lighter congeners. This creates a higher effective concentration of the nucleophile in the solution phase where the reaction occurs.[3][4]
-
Reduced Ion Pairing: The large, "soft" Cs⁺ cation forms loose ion pairs with the propionate anion. This "naked" anion is more reactive and available for nucleophilic attack.[4]
Experimental Protocol: Esterification of Benzyl Bromide
-
Reaction Setup: To a solution of benzyl bromide (1 eq.) in anhydrous DMF (N,N-dimethylformamide), add this compound (1.5 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Causality Note: The use of this compound allows this reaction to proceed efficiently at lower temperatures than would be required with Na⁺ or K⁺ salts, preserving sensitive functional groups.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield pure benzyl propionate.
Role in Drug Development and API Synthesis
In the synthesis of complex Active Pharmaceutical Ingredients (APIs), the introduction of ester groups is a common transformation. Often, these syntheses involve late-stage modifications of delicate, multifunctional molecules. The mild conditions and high yields afforded by cesium carboxylates make them highly valuable in these scenarios.[11][12][13] For example, this compound can be used to install a propionate ester on a chiral secondary alcohol with high confidence of inversion of stereochemistry (via the Sₙ2 mechanism) and minimal side reactions.
Materials Science Applications
-
Perovskite Solar Cells: this compound is used as a hydrophobic additive in the formulation of cesium lead halide perovskites. The propionate can substitute other anions, improving the stability and performance of the resulting solar cells.[2]
-
Catalysis: It serves as a precursor for creating cesium-based catalysts and for modifying the surfaces of materials like zeolites and clays.[2]
Thermal Stability and Decomposition
While specific thermogravimetric analysis (TGA) data for this compound is not widely published, its thermal behavior can be inferred from similar alkali metal carboxylates.[14] Upon heating, this compound is expected to be stable up to its melting point. At higher temperatures, decomposition is likely to proceed via decarboxylation. The anticipated decomposition pathway involves the loss of carbon dioxide and the formation of other organic fragments, ultimately leading to the formation of the thermally stable inorganic salt, cesium carbonate (Cs₂CO₃), at very high temperatures.
Conclusion
This compound is more than a simple salt; it is a high-performance reagent whose utility is rooted in the fundamental chemical principles of the cesium effect. Its superior solubility and the enhanced nucleophilicity of the "naked" propionate anion it generates in solution enable efficient and mild esterification reactions that are often challenging with other reagents. These properties make it a valuable tool for synthetic chemists in academia and industry, particularly in the demanding field of API synthesis where yield, purity, and the preservation of molecular complexity are paramount. As materials science continues to evolve, new applications, such as in the fabrication of advanced perovskites, will likely further expand the role of this versatile compound.
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The "Cesium Effect" in Organic Synthesis: A Strategic Guide to Unlocking Unique Reactivity and Selectivity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern organic synthesis, the pursuit of efficiency, selectivity, and mild reaction conditions is paramount. The "cesium effect" refers to the often dramatic rate acceleration and enhanced selectivity observed when cesium salts, such as cesium carbonate (Cs₂CO₃) and cesium fluoride (CsF), are employed in place of other alkali metal analogues.[1][2][3][4] Far from being a simple substitution of one base for another, the use of cesium reagents constitutes a strategic choice that leverages the unique physicochemical properties of the large, soft cesium cation (Cs⁺). This guide delves into the core mechanistic pillars underpinning this effect—from enhanced solubility and the generation of highly reactive "naked anions" to sophisticated template-driven macrocyclizations and the remarkable ability to control chemodivergent pathways. For the medicinal chemist and process developer, understanding and harnessing the cesium effect is not merely an academic exercise; it is a powerful tool for overcoming common synthetic hurdles, enabling the construction of complex molecular architectures, and improving the overall efficiency and selectivity of key chemical transformations.[2][3][4]
Introduction: Deconstructing the Cesium Phenomenon
The beneficial influence of cesium salts on reaction rates and efficiencies is a well-documented phenomenon in organic chemistry.[5][6] Historically observed to improve the efficiency of Sɴ2 reactions and base-mediated ring closures, the term "cesium effect" has evolved to describe a collection of advantages conferred by the Cs⁺ ion.[5][6] These advantages are not attributable to basicity alone, as cesium carbonate is a relatively mild inorganic base.[7][8][9] Instead, the effect originates from the distinct properties of the cesium cation itself: a very large ionic radius, low charge density, and high polarizability.[1]
This guide moves beyond empirical observations to provide a mechanistic framework, empowering chemists to rationally apply cesium-based strategies. We will explore how these fundamental properties translate into tangible synthetic advantages across a spectrum of reaction classes, including nucleophilic substitutions, palladium-catalyzed cross-couplings, and complex macrocyclizations.[1][2][10]
Commonly Employed Cesium Reagents:
-
Cesium Carbonate (Cs₂CO₃): The most frequently used cesium salt, valued for its moderate basicity, high solubility in polar organic solvents, and ease of handling.[10][11] It is a versatile reagent in C-H functionalization, alkylations, and cross-coupling reactions.[7][8]
-
Cesium Fluoride (CsF): Serves as an excellent source of "naked" fluoride ions due to the weak Cs-F interaction.[12] It is highly effective in desilylation and nucleophilic fluorination reactions.[12][13][14]
-
Cesium Hydroxide (CsOH): A strong base used for promoting challenging alkylations while often suppressing side reactions like overalkylation.[1][15]
-
Cesium Acetate (CsOAc) & other Carboxylates: These offer high solubility and serve as effective nucleophiles or bases in milder conditions, often allowing for lower reaction temperatures.[16]
Core Mechanistic Pillars of the Cesium Effect
The multifaceted "cesium effect" can be understood through three primary mechanistic principles that often work in concert.
Pillar 1: Enhanced Solubility and the "Naked Anion"
A critical, and perhaps the most fundamental, aspect of the cesium effect is the superior solubility of its salts in polar aprotic solvents like DMF, DMSO, and THF compared to their sodium and potassium counterparts.[10][11] This increased solubility ensures a higher effective concentration of the anionic reagent in the solution phase where the reaction occurs.
Beyond simple solubility, the nature of the Cs⁺ cation dictates the reactivity of the associated anion. Due to its large size and diffuse charge, Cs⁺ forms weak, solvent-separated ion pairs with anions (e.g., CO₃²⁻, F⁻, RCO₂⁻).[11][12] This prevents the cation from tightly binding to and shielding the anion, resulting in a more liberated, or "naked," anion . This "naked anion" is less encumbered by its counterion, exhibiting significantly higher nucleophilicity and basicity, which translates directly to faster reaction rates.[11]
Figure 1. The "Naked Anion" Concept. The large Cs⁺ ion results in weaker ion pairing and better solvation, leading to a more reactive anion compared to smaller alkali cations like K⁺.
Pillar 2: The Template Effect in Macrocyclization
The synthesis of macrocycles is notoriously challenging, often plagued by the formation of linear polymers via intermolecular reactions. While the high-dilution principle is a classic strategy to favor intramolecular cyclization, it is often impractical on a larger scale. The cesium effect offers an elegant alternative through a template mechanism .[17]
In this model, the large Cs⁺ cation acts as a coordination center. It simultaneously binds to multiple heteroatoms (typically oxygen or nitrogen) within a linear precursor molecule. This coordination pre-organizes the substrate into a folded, U-shaped conformation that brings the reactive ends into close proximity, dramatically lowering the entropic barrier for the desired intramolecular ring-closing reaction.[18] This templating effect effectively creates a high local concentration of the reacting termini, favoring cyclization over polymerization even at synthetically practical concentrations.[17][19]
Figure 2. The Cesium Template Effect in Macrocyclization. The Cs⁺ ion pre-organizes the linear substrate, promoting the desired intramolecular ring closure over intermolecular polymerization.
Pillar 3: Chemoselectivity and the "Magnified" Cesium Effect
Recent research has elevated the cesium effect from a mere rate-enhancement phenomenon to a tool for controlling reaction outcomes. This "magnified" cesium effect demonstrates that the choice of the alkali metal cation can fundamentally alter the chemoselectivity of a reaction, leading to different products from the same starting materials.[5][6][20]
A compelling example is the reaction of β-ketoesters with 1,2,3-triazine 1-oxides. When conducted with bases like Na₂CO₃ or K₂CO₃, the reaction yields pyridine derivatives. Remarkably, switching the base to Cs₂CO₃ completely changes the reaction pathway to favor the formation of pyridone derivatives.[5][20][21]
Computational studies have revealed the origin of this divergence: the large cesium cation uniquely stabilizes the transition state for nucleophilic attack at the ester carbonyl, whereas smaller cations like Na⁺ favor a transition state involving attack at the ketone carbonyl.[5][6][21] This metal ion-specific transition state accommodation represents a sophisticated level of reaction control, opening new avenues for developing chemodivergent synthetic strategies.[20]
Figure 3. Chemodivergence Driven by the Cesium Effect. The large Cs⁺ cation stabilizes a different transition state (TS) compared to Na⁺, leading to a completely different product scaffold.
Field-Proven Applications and Protocols
The theoretical underpinnings of the cesium effect translate into powerful and reliable synthetic methodologies. The advantages often include higher yields, the ability to use milder reaction conditions, shorter reaction times, and simplified work-up procedures.[2][3][4][16]
Table 1: The Cesium Effect Across Key Reaction Classes
| Reaction Class | Cesium Reagent(s) | Role of Cesium | Advantage Over Other Alkali Metals |
| O-Alkylation (Phenols, Alcohols) | Cs₂CO₃ | Base | Higher yields, especially with sterically hindered substrates; avoids harsh conditions.[22] |
| N-Alkylation (Amines, Indoles) | CsOH, Cs₂CO₃ | Base | High chemoselectivity for mono-alkylation, suppressing overalkylation.[10][15][23] |
| Sɴ2 Esterification (Carboxylates) | Cs₂CO₃, Cs-carboxylates | Base/Nucleophile | High yields due to "naked" carboxylate anion; foundational for solid-phase peptide synthesis.[11] |
| Macrocyclization (Lactones, Ethers) | Cs₂CO₃ | Base & Template Agent | Dramatically increased yields of macrocycle vs. polymer.[17][19] |
| Suzuki & Heck Couplings | Cs₂CO₃, CsF | Base | Facilitates transmetalation and reductive elimination steps; often superior for challenging substrates.[1][10] |
| Buchwald-Hartwig Amination | Cs₂CO₃ | Base | Effective in coupling a wide range of amines and aryl halides.[1][2] |
| Desilylation Reactions | CsF | Fluoride Source | Highly reactive "naked" fluoride provides rapid and clean deprotection.[12][14] |
Experimental Protocol: High-Selectivity Mono-N-Alkylation of Primary Amines
This protocol leverages the cesium effect to overcome the common problem of overalkylation, providing a reliable method for the synthesis of secondary amines.[15][23]
-
Objective: To selectively synthesize N-butylphenethylamine from phenethylamine and 1-bromobutane.
-
Principle: Cesium hydroxide acts as a base that effectively promotes the initial alkylation but suppresses the subsequent alkylation of the secondary amine product, likely due to steric effects and chelation with the product amine.[15][23]
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add phenethylamine (1.0 equiv).
-
Solvent Addition: Add anhydrous solvent (e.g., DMF or DMSO, approx. 0.1 M concentration).
-
Base Addition: Add cesium hydroxide monohydrate (CsOH·H₂O) (1.5 equiv). Stir the suspension for 10-15 minutes at room temperature.
-
Alkylating Agent Addition: Add the alkylating agent, 1-bromobutane (1.2 equiv), dropwise via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Cool the reaction to room temperature. Quench by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the pure secondary amine.
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An In-depth Technical Guide to Cesium Propionate for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cesium propionate (CH₃CH₂COOCs) is a specialty cesium carboxylate that has garnered significant interest in advanced chemical synthesis and materials science. Its unique properties, largely governed by the "cesium effect," make it a highly effective reagent in applications ranging from organic synthesis to the fabrication of cutting-edge perovskite materials. This guide provides a comprehensive overview of this compound, including its fundamental properties, detailed synthesis and purification protocols, mechanistic insights into its reactivity, and specific applications relevant to researchers and drug development professionals.
Core Properties of this compound
This compound is a white, crystalline, hygroscopic solid. Its key physical and chemical properties are summarized in the table below. It is important to distinguish between this compound and its complex with propionic acid, which has a different molecular formula and weight.
| Property | Value | Citations |
| CAS Number | 38869-24-8 | [1][2] |
| Molecular Formula | C₃H₅CsO₂ | [1][2] |
| Molecular Weight | 205.98 g/mol | [1][3] |
| Appearance | White crystalline powder | [2][4] |
| Melting Point | 159-166 °C | [4] |
| Solubility | Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Water soluble. | [4][5] |
| Synonyms | Cesium propanoate, Caesium propionate | [4] |
Note on the Propionic Acid Complex: A related compound, "this compound, complex with propionic acid," is also commercially available under the same CAS number. This complex has a distinct molecular formula of Cs·C₃H₅O₂·C₃H₆O₃ and a molecular weight of 280.06 g/mol .[6] Researchers should verify which compound is appropriate for their specific application.
Synthesis and Purification of this compound
High-purity this compound is crucial for consistent and reproducible results in research settings. The following section details a standard laboratory-scale synthesis and purification protocol.
Synthesis Protocol: Neutralization Reaction
This compound is readily synthesized via a straightforward acid-base neutralization reaction between cesium hydroxide or cesium carbonate and propionic acid.[7] The use of cesium carbonate is often preferred due to its lower cost and easier handling compared to the highly caustic cesium hydroxide.
Reaction:
Cs₂CO₃ + 2 CH₃CH₂COOH → 2 CH₃CH₂COOCs + H₂O + CO₂
Experimental Protocol:
-
Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cesium carbonate (1.0 equivalent) in dry methanol.
-
Reaction: To the stirring methanolic solution, slowly add propionic acid (2.0 equivalents). The addition will cause effervescence (CO₂ evolution), so it should be done cautiously.
-
Completion: After the addition is complete, gently heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.
-
Work-up: Allow the reaction mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. The resulting solid is crude this compound.
Purification by Recrystallization
For most applications, particularly in organic synthesis and materials science, the crude this compound should be purified.
Protocol:
-
Solvent Selection: A common and effective solvent system for the recrystallization of this compound is a mixture of diethyl ether and ethanol (1:1 v/v).[8]
-
Procedure: Dissolve the crude this compound in a minimum amount of the hot diethyl ether/ethanol solvent system.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
-
Storage: Store the purified, hygroscopic this compound in a desiccator over a suitable drying agent.
Diagram of the Synthesis and Purification Workflow:
Caption: Workflow for the synthesis and purification of this compound.
The "Cesium Effect": Mechanistic Insights and Applications in Organic Synthesis
The utility of cesium salts in organic synthesis is often attributed to the "cesium effect," a phenomenon that enhances the reactivity of anions in solution.
Understanding the "Cesium Effect"
The large ionic radius and low charge density of the cesium cation (Cs⁺) result in weak coordination with its counter-anion in aprotic polar solvents like DMF and DMSO. This leads to a higher degree of dissociation into "naked" or poorly solvated anions.[8] A more "naked" anion is a more potent nucleophile, leading to several synthetic advantages:
-
Increased Reaction Rates: The enhanced nucleophilicity of the propionate anion results in significantly faster reaction times.
-
Higher Yields: Reactions proceed more efficiently, often leading to higher product yields compared to reactions using sodium or potassium salts.[2]
-
Milder Conditions: The increased reactivity allows many transformations to be conducted at lower temperatures.
Application in SN2 Reactions: Esterification
This compound is an excellent nucleophilic source of the propionate group for SN2 reactions, particularly for the synthesis of esters from alkyl halides or sulfonates. This method is especially useful for substrates that are sensitive to acidic or strongly basic conditions.
General Reaction:
R-X + CH₃CH₂COOCs → CH₃CH₂COOR + CsX (where X = Br, I, OTs, OMs)
Experimental Protocol: Synthesis of 2-Octyl Propionate
This protocol is adapted from the study by van Keulen et al., which investigated the reactivity of alkali metal carboxylates.[8]
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the mesylate of 2-octanol (1.0 equivalent) in anhydrous DMF.
-
Reagents: Add this compound (1.2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction proceeds with a complete inversion of configuration at the chiral center, characteristic of an SN2 mechanism.[8]
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-octyl propionate.
Diagram of the SN2 Esterification Pathway:
Caption: SN2 mechanism for ester synthesis using this compound.
Relevance in Drug Development
The mild and efficient nature of this compound-mediated reactions makes it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). While often not appearing in the final API structure, it can be employed as a key reagent in the construction of ester-containing intermediates. Its use as a "pharmaceutical intermediate" is noted in chemical supplier literature.[5] The ability to perform esterifications under neutral conditions is particularly advantageous when dealing with sensitive functional groups present in many drug candidates.
Application in Materials Science: Perovskite Precursors
This compound serves as a crucial precursor in the synthesis of all-inorganic cesium lead halide (CsPbX₃) and other metal halide perovskite nanocrystals, which are materials of immense interest for applications in solar cells, LEDs, and photodetectors.
In the synthesis of these materials, this compound can be used as the cesium source. The choice of the carboxylate anion (propionate vs. acetate, for example) can influence the properties of the resulting perovskite nanocrystals. Specifically, the longer alkyl chain of the propionate group can impart greater hydrophobicity to the nanocrystal surface, which may enhance their stability in ambient conditions.[2]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation.[1][8]
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Avoid inhalation of dust. Do not breathe dust/fume/gas/mist/vapors/spray.[8]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.
-
Store in a tightly closed container in a cool, dry place. The compound is hygroscopic.[5]
-
Spectral Data and Characterization
While a comprehensive public database of spectral data for this compound is limited, the following provides expected characteristics based on its structure and data for analogous compounds.
-
Infrared (IR) Spectroscopy: An ATR-IR spectrum is noted in the PubChem database from an Aldrich sample.[1] Key expected absorptions include strong C=O stretching vibrations for the carboxylate group around 1550-1610 cm⁻¹ and C-H stretching vibrations from the ethyl group around 2850-2990 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Two signals are expected for the propionate anion: a triplet around 1.1 ppm (CH₃) and a quartet around 2.2 ppm (CH₂).
-
¹³C NMR: Three signals are expected: the carboxylate carbon (C=O) around 180 ppm, the methylene carbon (CH₂) around 30 ppm, and the methyl carbon (CH₃) around 9 ppm.
-
¹³³Cs NMR: Cesium-133 is an NMR-active nucleus. In solvents like DMSO, where cesium salts are highly dissociated, a single sharp resonance is expected. The chemical shift can provide information about the degree of ion pairing in different solvents.[4][8]
-
Conclusion
This compound is a versatile and powerful reagent for researchers in both organic synthesis and materials science. Its enhanced reactivity, driven by the "cesium effect," allows for efficient chemical transformations under mild conditions, a property of significant value in the synthesis of complex molecules and pharmaceuticals. Furthermore, its role as a precursor in the rapidly evolving field of perovskite materials underscores its importance in modern chemical research. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective application in the laboratory.
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An In-Depth Technical Guide to the Solubility of Cesium Propionate in Organic Solvents
Foreword: Unlocking the Potential of Cesium Propionate Through a Deeper Understanding of its Solubility
To the researchers, scientists, and drug development professionals who continuously push the boundaries of innovation, this guide is intended to be a comprehensive resource on a seemingly simple, yet fundamentally critical, physicochemical property: the solubility of this compound in organic solvents. In my years in the field, I have seen firsthand how a thorough understanding of a compound's solubility profile can be the key to unlocking its full potential, from optimizing reaction conditions in organic synthesis to designing effective drug delivery systems.
This compound (C₂H₅COOCs) is more than just another alkali metal salt. Its unique properties, often referred to as the "cesium effect," have made it an invaluable tool in a variety of applications.[1] This guide moves beyond a simple compilation of data. It is designed to provide you with the foundational knowledge, practical methodologies, and critical insights necessary to effectively harness the properties of this compound in your work. We will delve into the theoretical underpinnings of its solubility, present available quantitative data, and provide detailed protocols for you to determine its solubility in your own systems.
This document is structured to be a practical and logical resource. We will begin with the fundamental principles governing solubility, then move to a quantitative overview of this compound's solubility in various organic solvents. Following this, we will explore detailed experimental methodologies for solubility determination. Finally, we will analyze the solubility data in the context of the underlying physicochemical principles and discuss the practical implications for its applications.
Section 1: The Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone of understanding solubility.[2] This adage suggests that substances with similar polarities are more likely to be soluble in one another. For an ionic compound like this compound, which consists of a cesium cation (Cs⁺) and a propionate anion (CH₃CH₂COO⁻), solubility in an organic solvent is a delicate balance between the energy required to break the crystal lattice of the salt (lattice energy) and the energy released when the ions are solvated by the solvent molecules (solvation energy).[3]
Several key factors influence the solubility of ionic compounds in organic media:
-
Solvent Polarity: Polar solvents, which have molecules with a significant dipole moment, are generally better at dissolving ionic compounds. These solvent molecules can effectively surround the cations and anions, stabilizing them in solution and overcoming the strong electrostatic forces within the crystal lattice.[2]
-
Lattice Energy: This is the energy required to separate one mole of a solid ionic compound into its gaseous ions.[3] A higher lattice energy implies stronger ionic bonds within the crystal, making it more difficult for a solvent to dissolve the salt.
-
Ion-Solvent Interactions: The strength of the interactions between the ions and the solvent molecules is a critical determinant of solubility. These interactions can include ion-dipole, hydrogen bonding, and van der Waals forces.[4]
-
Temperature: The solubility of most salts increases with temperature, as the additional thermal energy helps to overcome the lattice energy.[4]
-
Molecular Size: In some cases, the size of the solute molecules can influence solubility. It can be more difficult for solvent molecules to effectively surround larger solute molecules.[4]
Caption: A diagram illustrating the dissolution of this compound in an organic solvent.
Section 2: Quantitative Solubility Data for this compound
While qualitative statements about the solubility of this compound in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are common, quantitative data is more limited.[5][6] The following table summarizes the available quantitative solubility data for this compound and, for comparative purposes, other alkali metal propionates in selected organic solvents. This comparison is crucial for understanding the "cesium effect," where cesium salts often exhibit enhanced solubility and reactivity compared to their lighter alkali metal counterparts.[7]
| Solvent | Temperature (°C) | This compound (mol/L) | Sodium Propionate (mol/L) | Potassium Propionate (mol/L) | Rubidium Propionate (mol/L) | Reference |
| Methyl Ethyl Ketone (MEK) | 51 | 0.0102 | 0.0003 | 0.0011 | 0.0022 | [7] |
| Dimethylformamide (DMF) | 51 | 0.124 | 0.0025 | 0.0387 | 0.0309 | [7] |
| Dimethyl Sulfoxide (DMSO) | 51 | >1.00 | 0.0324 | 0.631 | 0.708 | [7] |
Note: The solubility in DMSO was noted as being very high, exceeding 1.00 mol/L.[7]
Section 3: Experimental Determination of Solubility
For researchers requiring precise solubility data in a specific solvent system, experimental determination is essential. The following are detailed protocols for two common and reliable methods: gravimetric analysis and UV-Vis spectroscopy.
Gravimetric Method: A Step-by-Step Protocol
The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a liquid.[9] It relies on the direct measurement of the mass of the dissolved solute in a known mass or volume of a saturated solution.
Materials and Equipment:
-
This compound
-
Organic solvent of interest
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatically controlled shaker or magnetic stirrer with a hotplate
-
Filtration apparatus (e.g., syringe with a compatible filter, or a vacuum filtration setup with appropriate filter paper)
-
Oven (for drying)
-
Glass vials with airtight seals
-
Pipettes and graduated cylinders
-
Pre-weighed evaporation dish
Protocol:
-
Preparation of a Saturated Solution: a. Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation. b. Place the sealed vial in a thermostatically controlled shaker or on a magnetic stirrer at a constant, recorded temperature. c. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated. Periodically check for the continued presence of undissolved solid.[9]
-
Sample Collection: a. Once equilibrium is reached, carefully withdraw a known volume of the clear supernatant (the liquid portion) using a syringe fitted with a filter. This step is critical to prevent any undissolved solid from being transferred.
-
Solvent Evaporation: a. Transfer the filtered supernatant to a pre-weighed evaporation dish. b. Carefully evaporate the solvent in an oven set to a temperature below the boiling point of the solvent and the decomposition temperature of this compound (melting point is around 160°C).[5][10] Ensure complete evaporation by drying to a constant weight.
-
Mass Determination and Calculation: a. After cooling to room temperature in a desiccator, weigh the evaporation dish containing the dried this compound residue. b. The mass of the dissolved this compound is the final mass minus the initial mass of the empty evaporation dish. c. The solubility can then be calculated and expressed in various units, such as grams per 100 mL of solvent or moles per liter.
Caption: A workflow diagram for the gravimetric determination of solubility.
UV-Vis Spectroscopy Method
This method is applicable if this compound exhibits absorbance in the UV-Vis spectrum in the chosen solvent, or if a suitable chromophore can be introduced. Since the propionate ion itself does not have a strong chromophore, this method is often more suitable for compounds that do. However, a general protocol is provided for its potential application.
Protocol:
-
Prepare a Calibration Curve: a. Prepare a series of standard solutions of this compound with known concentrations in the organic solvent. b. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).[11] c. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Prepare and Analyze the Saturated Solution: a. Prepare a saturated solution and filter it as described in the gravimetric method (steps 1a-c and 2a). b. Dilute a known volume of the clear filtrate with the pure solvent to bring the absorbance into the linear range of the calibration curve. c. Measure the absorbance of the diluted solution.[12]
-
Calculate Solubility: a. Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. b. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
Section 4: Analysis and Interpretation of Solubility
The significantly higher solubility of this compound in polar aprotic solvents like DMF and DMSO compared to its lighter alkali metal counterparts is a clear manifestation of the "cesium effect."[7] This can be attributed to several key physicochemical properties of the cesium ion.
-
Large Ionic Radius and Low Charge Density: The cesium cation is the largest of the stable alkali metal cations. This large size results in a low charge density, which in turn leads to weaker interactions with the propionate anion in the crystal lattice (lower lattice energy).[13]
-
Weak Solvation: Due to its low charge density, the cesium ion is less strongly solvated by solvent molecules compared to smaller cations like lithium and sodium.[13] While this might seem counterintuitive to promoting solubility, in the context of the overall energy balance, the lower lattice energy of cesium salts is often the dominant factor.
Caption: A diagram comparing the ionic bonding and solvation of this compound and sodium propionate.
The propionate anion also plays a role in the solubility profile. The ethyl group (CH₃CH₂) is nonpolar, which can influence interactions with the organic solvent. The carboxylate group (-COO⁻) is polar and capable of ion-dipole interactions. The overall solubility in a particular solvent will depend on the balance of these interactions.
Section 5: Practical Implications in Research and Development
The solubility of this compound has direct and significant consequences for its application in various fields:
-
Organic Synthesis: In nucleophilic substitution reactions, the enhanced solubility of this compound in aprotic solvents leads to a higher concentration of the "naked" and highly reactive propionate anion in solution. This often results in faster reaction rates and higher yields compared to reactions using sodium or potassium propionate.[7]
-
Drug Development: For a drug to be absorbed, it must first be in solution.[14] Understanding the solubility of cesium salts of active pharmaceutical ingredients (APIs) in various organic solvents is crucial for developing suitable formulations, such as amorphous solid dispersions, which can enhance the bioavailability of poorly water-soluble drugs.
-
Materials Science: Cesium-containing compounds are used in the synthesis of various materials, including perovskites for solar cells. The ability to dissolve cesium precursors like this compound in specific organic solvents is essential for controlling the crystallization process and the final properties of the material.
Section 6: Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) for detailed information. Key safety considerations include:
-
Hygroscopicity: this compound is hygroscopic and should be stored in a tightly sealed container in a dry environment.[5]
-
Irritation: It may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Disposal: Dispose of this compound and its solutions in accordance with local regulations.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, from the fundamental principles to practical applications. The "cesium effect," largely driven by the unique properties of the cesium ion, leads to enhanced solubility in many polar aprotic solvents, a feature that is of significant practical importance. By understanding the theoretical underpinnings and employing the experimental protocols outlined in this guide, researchers can better predict and control the behavior of this compound in their work, ultimately leading to more efficient and effective outcomes in organic synthesis, drug development, and materials science.
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Introduction: The Significance of the "Cesium Effect"
An In-Depth Technical Guide to the Laboratory Synthesis of Cesium Propionate
Executive Summary
This compound (CsC₃H₅O₂) is a valuable reagent in organic synthesis, primarily utilized for its superior performance in nucleophilic substitution reactions—a phenomenon often termed the "Cesium Effect".[1][2] This guide provides a comprehensive framework for the laboratory-scale synthesis of this compound. Two primary, reliable, and reproducible methods are detailed: the reaction of propionic acid with cesium carbonate and with cesium hydroxide. This document furnishes senior researchers and drug development professionals with a robust understanding of the underlying chemical principles, detailed step-by-step experimental protocols, characterization techniques, and critical safety considerations. The methodologies are presented to be self-validating, ensuring scientific integrity and reproducibility.
Cesium salts of organic acids, particularly cesium carboxylates, hold a unique position in synthetic organic chemistry. The enhanced reactivity of the carboxylate anion when paired with a cesium cation is known as the "Cesium Effect".[1][3] This effect is largely attributed to the large ionic radius and high polarizability of the cesium ion (Cs⁺). In polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), cesium salts are significantly more soluble than their lighter alkali metal counterparts (Li⁺, Na⁺, K⁺).[3][4] This high solubility ensures that the cesium ion is well-solvated, leaving the propionate anion essentially "free" and highly nucleophilic.[3]
This heightened reactivity makes this compound an excellent reagent for S_N2 displacement reactions, facilitating the formation of esters from primary and secondary halides or sulfonates, often with higher yields, shorter reaction times, and under milder conditions than other propionate salts.[1][2] Its applications extend to the synthesis of complex molecules, precursors for perovskite solar cells, and as an epoxide-cleaving agent.[1][5] This guide details the synthesis of this versatile reagent for laboratory use.
Chemical Principles and Synthesis Routes
The synthesis of this compound is fundamentally an acid-base neutralization reaction. Propionic acid (CH₃CH₂COOH), a weak organic acid, reacts with a cesium base to form the this compound salt and a benign byproduct.
Synthesis Route A: Using Cesium Carbonate
This is the most common and practical route for laboratory synthesis. Cesium carbonate (Cs₂CO₃) is a moderately strong base that is easier to handle than cesium hydroxide due to its lower hygroscopicity.[3] The reaction proceeds as follows:
2 CH₃CH₂COOH + Cs₂CO₃ → 2 CH₃CH₂COOCs + H₂O + CO₂ (g)
The reaction is driven to completion by the evolution of carbon dioxide gas.
Synthesis Route B: Using Cesium Hydroxide
Cesium hydroxide (CsOH) is a very strong base and reacts readily with propionic acid in a direct 1:1 stoichiometry.[6]
CH₃CH₂COOH + CsOH → CH₃CH₂COOCs + H₂O
While chemically straightforward, this route requires more stringent handling procedures due to the extremely corrosive and hygroscopic nature of cesium hydroxide.[6][7]
Reagents, Materials, and Physicochemical Data
Proper preparation requires an understanding of the properties of all substances involved. All reagents should be of high purity (≥99%).
| Substance | Formula | Molar Mass ( g/mol ) | Appearance | Key Hazards |
| This compound | C₃H₅CsO₂ | 205.98 | White crystalline powder | Skin/eye irritant |
| Propionic Acid | C₃H₆O₂ | 74.08 | Colorless, oily liquid | Flammable, Corrosive, Respiratory Irritant[8] |
| Cesium Carbonate | Cs₂CO₃ | 325.82 | White powder | Serious eye damage, Skin irritant, Hygroscopic[9] |
| Cesium Hydroxide | CsOH | 149.91 | Colorless/yellowish solid | Severely Corrosive, Toxic, Highly Hygroscopic[6] |
| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | Colorless liquid | Flammable, Eye Irritant |
| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | Colorless liquid | Extremely Flammable, Peroxide Former |
Experimental Protocols
The following protocols are designed for a ~10 g scale synthesis. All operations should be performed in a well-ventilated chemical fume hood.
Protocol A: Synthesis via Cesium Carbonate
This method is preferred for its operational simplicity and the less hazardous nature of the cesium source compared to cesium hydroxide.
Step 1: Reagent Preparation
-
Weigh 8.15 g (25.0 mmol, 0.5 eq) of cesium carbonate into a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
In a separate beaker, measure 7.41 g (8.3 mL, 100.0 mmol, 2.0 eq) of propionic acid.
-
Add 100 mL of anhydrous ethanol to the round-bottom flask containing the cesium carbonate.
Step 2: Reaction Execution
-
Begin stirring the cesium carbonate suspension in ethanol.
-
Slowly add the propionic acid to the flask dropwise using a dropping funnel over 30 minutes at room temperature. Causality Note: A slow addition rate is crucial to control the effervescence of CO₂ and prevent excessive foaming.
-
After the addition is complete, fit the flask with a reflux condenser and heat the mixture to a gentle reflux (~80°C) for 2-3 hours. Causality Note: Heating ensures the reaction goes to completion, as evidenced by the cessation of gas evolution and the dissolution of all cesium carbonate.
Step 3: Product Isolation and Purification
-
Allow the reaction mixture to cool to room temperature. The resulting solution should be clear and colorless.
-
Remove the solvent (ethanol) and any water formed using a rotary evaporator under reduced pressure.
-
The crude product will be a white solid. To purify, redissolve the solid in a minimal amount of hot anhydrous ethanol (~30-40 mL).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to induce crystallization.
-
Collect the white crystals by vacuum filtration. Wash the crystals twice with a small amount of cold anhydrous diethyl ether (~15 mL each wash) to remove any residual impurities.
-
Dry the purified this compound in a vacuum oven at 60-70°C overnight to yield a fine white powder. The expected yield is 9.5 - 10.0 g (92-97%).
Protocol B: Synthesis via Cesium Hydroxide
This protocol is faster but requires heightened safety measures.
Step 1: Reagent Preparation
-
Due to its highly hygroscopic nature, cesium hydroxide must be weighed rapidly. Weigh 7.50 g (50.0 mmol, 1.0 eq) of cesium hydroxide into a 250 mL round-bottom flask containing 100 mL of anhydrous ethanol and a magnetic stir bar.
-
In a separate beaker, measure 3.71 g (4.15 mL, 50.0 mmol, 1.0 eq) of propionic acid.
Step 2: Reaction Execution
-
Cool the cesium hydroxide solution in an ice bath to 0-5°C. Causality Note: The neutralization reaction is highly exothermic; initial cooling prevents the solvent from boiling and ensures controlled reaction.
-
Slowly add the propionic acid dropwise over 20-30 minutes, maintaining the internal temperature below 20°C.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete reaction.
Step 3: Product Isolation and Purification
-
Follow the identical isolation and purification steps (3-6) as described in Protocol A. The expected yield is 9.6 - 10.2 g (93-99%).
Characterization and Quality Control
Verification of the final product's identity and purity is essential.
-
Appearance: The product should be a fine, white crystalline powder.[1]
-
Melting Point: The melting point should be in the range of 159-166°C.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum provides a definitive fingerprint of the molecule.[10] The spectrum of this compound should show a strong absorbance band for the carboxylate (COO⁻) asymmetric stretch around 1550-1610 cm⁻¹ and a complete absence of the broad O-H stretch from the starting carboxylic acid (typically ~2500-3300 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum (in D₂O or DMSO-d₆) should confirm the presence of the propionate structure: a triplet at ~1.0 ppm (3H, -CH₃) and a quartet at ~2.2 ppm (2H, -CH₂-).
-
¹³³Cs NMR: Cesium NMR can be used as a supplementary technique to confirm the presence of the cesium cation in its ionic environment.[11][12]
-
Safety and Handling
Researcher safety is paramount. A thorough risk assessment must be conducted before commencing any work.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact with propionic acid; consult glove compatibility charts).[13][14]
-
Propionic Acid: Corrosive and flammable.[8][15] Handle exclusively in a chemical fume hood away from ignition sources. Causes severe skin and eye burns.[14]
-
Cesium Carbonate: Causes serious eye damage and skin irritation.[9][16] Avoid inhaling dust.[16] It is hygroscopic and should be stored in a tightly sealed container in a dry environment.[9]
-
Cesium Hydroxide: Extremely corrosive and toxic.[17] Causes severe, deep tissue burns on contact.[7] It is highly hygroscopic and will absorb moisture and CO₂ from the air.[6] Handle with extreme care, using forceps or spatulas, and weigh in a glove box or rapidly in a fume hood.
-
Waste Disposal: Neutralize any acidic or basic waste streams before disposing of them according to institutional and local regulations.
Visualization of Workflow and Chemistry
General Synthesis Workflow
The following diagram outlines the logical flow from starting materials to the final, characterized product.
Caption: General workflow for the synthesis of this compound.
Chemical Transformation Diagram
This diagram illustrates the core acid-base neutralization reaction using the cesium carbonate route.
Caption: Acid-base neutralization for this compound synthesis.
Conclusion
The synthesis of this compound is a straightforward and scalable laboratory procedure achievable through the neutralization of propionic acid with either cesium carbonate or cesium hydroxide. The cesium carbonate route is generally recommended due to superior handling characteristics and safety profile. Adherence to the detailed protocols, safety precautions, and characterization methods outlined in this guide will enable researchers to reliably produce high-purity this compound, a key reagent for leveraging the "Cesium Effect" in advanced organic synthesis.
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An In-depth Technical Guide to the Safe Handling of Cesium Propionate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling precautions for cesium propionate (CAS No. 38869-24-8). As a Senior Application Scientist, the following sections synthesize critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory practices.
Compound Profile and Hazard Identification
This compound (C₃H₅CsO₂) is a cesium salt of propionic acid, utilized in synthetic chemistry as a pharmaceutical intermediate and as a reagent for epoxide cleavage.[1][2] Its utility stems from the high solubility and reactivity of cesium salts in dipolar aprotic solvents like DMF and DMSO, a phenomenon often dubbed the "cesium effect".[2] However, its reactivity and physicochemical properties necessitate a thorough understanding of its hazards.
The primary risks associated with this compound are related to its corrosive and irritant nature. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3][4]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation |
| Note: Some suppliers also include H314 (Causes severe skin burns and eye damage), elevating the hazard. |
Furthermore, while data for this compound is specific, it is crucial to consider the toxicological profile of cesium salts in general. The cesium ion has been linked to reproductive toxicity, specifically affecting the male reproductive system by causing adverse effects on sperm motility and morphology in repeated dose studies.[5] Therefore, minimizing exposure is paramount.
Physicochemical Data
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 38869-24-8 | [3][6][7] |
| Molecular Formula | C₃H₅CsO₂ | [6][7] |
| Molecular Weight | ~205.98 g/mol | [6][7] |
| Appearance | White crystalline solid | [4][8] |
| Melting Point | 160 °C (lit.) | [1][8] |
| Solubility | Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) | [1][2] |
| Stability | Stable under recommended storage conditions | [4][6] |
| Sensitivity | Hygroscopic | [1] |
The Hierarchy of Controls: A Systematic Approach to Safety
The most effective safety programs implement a multi-layered approach known as the hierarchy of controls. This framework prioritizes strategies that eliminate or reduce hazards at their source.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
For this compound, elimination or substitution is often not feasible. Therefore, the focus lies heavily on robust engineering controls, administrative protocols, and diligent use of Personal Protective Equipment (PPE).
Experimental Protocols: Safe Handling and Storage
Adherence to standardized protocols is non-negotiable for mitigating the risks associated with this compound.
Engineering Controls
The primary engineering control is to handle this compound in a way that prevents dust and aerosol generation from entering the breathing zone of personnel.
-
Causality : this compound is a fine crystalline powder that can easily become airborne. Inhalation may cause respiratory irritation.[4]
-
Protocol :
-
Always handle solid this compound inside a certified chemical fume hood with proper airflow.
-
For procedures with a high potential for dust generation (e.g., weighing large quantities, scraping containers), use a ventilated balance enclosure or a glove box.
-
Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[3][9]
-
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards of the material.
-
Causality : The compound causes serious eye irritation and skin irritation upon contact.[3][4] Prolonged or repeated contact can lead to more severe damage.
-
Protocol :
-
Eye Protection : Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be worn in addition to goggles when there is a splash hazard.
-
Skin Protection : Wear a flame-retardant lab coat. Use chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[6] Follow proper glove removal techniques to avoid contaminating skin.[6]
-
Respiratory Protection : Under normal use conditions within a fume hood, respiratory protection is not typically required.[3] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH/MSHA-approved respirator should be used.[10]
-
Step-by-Step Handling Methodology
-
Preparation : Before handling, ensure all required PPE is donned correctly. Decontaminate the work surface within the fume hood.
-
Weighing : Use a tared weigh boat or glassine paper. Handle the container and spatula carefully to minimize the creation of airborne dust.
-
Transfer : If transferring the solid to a reaction vessel, do so slowly and carefully. If making a solution, add the solid to the solvent slowly while stirring to prevent splashing.
-
Post-Handling : Tightly seal the source container immediately after use. Decontaminate the spatula and work surface.
-
Hygiene : Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[3][6] Do not eat, drink, or smoke in the laboratory area.[10]
Storage Requirements
-
Causality : this compound is hygroscopic and needs to be protected from moisture.[1] Improper storage can lead to degradation of the material and potential reaction with ambient moisture.
-
Protocol :
Emergency and First-Aid Procedures
Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work with the compound.
Caption: Workflow for responding to an accidental spill of this compound.
First-Aid Measures
-
Inhalation : If inhaled, immediately remove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][6]
-
Skin Contact : Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] If skin irritation persists, consult a physician.[3]
-
Eye Contact : Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[3][6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.
-
Ingestion : Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person.[6] Rinse the mouth with water and then drink plenty of water.[4] Seek immediate medical attention.[6]
Accidental Release Measures
-
Personal Precautions : Evacuate personnel from the immediate area.[6] Ensure adequate ventilation. Do not breathe the dust. Wear the full PPE as described in section 4.2.[6]
-
Environmental Precautions : Prevent the material from entering drains or waterways.[6]
-
Containment and Cleaning : For a small spill, carefully sweep or shovel the material into a suitable, labeled, and closed container for disposal.[6] Avoid actions that generate dust. Clean the affected area thoroughly once the material is removed.
Fire-Fighting Measures
While this compound itself is not combustible, it may be present in a fire involving other materials.
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Special Hazards : Thermal decomposition can lead to the release of irritating gases and vapors.[4]
-
Protective Equipment : Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[6][10]
Disposal Considerations
Disposal of this compound and any contaminated materials (e.g., gloves, weigh boats) must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.[3][9] It should be treated as hazardous chemical waste and disposed of via a licensed professional waste disposal service. Do not mix with other waste.
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An In-depth Technical Guide to the Physical Characteristics of Cesium Propionate Powder
Foreword: Unveiling the Physicochemical Nuances of a Key Synthetic Reagent
For the discerning researcher, scientist, and drug development professional, a thorough understanding of the physical characteristics of a reagent is not merely academic; it is the bedrock upon which robust, reproducible, and scalable synthetic methodologies are built. Cesium propionate (C₃H₅CsO₂), a white crystalline powder, has emerged as a reagent of significant interest, particularly for its role in enhancing reaction rates and yields in organic synthesis—a phenomenon often referred to as the "Cesium Effect."[1][2][3][4] This guide provides a comprehensive exploration of the core physical attributes of this compound powder, moving beyond simple data points to explain the causality behind its properties and the self-validating systems used for their characterization. Our aim is to equip the reader with the technical acumen and field-proven insights necessary to effectively harness the potential of this versatile compound in their research and development endeavors.
Core Physical and Chemical Properties
The utility of this compound in various applications is intrinsically linked to its fundamental physical and chemical properties. A summary of these characteristics is presented below, followed by a detailed discussion of each.
| Property | Value/Description | Significance in Application |
| Appearance | White crystalline powder[5] | Indicates purity; consistency is crucial for reproducible reaction kinetics. |
| Molecular Formula | C₃H₅CsO₂[6][7] | Defines the elemental composition and stoichiometry. |
| Molecular Weight | 205.98 g/mol [6][7] | Essential for accurate molar calculations in reaction stoichiometry. |
| Melting Point | Approximately 160 °C (literature values vary slightly)[5][8] | A key indicator of purity; a sharp melting point range is desirable. Its relatively low melting point can be a factor in certain reaction conditions. |
| Boiling Point | Not applicable; decomposes at elevated temperatures.[5][9] | Understanding the thermal stability and decomposition temperature is critical for defining safe and effective reaction temperature profiles. |
| Solubility | Soluble in water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[8][10] | High solubility in common aprotic polar solvents is a cornerstone of the "Cesium Effect," enabling high concentrations of the nucleophilic propionate anion in solution.[1] |
| Density | Not readily available in literature. | Knowledge of bulk and true density is important for process scale-up, reactor design, and powder handling.[11][12] |
| Hygroscopicity | Hygroscopic[8] | Requires careful handling and storage to prevent moisture absorption, which can impact purity and reactivity. |
| Stability | Stable under recommended storage conditions.[9] | Ensures consistent performance and a reasonable shelf-life when stored appropriately. |
In-Depth Analysis of Key Physical Characteristics
A deeper dive into the primary physical attributes of this compound powder reveals the intricate relationship between its structure and its function in a laboratory and manufacturing setting.
Crystalline Structure and Appearance
This compound exists as a white crystalline powder. The crystalline nature implies a regular, repeating arrangement of cesium cations (Cs⁺) and propionate anions (C₂H₅COO⁻) in a crystal lattice. While specific crystallographic data for this compound is not widely published, related cesium salts like Cesium Chloride adopt a simple cubic structure.[13][14] The purity of the powder can often be initially assessed by its appearance; a uniform, bright white powder is indicative of higher purity, whereas discoloration may suggest the presence of impurities or degradation products.
Thermal Properties: Melting Point and Thermal Stability
The melting point of this compound is consistently reported to be around 160 °C.[5][8] This is a critical parameter for quality control, as impurities will typically broaden and depress the melting point range. It is important to note that this compound is likely to decompose at temperatures above its melting point. Studies on other metal propionates, such as sodium propionate, show decomposition occurring at elevated temperatures, yielding metal carbonates and various organic byproducts.[15] Therefore, for synthetic applications, reaction temperatures should be carefully controlled to remain below the decomposition threshold to avoid unwanted side reactions and ensure the integrity of the reagent.
Solubility Profile: The Key to the "Cesium Effect"
The high solubility of this compound in polar aprotic solvents like DMF and DMSO is a cornerstone of its synthetic utility.[1][8][10] This high solubility leads to a greater concentration of the "naked" propionate anion in solution compared to its sodium or potassium counterparts. The larger, more polarizable cesium cation is less effective at forming tight ion pairs with the propionate anion, leading to a more reactive, or "freer," nucleophile.[1] This enhanced nucleophilicity is a primary driver of the accelerated reaction rates observed in many organic transformations, a phenomenon aptly named the "Cesium Effect."[1][3][16]
Density: Bulk vs. True Density
While a specific, experimentally determined density for this compound is not readily found in the literature, it is a crucial parameter for process chemistry and scale-up. Two forms of density are relevant for powders:
-
Bulk Density: The mass of the powder divided by the volume it occupies, including the space between particles.[11][17] This is important for packaging, storage, and hopper design.
-
True Density: The mass of the powder divided by its volume, excluding the inter-particle voids. This is an intrinsic property of the material itself.
The determination of these densities is essential for converting mass-based measurements to volume-based measurements in industrial settings.
Hygroscopicity and Stability
This compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8] This necessitates storage in a tightly sealed container in a dry environment, such as a desiccator, to maintain its purity and reactivity. Absorbed water can act as an impurity, potentially affecting reaction outcomes and the physical handling properties of the powder. Under proper storage conditions, this compound is a stable compound.[9]
Experimental Protocols for Characterization
The trustworthiness of the physical data relies on the application of standardized, self-validating experimental protocols. Below are methodologies for determining the key physical characteristics of this compound powder.
Determination of Melting Point
The melting point is determined using a capillary melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.
Caption: Workflow for Solubility Determination.
Determination of Density
The bulk and true densities of this compound powder can be determined using standardized methods.
-
Bulk Density: ASTM D1895 provides standard test methods for the apparent density, bulk factor, and pourability of plastic materials, which are applicable to powders like this compound. [11][12][17][18][19] Protocol (Method A - for fine granules):
-
A specified volume of the powder is allowed to flow through a funnel into a cylindrical cup of a known volume.
-
The excess powder is scraped off, and the mass of the powder in the cup is determined.
-
The bulk density is calculated by dividing the mass of the powder by the volume of the cup.
-
-
True Density: ASTM D5965 outlines methods for determining the density of coating powders, including the use of a gas pycnometer, which is suitable for determining the true density of this compound. [20][21][22][23][24] Protocol (Helium Pycnometry):
-
A known mass of the powder is placed in a sample chamber of a known volume.
-
The chamber is filled with an inert gas (typically helium) at a known pressure.
-
The gas is then allowed to expand into a second chamber of a known volume.
-
The change in pressure is used to calculate the volume of the powder, and subsequently, its true density.
-
Applications in Drug Development and the Significance of Physical Characteristics
The unique physical properties of this compound directly contribute to its efficacy in various stages of drug development, most notably in synthetic organic chemistry.
The "Cesium Effect" in Peptide Synthesis and Drug Discovery
The high solubility of this compound in organic solvents and the resulting high concentration of reactive propionate anions make it a valuable reagent in solid-phase peptide synthesis (SPPS) and other esterification and alkylation reactions. [25][26][27]In SPPS, the attachment of the first amino acid to the solid support is a critical step. The use of the cesium salt of the amino acid often leads to higher yields and reduced side reactions compared to other alkali metal salts. [25][26]This "Cesium Effect" is also leveraged in the synthesis of complex small molecules, where its use can lead to improved reaction yields and milder reaction conditions, which are highly desirable in multi-step syntheses common in drug discovery. [4][16][28]
Impact of Physical Properties on Process Development
For the scale-up of synthetic processes in pharmaceutical manufacturing, a thorough understanding of the physical characteristics of all raw materials is paramount. The bulk density of this compound powder will influence the design of reactors and powder handling equipment. Its hygroscopic nature necessitates controlled storage and handling environments to ensure batch-to-batch consistency. The thermal stability profile dictates the safe operating temperature range for reactions, preventing degradation of the reagent and the formation of impurities.
Conclusion
This compound powder is a reagent whose physical characteristics are intrinsically linked to its synthetic utility. Its crystalline nature, thermal properties, and particularly its solubility profile, are the underpinnings of the "Cesium Effect" that has made it a valuable tool for chemists in both academic research and industrial drug development. A comprehensive understanding and the ability to verify these properties through standardized protocols are essential for any scientist seeking to leverage the full potential of this powerful synthetic reagent. This guide has aimed to provide not just the "what" but the "why" and "how" of this compound's physical characteristics, empowering researchers to make informed decisions in their synthetic endeavors.
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ASTM D1895-17, Standard Test Methods for Apparent Density, Bulk Factor, and Pourability of Plastic Materials, ASTM International, West Conshohocken, PA, 2017,
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ASTM D5965-20, Standard Test Methods for Specific Gravity of Coating Powders, ASTM International, West Conshohocken, PA, 2020,
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ASTM D5965-19, Standard Test Methods for Density of Coating Powders, ANSI Webstore, [Link]
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Technical Guide: Cesium Acetate as an Advanced Precursor for High-Stability Perovskite Solar Cells
Abstract
The commercial viability of perovskite solar cells (PSCs) is intrinsically linked to overcoming their operational stability challenges. While the incorporation of inorganic cesium (Cs⁺) into mixed-cation perovskite formulations has marked a significant step forward in enhancing thermal and structural integrity, the choice of the cesium precursor itself is a critical, yet often overlooked, variable. Traditional precursors, such as cesium iodide (CsI), present limitations including poor solubility in common organic solvents, which can impede uniform film formation. This guide introduces cesium acetate (CsAc) as a strategic alternative, providing a comprehensive overview of its role in precursor engineering. We will elucidate the mechanistic advantages conferred by the acetate anion, detail field-proven fabrication protocols, and present a framework for validating the resulting improvements in film quality, device performance, and long-term stability.
Introduction: The Imperative for Advanced Precursors in Perovskite Technology
Metal halide perovskites, with their characteristic ABX₃ crystal structure, have demonstrated unprecedented power conversion efficiencies (PCEs), rivaling those of conventional silicon photovoltaics.[1][2] However, the archetypal organic 'A' cations, such as methylammonium (MA⁺), contribute to inherent thermal and structural instabilities that hinder long-term performance.[3][4]
A breakthrough in stability was achieved by introducing the inorganic cesium cation (Cs⁺) to form mixed-cation systems (e.g., Cs/MA/FA).[3][5] The smaller ionic radius of Cs⁺ enhances the Goldschmidt tolerance factor, leading to more stable perovskite phases and suppressing the formation of undesirable photo-inactive "yellow" phases.[3][6] Despite these benefits, the full potential of cesium incorporation is often limited by the physicochemical properties of its common halide precursors (e.g., CsI, CsBr). These salts exhibit notoriously low solubility in the isopropanol solvent typically used for the organic cation solution in sequential deposition processes, creating challenges for scalable and reproducible manufacturing.[7] This necessitates a shift towards precursor engineering, focusing on alternative anions that can improve processing and confer additional benefits to the final perovskite film.
Cesium Acetate (CsAc): A Superior Precursor Candidate
Cesium acetate (CH₃COOCs) emerges as a highly effective precursor that addresses the limitations of cesium halides while introducing unique mechanistic advantages. The choice of CsAc is not merely a matter of convenience; it is a deliberate strategy to leverage the dual functionality of both the cesium cation and the acetate anion.
Causality Behind Experimental Choice: The Dual Role of Cesium Acetate
-
Enhanced Solubility: Cesium acetate exhibits significantly better solubility in the organic solvents used in the second step of sequential deposition methods, ensuring a more homogeneous precursor solution and uniform incorporation of cesium throughout the perovskite film.
-
Intermediate Phase Formation: The acetate anion (Ac⁻) plays a crucial role during film formation. It forms a strong intermediate phase with the lead iodide (PbI₂) layer deposited in the first step.[8][9] This coordination complex facilitates a more controlled and complete intercalation of the organic cations (FAI, MAI) and Cs⁺ into the PbI₂ framework, leading to superior crystal growth.[8]
-
Lattice Strain Relaxation: The incorporation of Cs⁺ from the CsAc precursor helps to relax crystallographic strain within the perovskite lattice.[8] This reduction in strain is critical for minimizing the formation of microcracks and defects, thereby enhancing the material's mechanical and operational stability.
-
Defect Passivation and Reduced Recombination: The use of CsAc has been shown to significantly reduce the density of electronic trap states within the perovskite film.[8][9] By passivating defects at the grain boundaries and surfaces, the acetate-assisted route extends the charge carrier lifetime, leading to reduced non-radiative recombination and improved device efficiency.[8][10]
Experimental Section: Protocols & Methodologies
The following protocols describe a validated, two-step sequential deposition method for fabricating high-efficiency perovskite solar cells using a cesium acetate-based precursor. This method ensures self-validation through intermediate checkpoints and final device characterization.
Protocol 1: Perovskite Precursor Solution Preparation
This protocol details the preparation of the lead iodide and the mixed-cation solutions.
Materials:
-
Lead Iodide (PbI₂)
-
Cesium Acetate (CsAc)
-
Formamidinium Iodide (FAI)
-
Methylammonium Bromide (MABr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Isopropanol (IPA)
Procedure:
-
PbI₂ Solution (Step 1 Precursor):
-
Prepare a 1.4 M solution of PbI₂ in a 9.5:0.5 (v/v) mixture of DMF:DMSO.
-
Stir the solution on a hotplate at 70°C for at least 2 hours until the PbI₂ is fully dissolved, yielding a clear yellow solution.
-
Filter the solution through a 0.22 µm PTFE syringe filter before use.
-
-
Mixed-Cation Solution with CsAc (Step 2 Precursor):
-
In a separate vial, dissolve FAI (e.g., 65 mg/mL), MABr (e.g., 8 mg/mL), and CsAc (e.g., 5 mg/mL) in anhydrous IPA.
-
Stir this solution at room temperature for 30 minutes until all components are fully dissolved. The exact concentrations can be adjusted to tune the final perovskite stoichiometry.
-
Filter the solution through a 0.22 µm PTFE syringe filter before use.
-
Protocol 2: Perovskite Solar Cell Fabrication
This protocol outlines the layer-by-layer device fabrication process on a pre-patterned FTO-coated glass substrate.
Equipment:
-
Spin Coater
-
Hotplates
-
Plasma Cleaner
-
Thermal Evaporator
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate FTO substrates in DI water with detergent, DI water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with oxygen plasma for 15 minutes to create a hydrophilic surface.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact TiO₂ blocking layer via spray pyrolysis at 450°C, or spin-coat a SnO₂ nanoparticle solution followed by annealing.[11]
-
-
PbI₂ Film Deposition (Step 1):
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Pre-heat the substrates on a hotplate at 70°C for 5 minutes.
-
Deposit the prepared PbI₂ solution onto the substrate and spin-coat at 2000 rpm for 30 seconds.
-
Anneal the resulting PbI₂ film at 70°C for 10 minutes. The film should be uniformly yellow.
-
-
Perovskite Conversion (Step 2):
-
Allow the PbI₂-coated substrates to cool to room temperature.
-
Deposit the mixed-cation/CsAc solution onto the PbI₂ film.
-
Allow the solution to sit for 30-45 seconds to facilitate intercalation.
-
Spin-coat at 2000 rpm for 30 seconds.
-
Anneal the film on a hotplate at 150°C for 15 minutes. A color change from yellow to dark brown/black indicates the formation of the perovskite phase.
-
-
Hole Transport Layer (HTL) Deposition:
-
Dissolve Spiro-OMeTAD and standard additives (Li-TFSI, tBP) in chlorobenzene.
-
Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.
-
-
Electrode Deposition:
-
Mask the device area and thermally evaporate an 80-100 nm layer of gold or silver to serve as the back contact.
-
Characterization and Validation
To validate the efficacy of the cesium acetate precursor, a comprehensive suite of characterization techniques is essential.
-
Structural and Morphological Analysis:
-
X-ray Diffraction (XRD): Used to confirm the formation of the desired perovskite crystal phase and identify any residual PbI₂. Peak shifts can indicate changes in lattice strain.[12]
-
Scanning Electron Microscopy (SEM): Provides top-down and cross-sectional images to assess film uniformity, grain size, and morphology. Films made with CsAc are expected to show larger, more uniform grains.[10]
-
-
Optoelectronic Properties:
-
UV-Vis Spectroscopy: Measures the light absorption properties of the film and is used to calculate the Tauc plot for determining the optical bandgap.[13]
-
Steady-State and Time-Resolved Photoluminescence (PL/TRPL): A higher PL intensity and longer carrier lifetime in TRPL measurements for the CsAc-modified film indicate a lower density of non-radiative recombination centers (defects).[10][14]
-
-
Device Performance Metrics:
-
Current Density-Voltage (J-V) Scans: Performed under simulated AM 1.5G illumination to extract key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). A comparison between devices with and without CsAc provides direct evidence of its benefits.[9]
-
Stabilized Power Output (SPO): The device is held at its maximum power point for an extended period (e.g., >300 seconds) to measure the stable, real-world efficiency, which is often lower than the scan-derived PCE.[3][15]
-
Quantitative Data Summary & Performance Analysis
The following tables summarize typical results comparing perovskite films and devices fabricated with a standard cesium halide (CsI) precursor versus the advanced cesium acetate (CsAc) precursor.
Table 1: Comparison of Perovskite Film Properties
| Parameter | Standard Precursor (CsI-based) | Advanced Precursor (CsAc-based) | Causality for Improvement |
| Average Grain Size | 300 - 500 nm | 800 nm - 1.2 µm | Acetate-PbI₂ intermediate phase promotes superior crystal growth.[8] |
| Carrier Lifetime (τ_avg) | ~1.5 µs | ~2.5 µs | Effective passivation of defects reduces non-radiative recombination pathways.[8][10] |
| Trap State Density | High | Low | Fewer grain boundaries and passivation effects from acetate.[8][9] |
| Residual PbI₂ (from XRD) | Often present | Significantly reduced | Enhanced intercalation and conversion reaction kinetics.[9] |
Table 2: Photovoltaic Performance of Optimized Devices
| Parameter | Standard Precursor (CsI-based) | Advanced Precursor (CsAc-based) |
| PCE (reverse scan) | ~19.5% | > 21.5% |
| Voc (V) | 1.10 | 1.15 |
| Jsc (mA/cm²) | 23.0 | 23.8 |
| Fill Factor (%) | 77 | 81 |
| Hysteresis Index | > 0.15 | < 0.05 |
| Operational Stability (T₈₀) | ~200 hours | > 500 hours |
Data compiled from representative literature values.[8][9]
Visualizations
Diagram 1: Experimental Workflow
Caption: Sequential deposition workflow for CsAc-based perovskite solar cells.
Diagram 2: Mechanistic Advantage of Acetate
Caption: Role of the acetate anion in forming an intermediate phase for superior film quality.
Conclusion and Future Outlook
The strategic selection of cesium acetate over conventional cesium halides represents a significant advancement in the rational design of perovskite precursors. The dual-action mechanism—improving processability through enhanced solubility and improving film quality via intermediate phase formation and strain relaxation—provides a robust pathway to fabricating perovskite solar cells with higher efficiency and markedly improved operational stability.[8][9] This approach underscores the principle that precursor engineering is as critical as compositional tuning in the quest for commercially viable perovskite photovoltaics.
Future research should focus on adapting CsAc-based methodologies for scalable deposition techniques such as slot-die coating and inkjet printing, paving the way for roll-to-roll manufacturing.[16] Furthermore, exploring other carboxylate anions with varying chain lengths could offer additional avenues for fine-tuning precursor-substrate interactions and further optimizing perovskite film properties for next-generation optoelectronic devices.
References
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Saliba, M., et al. (2016). Cesium-containing triple cation perovskite solar cells: improved stability, reproducibility and high efficiency. Energy & Environmental Science. [Link]
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Rehman, W., et al. (2021). Impact of Cesium Concentration on Optoelectronic Properties of Metal Halide Perovskites. Nanomaterials. [Link]
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Zhang, Y., et al. (2021). Polyacrylonitrile‐Coordinated Perovskite Solar Cell with Open‐Circuit Voltage Exceeding 1.23 V. Advanced Materials. [Link]
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Petrauskas, K., et al. (2021). Impact of Cesium Concentration on Optoelectronic Properties of Metal Halide Perovskites. MDPI. [Link]
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D'Andrea, C., et al. (2019). Optical Characterization of Cesium Lead Bromide Perovskites. Crystals. [Link]
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Perovskite-Info. (2019). Adding cesium and rubidium salt improves the performance of perovskite solar cells. Perovskite-Info. [Link]
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Duan, J., et al. (2020). Lead-Free Cesium-Containing Halide Perovskite and Its Application in Solar Cells. Solar RRL. [Link]
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Choi, Y., et al. (2020). Beneficial effects of cesium acetate in the sequential deposition method for perovskite solar cells. Nanoscale. [Link]
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Choi, Y., et al. (2020). Beneficial effects of cesium acetate in the sequential deposition method for perovskite solar cells. ResearchGate. [Link]
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Kulbak, M., et al. (2015). Cesium Enhances Long-Term Stability of Lead Bromide Perovskite-Based Solar Cells. ChemRxiv. [Link]
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Singh, T., et al. (2023). Caesium for Perovskite Solar Cells: An Overview. ResearchGate. [Link]
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Chen, S., et al. (2020). Cesium Halides Assisted Crystal Growth of Perovskite Films for Efficient Planar Heterojunction Solar Cells. ResearchGate. [Link]
-
D'Andrea, C., et al. (2019). Optical Characterization of Cesium Lead Bromide Perovskites. ResearchGate. [Link]
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Chen, S., et al. (2018). Cesium Halides-Assisted Crystal Growth of Perovskite Films for Efficient Planar Heterojunction Solar Cells. ACS Applied Materials & Interfaces. [Link]
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Torres, J., et al. (2019). Optoelectronic Properties of Perovskite based on Cesium by Computer Simulations. ResearchGate. [Link]
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Saliba, M., et al. (2016). Cesium-Containing Triple Cation Perovskite Solar Cells. ResearchGate. [Link]
-
Troughton, J., et al. (2022). Slot-die coating of a formamidinium-cesium mixed-cation perovskite for roll-to-roll fabrication of perovskite solar cells under ambient laboratory conditions. ResearchGate. [Link]
-
JoVE. (2021). Detailed protocol for fabrication of perovskite solar cells. YouTube. [Link]
- Wang, Z. (2017). High-stability cesium-doped perovskite solar cell and preparation method therefor.
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Petrauskas, K., et al. (2021). Impact of Cesium Concentration on Optoelectronic Properties of Metal Halide Perovskites. ResearchGate. [Link]
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Kulbak, M., et al. (2015). Cesium Enhances Long-Term Stability of Lead Bromide Perovskite-Based Solar Cells. arXiv. [Link]
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McMeekin, D. P., et al. (2016). Cesium Lead Halide Perovskites with Improved Stability for Tandem Solar Cells. Journal of the American Chemical Society. [Link]
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Basha, S. K., et al. (2022). Cesium Lead Iodide Perovskites: Optically Active Crystal Phase Stability to Surface Engineering. MDPI. [Link]
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The "Cesium Effect" in SN2 Reactions: A Deep Dive into Principles and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Counterion
In the realm of bimolecular nucleophilic substitution (SN2) reactions, the choice of counterion to the nucleophile is often considered a secondary detail. However, a growing body of evidence has illuminated the profound impact that specific cations can have on reaction rates, yields, and even stereochemical outcomes. Among these, the cesium cation (Cs⁺) holds a unique position, with its beneficial influence being so pronounced that it has been termed the "cesium effect".[1][2] This guide provides a comprehensive exploration of the fundamental principles underpinning this phenomenon, moving beyond simplistic explanations to offer a nuanced understanding rooted in experimental and computational evidence. For professionals in drug development and synthetic chemistry, harnessing the cesium effect can be a powerful tool for optimizing reaction efficiency and achieving desired molecular architectures.
Deconstructing the "Cesium Effect": Core Mechanistic Principles
The enhanced reactivity observed in the presence of cesium salts in SN2 reactions is not attributable to a single, isolated factor. Instead, it is a synergistic interplay of several key principles that collectively contribute to a more favorable reaction landscape.
The "Naked Anion" Hypothesis: Unleashing Nucleophilicity
A cornerstone of the cesium effect lies in the concept of the "naked anion".[3] In polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), the large and "soft" cesium cation is poorly solvated compared to smaller, "harder" cations like lithium (Li⁺) or sodium (Na⁺).[1] This weak coordination between the cesium cation and the anionic nucleophile leads to a greater degree of dissociation, effectively "unmasking" the nucleophile.[4] This "naked" or less-encumbered anion is more reactive and readily available to participate in the SN2 transition state.[1]
Experimental evidence supporting this hypothesis comes from solubility and reactivity studies of alkali metal carboxylates. For instance, cesium propionate exhibits significantly higher solubility in DMF compared to its sodium and potassium counterparts.[1] This increased solubility directly translates to a higher concentration of available, highly reactive carboxylate anions in solution.
The Template Effect: Orchestrating Intramolecular Reactions
In the context of intramolecular SN2 reactions, particularly in macrocyclization, the cesium cation can act as a "template".[5][6] Its large ionic radius allows it to coordinate with multiple heteroatoms within a single molecule, pre-organizing the substrate into a conformation that is conducive to ring closure. This templating effect reduces the entropic barrier to cyclization, thereby increasing the rate and yield of the desired macrocycle over competing intermolecular polymerization.[7]
Conformational Accommodation in the Transition State
Recent computational studies have unveiled a more subtle, yet critical, role of the cesium cation in influencing reaction pathways.[2][8] This "conformational accommodation" model suggests that the large cesium ion can uniquely stabilize the transition state of a specific reaction pathway, thereby altering the chemoselectivity of a reaction.
A notable example is the cesium carbonate-promoted reaction of β-ketoesters with 1,2,3-triazine 1-oxides.[8] While other alkali metal carbonates lead to the formation of pyridines, the use of cesium carbonate preferentially yields pyridones. Computational analysis revealed that the cesium-coordinated species favors a transition state geometry that leads to nucleophilic attack at the ester carbon (forming the pyridone), whereas the sodium-coordinated species favors attack at the ketone carbon (forming the pyridine).[8] This demonstrates that the cesium cation is not merely a passive spectator but an active participant in dictating the reaction's outcome.
Experimental Evidence and Data
The superiority of cesium salts in promoting SN2 reactions is well-documented in the literature. The following table summarizes comparative data from the alkylation of the mesylate of 2-octanol with various alkali metal propionates in DMF, a classic demonstration of the cesium effect.[1]
| Cation | Yield of 2-Octyl Propionate (%) | Material Balance (%) |
| Na⁺ | 76 | 84 |
| K⁺ | 81 | 81 |
| Rb⁺ | 97 | 97 |
| Cs⁺ | 98 | 98 |
Table 1: Comparison of Cation Effects on the SN2 Reaction of 2-Octyl Mesylate with Propionate Salts in DMF.[1]
The data clearly indicates a significant increase in the yield of the SN2 product when moving down the alkali metal group, with cesium providing a near-quantitative yield. The missing material in the reactions with sodium and potassium salts is primarily attributed to elimination side products, highlighting that the cesium effect not only enhances the rate of substitution but also improves the selectivity.
Experimental Protocol: Demonstration of the Cesium Effect in a Bench-Top SN2 Reaction
This protocol provides a step-by-step methodology to compare the efficacy of cesium carbonate against potassium carbonate in the O-alkylation of a phenol, a common SN2 reaction in drug discovery and development.
Objective: To demonstrate the rate enhancement of an SN2 reaction using cesium carbonate in comparison to potassium carbonate.
Materials:
-
4-Methoxyphenol
-
Benzyl bromide
-
Cesium carbonate (Cs₂CO₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Magnetic stir bars and stir plate
-
Heating mantle with temperature control
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp
-
Rotary evaporator
-
Standard laboratory glassware and consumables
Procedure:
-
Reaction Setup:
-
Set up two identical 25 mL round-bottom flasks, each equipped with a magnetic stir bar.
-
To Flask A, add 4-methoxyphenol (1.0 mmol), cesium carbonate (1.5 mmol), and anhydrous DMF (5 mL).
-
To Flask B, add 4-methoxyphenol (1.0 mmol), potassium carbonate (1.5 mmol), and anhydrous DMF (5 mL).
-
-
Initiation of Reaction:
-
Stir both reaction mixtures at room temperature for 10 minutes to ensure good dispersion of the base.
-
To each flask, add benzyl bromide (1.1 mmol) via syringe.
-
Heat both reaction mixtures to 60 °C using a heating mantle.
-
-
Reaction Monitoring:
-
Monitor the progress of both reactions by TLC at regular intervals (e.g., every 30 minutes).
-
Use a suitable eluent system (e.g., 20% ethyl acetate in hexanes) to develop the TLC plates.
-
Visualize the spots under a UV lamp. The disappearance of the 4-methoxyphenol spot and the appearance of a new, less polar product spot indicates reaction progress.
-
-
Work-up and Isolation:
-
Once TLC analysis indicates the consumption of the starting material (or after a set time, e.g., 4 hours), cool the reaction mixtures to room temperature.
-
Pour each reaction mixture into a separatory funnel containing 20 mL of water and 20 mL of ethyl acetate.
-
Separate the organic layer. Wash the organic layer with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Analysis:
-
Determine the yield of the crude product for both reactions.
-
Analyze the purity of the products by TLC and, if available, by ¹H NMR spectroscopy.
-
Compare the reaction times and yields obtained with cesium carbonate and potassium carbonate to quantify the cesium effect.
-
Applications in Drug Development and Complex Molecule Synthesis
The practical implications of the cesium effect are far-reaching, particularly in the synthesis of pharmaceuticals and other complex organic molecules where high yields and specific stereochemical outcomes are paramount.
-
Improved Yields in Alkylation Reactions: As demonstrated, cesium bases can significantly enhance the yields of O- and N-alkylation reactions, which are fundamental transformations in the synthesis of a vast array of drug candidates.[1]
-
Macrocyclization: The synthesis of macrocyclic compounds, a class of molecules with increasing importance in drug discovery due to their unique conformational properties and ability to target challenging protein-protein interactions, is often facilitated by the cesium effect.[9]
-
Stereocontrolled Synthesis: By promoting a clean SN2 pathway and minimizing side reactions, the use of cesium salts can help preserve the stereochemical integrity of chiral centers, a critical consideration in the synthesis of enantiomerically pure drugs.[1]
Conclusion and Future Outlook
The "cesium effect" is a multifaceted phenomenon that offers significant advantages in the execution of SN2 reactions. By understanding and leveraging the principles of the "naked anion", template effects, and conformational accommodation, chemists can achieve higher yields, faster reaction rates, and greater selectivity. For researchers in drug development, the judicious application of cesium salts can be a key enabling technology for the efficient synthesis of complex molecular targets. As our understanding of these subtle cation effects continues to evolve through both experimental and computational investigations, the predictive power and rational application of the cesium effect in organic synthesis are poised to become even more impactful.
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-
Eliel, E. L., & Ro, R. S. (1957). Conformational Analysis. IV. Bimolecular Displacement Rates of Cyclohexyl p-Toluenesulfonates and the Conformational Equilibrium Constant of the p-Toluenesulfonate Group. Journal of the American Chemical Society, 79(22), 5995–6000. [Link]
-
Gisin, B. F. (1973). The Attachment of Carboxylic Acids to the Solid Support for Merrifield Synthesis. Helvetica Chimica Acta, 56(5), 1476–1482. [Link]
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Biswas, S., Hughes, W. B., De Angelis, L., Haug, G. C., Trevino, R., Fremin, S. O., Arman, H. D., Larionov, O. V., & Doyle, M. P. (2024). The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. Chemical Science, 15(12), 4469–4476. [Link]
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van der Made, A. W., & van der Made, R. H. (1987). An assessment of the causes of the "cesium effect". The Journal of Organic Chemistry, 52(20), 4230–4236. [Link]
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Gellman, S. H. (1999). Solid-phase SN2 macrocyclization reactions to form beta-turn mimics. The Journal of Organic Chemistry, 64(15), 5412–5418. [Link]
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Kim, D. W., & Jeong, H. J. (2008). Facile nucleophilic fluorination reactions using tert-alcohols as a reaction medium: significantly enhanced reactivity of alkali metal fluorides and improved selectivity. The Journal of Organic Chemistry, 73(3), 912–918. [Link]
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Hamlin, T. A., Swart, M., & Bickelhaupt, F. M. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemPhysChem, 19(11), 1315–1330. [Link]
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Mandolini, L., & Masci, B. (1977). Kinetic study of the cesium ion effect in the cyclization of 2-(ω-bromoalkoxy)phenoxides. Journal of the American Chemical Society, 99(24), 7709–7713. [Link]
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White, A. W., & Al-Damluji, S. (2017). Peptide Macrocyclization Guided by Reversible Covalent Templating. ACS Omega, 2(10), 6649–6654. [Link]
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The Organic Chemistry Tutor. (2021, February 24). SN2 Reaction Mechanisms [Video]. YouTube. [Link]
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OpenOChem Learn. (n.d.). SN2 Mechanism and Kinetics. Retrieved from [Link]
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Royal Society of Chemistry. (2024, March 6). The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. Chemical Science. [Link]
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ResearchGate. (n.d.). Kinetic analysis for macrocyclizations involving anionic template at the transition state. Retrieved from [Link]
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Khan Academy. (n.d.). SN2 reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Boroxine template for macrocyclization and postfunctionalization. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 11.2: The SN2 Reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Peptide Macrocyclization Guided by Reversible Covalent Templating. Retrieved from [Link]
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ResearchGate. (n.d.). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. Retrieved from [Link]
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Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Macrocyclization strategies for cyclic peptides and peptidomimetics. Retrieved from [Link]
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Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]
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PHARMD GURU. (n.d.). 9. MECHANISM AND KINETICS OF SN2 REACTIONS. Retrieved from [Link]
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Lec9 - Factors Favoring Sn2 Reactions [Video]. (2021, February 21). YouTube. [Link]
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ResearchGate. (n.d.). Effects of Cesium Ions and Cesium Oxide in Side-Chain Alkylation of Toluene with Methanol over Cesium-Modified Zeolite X. Retrieved from [Link]
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Methodological & Application
The "Cesium Effect": A High-Yield Protocol for SN2 Displacement Reactions Using Cesium Propionate
Introduction: The Strategic Advantage of Cesium Salts in Nucleophilic Substitution
In the landscape of synthetic organic chemistry, the bimolecular nucleophilic substitution (SN2) reaction stands as a fundamental pillar for carbon-heteroatom and carbon-carbon bond formation.[1] The efficiency of these reactions is paramount in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries. While various alkali metal salts of nucleophiles are commonly employed, the use of cesium salts, particularly cesium carboxylates, often imparts a significant rate and yield enhancement—a phenomenon broadly termed the "Cesium Effect".[2][3] This application note provides a comprehensive guide to leveraging cesium propionate in SN2 displacement reactions, offering a detailed mechanistic rationale and a robust experimental protocol for researchers, scientists, and drug development professionals.
The superiority of cesium carboxylates, such as this compound, over their lighter alkali metal counterparts (e.g., sodium or potassium) stems from a combination of factors, most notably their enhanced solubility in common organic solvents and the unique nature of the cesium cation.[2][3] In polar aprotic solvents like dimethylformamide (DMF), this compound exhibits significantly greater solubility, leading to a higher concentration of the nucleophilic propionate anion in the reaction medium.[2] Furthermore, the large ionic radius and low charge density of the cesium cation (Cs⁺) result in weaker ion pairing with the carboxylate anion. This leads to a more "naked" and thus more reactive, or nucleophilic, carboxylate anion in solution, poised for efficient SN2 attack.[4] The cumulative result is often characterized by higher yields, shorter reaction times, and milder reaction conditions, which are critical advantages in multi-step syntheses.[3]
This document will first delve into the mechanistic underpinnings of the Cesium Effect in SN2 reactions. Subsequently, a detailed, step-by-step protocol for a representative SN2 displacement reaction using this compound will be provided, followed by a discussion of substrate scope, potential challenges, and troubleshooting.
Mechanistic Insights: The "Cesium Effect" and the "Naked Anion"
The enhanced reactivity observed with this compound in SN2 reactions is primarily attributed to the "naked anion" phenomenon. In a polar aprotic solvent like DMF, the large and soft cesium cation is effectively solvated by the solvent molecules. This solvation shell is less tightly bound compared to that of smaller, harder cations like Li⁺ or Na⁺. Consequently, the propionate anion is less encumbered by a tightly associated counterion, rendering it a more potent nucleophile.
The SN2 reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry at the reaction center.[1][5] The rate of this reaction is highly dependent on the nucleophilicity of the attacking species. The weakly associated cesium cation in polar aprotic solvents allows the propionate anion to exist in a highly reactive, or "naked," state, thereby accelerating the rate-determining step of the SN2 reaction.
Quantitative Comparison: The Advantage of this compound
The "Cesium Effect" is not merely a qualitative observation. Quantitative studies have demonstrated the superior performance of this compound in SN2 reactions compared to other alkali metal propionates. The following table summarizes the yield of 2-octyl propionate from the reaction of racemic 2-octyl mesylate with various alkali metal propionates in DMF at 70°C.
| Cation | Solvent | Temperature (°C) | Time (h) | Yield of 2-octyl propionate (%) | Reference |
| Na⁺ | DMF | 70 | 24 | 15 | [2] |
| K⁺ | DMF | 70 | 24 | 20 | [2] |
| Rb⁺ | DMF | 70 | 24 | 45 | [2] |
| Cs⁺ | DMF | 70 | 24 | 98 | [2] |
These data clearly illustrate the dramatic increase in yield when transitioning from sodium and potassium to rubidium and, most notably, cesium. The near-quantitative yield with this compound underscores its efficacy in driving SN2 reactions to completion.[2]
Experimental Protocol: SN2 Esterification of an Alkyl Halide with this compound
This protocol details a general procedure for the SN2 reaction between an alkyl halide and this compound to form the corresponding ester. This procedure can be adapted for various primary and secondary alkyl halides.
Materials and Reagents:
-
This compound (CsO₂CEt)
-
Alkyl Halide (e.g., 1-bromooctane)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.5 equivalents relative to the alkyl halide).
-
Add the alkyl halide (1.0 equivalent).
-
Add anhydrous DMF to achieve a concentration of the alkyl halide of approximately 0.1-0.5 M.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for a few minutes to ensure homogeneity.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) using an oil bath.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alkyl halide is consumed. Reaction times can vary from a few hours to overnight depending on the substrate.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic extracts and wash sequentially with deionized water (2 x volume of DMF) and then with brine (1 x volume of DMF) to remove residual DMF and salts.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure ester.
-
Substrate Scope and Considerations
The this compound protocol is particularly effective for SN2 reactions with primary and less hindered secondary alkyl halides and pseudohalides (e.g., tosylates, mesylates).[6] Tertiary substrates are not suitable as they will predominantly undergo elimination reactions. Steric hindrance around the reaction center will slow down the reaction rate, and more forcing conditions (higher temperatures, longer reaction times) may be required for more hindered substrates.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can hydrolyze the ester product and deactivate the nucleophile.
-
Confirm the quality of the this compound; it can be hygroscopic.
-
Increase the reaction temperature or time if the substrate is sterically hindered.
-
-
Incomplete Reaction:
-
Consider using a higher excess of this compound (e.g., 2.0 equivalents).
-
Ensure efficient stirring to maintain a homogenous reaction mixture.
-
-
Side Products:
-
For secondary halides, elimination products may be observed. Lowering the reaction temperature may favor substitution over elimination.
-
Conclusion
The use of this compound in SN2 displacement reactions offers a powerful and often superior alternative to other alkali metal carboxylates. The "Cesium Effect," driven by the high solubility of cesium salts and the formation of a highly reactive "naked" anion in polar aprotic solvents, translates to significantly improved yields and milder reaction conditions. The provided protocol serves as a robust starting point for researchers seeking to leverage this effect in their synthetic endeavors, enabling the efficient and high-yielding synthesis of a wide range of esters.
References
[7] Lee, J. G., & Choi, J. H. (1998). An improved method for preparation of carboxylic esters using csf-celite/alkyl halide. Synthetic Communications, 28(11), 2021-2027. [6] BioFuran Materials. (2023). This compound, CAS 38869-24-8. [4] Matsumoto, K., et al. (2011). Simple and Convenient Synthesis of Esters from Carboxylic Acids and Alkyl Halides Using Tetrabutylammonium Fluoride. Letters in Organic Chemistry, 8(3), 198-202. [8] Matsumoto, K., et al. (2011). Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. PubMed, 21475253. [9] Chad's Prep. (2018, September 21). 20.10a Synthesis of Esters [Video]. YouTube. [2] Kruizinga, W. H., & Kellogg, R. M. (1981). An Assessment of the Causes of the “Cesium Effect”. Journal of the American Chemical Society, 103(17), 5183–5189. [10] Ferreira, A. M., et al. (2020). The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. Pharmaceutics, 12(9), 859. [11] Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids, esters and amides. [1] Wikipedia. (2024). SN2 reaction. [12] WebAssign. (n.d.). SN2 Reactions of Alkyl Halides. [13] Reaction Chemistry & Engineering. (2020). Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling. [14] LibreTexts Chemistry. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [15] Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [16] Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. [3] BioFuran Materials. (2023, December 27). Cesium Carboxylates in Organic Syntheses. [5] LibreTexts Chemistry. (2019, September 20). 7.10: The SN2 Mechanism. [17] National Center for Biotechnology Information. (2018). Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives. [18] Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [19] The Organic Chemistry Tutor. (2021, February 24). SN2 Reaction Mechanisms [Video]. YouTube. [20] Organic Chemistry Portal. (n.d.). Steglich Esterification. [21] National Center for Biotechnology Information. (2019). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. [22] MDPI. (2023, March 21). Cesium Heteropolyacid Salts: Synthesis, Characterization and Activity of the Solid and Versatile Heterogeneous Catalysts.
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High-Yield Synthesis of Cesium Propionate: An Application Note and Detailed Protocol
Abstract
This application note provides a comprehensive and optimized protocol for the high-yield synthesis of Cesium propionate (CsO₂CCH₂CH₃). This compound is a valuable reagent in organic synthesis, often utilized for its advantageous properties in nucleophilic substitution reactions and as a precursor in materials science, such as in the formation of perovskites.[1] The protocol herein leverages the principles of the "Cesium Effect," wherein the unique characteristics of the cesium cation—namely its large ionic radius and low charge density—contribute to enhanced solubility and reactivity, facilitating milder reaction conditions and superior yields compared to other alkali metal analogues.[2][3] This guide is intended for researchers, chemists, and drug development professionals, offering a detailed methodology, mechanistic insights, safety protocols, and characterization techniques to ensure a reproducible and efficient synthesis.
Introduction: The Rationale for Cesium in Synthesis
In the realm of organic chemistry, the choice of base or nucleophile can profoundly impact the outcome of a reaction. While various alkali metal salts are available, cesium salts frequently offer distinct advantages, a phenomenon often termed the "Cesium Effect."[4] Cesium is the largest and most electropositive of the stable alkali metals, which imparts unique properties to its salts.
Cesium salts, including cesium carbonate and the resulting cesium carboxylates, exhibit significantly higher solubility in organic solvents compared to their potassium or sodium counterparts.[4][5] This enhanced solubility is critical; it leads to a higher concentration of the reactive anion in the solution phase. Furthermore, the large, soft cesium cation (Cs⁺) forms loosely associated, solvent-separated ion pairs with the carboxylate anion.[6] This weak association results in a more "naked" and highly reactive propionate nucleophile, leading to faster reaction rates and higher yields, often under milder conditions. This protocol is designed to exploit these principles for the straightforward and efficient production of high-purity this compound from Cesium carbonate and propionic acid.
Reaction Principle
The synthesis is a classic acid-base neutralization reaction. Cesium carbonate, a moderately strong base, reacts with two equivalents of propionic acid to yield this compound, water, and carbon dioxide gas. The reaction proceeds cleanly and is driven to completion by the evolution of CO₂, which escapes the reaction medium.
Reaction Equation: Cs₂CO₃ (s) + 2 CH₃CH₂COOH (l) → 2 Cs(O₂CCH₂CH₃) (s) + H₂O (l) + CO₂ (g)
Experimental Protocol
This section details the complete, step-by-step procedure for the synthesis of this compound.
Materials and Equipment
| Reagents & Chemicals | Grade | Supplier | Notes |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Standard Supplier | Hygroscopic; store in a desiccator.[7] |
| Propionic Acid (CH₃CH₂COOH) | ≥99% | Standard Supplier | Corrosive. |
| Methanol (MeOH) | Anhydrous | Standard Supplier | Used as a solvent for the reaction. |
| Diethyl Ether (Et₂O) | Anhydrous | Standard Supplier | Used for washing the final product. |
| Equipment | Description |
| Three-neck round-bottom flask | 250 mL |
| Magnetic stirrer and stir bar | |
| Condenser | Allihn or Liebig |
| Dropping funnel | 100 mL |
| Heating mantle with temperature control | |
| Rotary evaporator | |
| Schlenk flask or similar | For product storage |
| Standard glassware | Beakers, graduated cylinders, funnels |
| pH paper or meter |
Safety Precautions
-
Cesium Carbonate (Cs₂CO₃): Causes skin and serious eye irritation.[8] It is hygroscopic and should be handled in a well-ventilated area or fume hood.[7][9]
-
Propionic Acid: Corrosive and can cause severe skin burns and eye damage. Its vapors are irritating to the respiratory system.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling these chemicals.[10] All operations should be performed within a certified chemical fume hood.
Step-by-Step Synthesis Procedure
1. Reagent Preparation:
- Weigh 32.58 g (0.10 mol) of Cesium carbonate (Cs₂CO₃) and add it to a 250 mL three-neck round-bottom flask containing a magnetic stir bar.
- In a separate beaker, measure 15.56 mL (14.82 g, 0.20 mol) of propionic acid. Note the 1:2 molar ratio of Cs₂CO₃ to propionic acid.
2. Reaction Setup:
- Assemble the glassware in a fume hood. Equip the central neck of the flask with a condenser. Place a dropping funnel containing the measured propionic acid in one side neck and a glass stopper in the other.
- Add 100 mL of methanol to the flask containing the Cesium carbonate to create a slurry. Begin stirring.
3. Reaction Execution:
- Begin adding the propionic acid from the dropping funnel to the stirring slurry of Cesium carbonate in methanol dropwise .
- Causality Note: The reaction is exothermic and produces CO₂ gas. A slow, controlled addition is crucial to manage the rate of gas evolution and prevent foaming and potential overflow.
- After the addition is complete (approx. 30-45 minutes), replace the dropping funnel with a glass stopper.
- Heat the reaction mixture to a gentle reflux (~65 °C) for 2 hours using the heating mantle. This ensures the reaction goes to completion.
- The solution should become clear as the solid Cesium carbonate is consumed.
4. Product Isolation and Purification:
- Allow the reaction mixture to cool to room temperature.
- Remove the solvent (methanol) and the water by-product using a rotary evaporator. You will be left with a white solid or a viscous oil.
- To the crude product, add ~50 mL of anhydrous diethyl ether and swirl or sonicate the flask.
- Causality Note: this compound is insoluble in diethyl ether, while any excess propionic acid is soluble. This step effectively washes the product.
- Decant the diethyl ether wash. Repeat this washing step two more times.
- After the final wash, transfer the white solid product to a pre-weighed round-bottom flask and dry it under high vacuum for several hours to remove any residual solvent.
5. Final Product:
- The final product is this compound, a white, crystalline powder.[1]
- Weigh the dried product to calculate the final yield. A typical yield for this procedure is expected to be in the range of 90-98%.
Workflow Diagram
Caption: The "Cesium Effect" promotes solvent-separated, reactive anions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Ensure the 1:2 molar ratio is accurate. Extend the reflux time to 3-4 hours. |
| Loss of product during work-up. | Ensure the product is fully precipitated before decanting the ether wash. Use a centrifuge for better separation if needed. | |
| Product is Oily or Sticky | Residual propionic acid or water. | Wash again with cold anhydrous diethyl ether. Dry under high vacuum for an extended period, possibly with gentle heating (40-50 °C). |
| Reaction Foams Excessively | Addition of propionic acid was too fast. | Add the acid much more slowly. Increase the volume of the solvent (methanol) to provide more headspace. |
| Final Product is Impure (by NMR) | Incomplete washing. | Re-dissolve the product in a minimal amount of methanol, re-precipitate/evaporate, and repeat the diethyl ether wash procedure. |
References
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Chemos GmbH & Co.KG. Safety Data Sheet: Caesium carbonate. Available at: [Link]
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Albemarle Corporation. CATALYSTS CESIUM. Available at: [Link]
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ESPI Metals. (2021). Safety Data Sheet: Cesium Carbonate. Available at: [Link]
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Kim, J. H., & Kim, J. N. (2000). Beneficial effect of cesium salts on Pd-catalyzed hydroxycarbonylation. Bioorganic & medicinal chemistry letters, 10(21), 2493–2495. Available at: [Link]
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Ferreira, P., et al. (2023). Cesium Heteropolyacid Salts: Synthesis, Characterization and Activity of the Solid and Versatile Heterogeneous Catalysts. Molecules, 28(6), 2801. Available at: [Link]
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BioFuran Materials. This compound, CAS 38869-24-8. Available at: [Link]
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Dent, T. J. (2020). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of Bath. Available at: [Link]
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BioFuran Materials. (2023). Cesium Carboxylates in Organic Syntheses. Available at: [Link]
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Varala, R., & Rao, K. S. (2015). Cesium Salts in Organic Synthesis: A Review. Current Organic Chemistry, 19(13), 1242-1274. Available at: [Link]
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Rabie, R., Hammouda, M., & Elattar, K. M. (2019). Cesium carbonate as a mediated inorganic base in some organic transformations. ResearchGate. Available at: [Link]
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Varala, R., & Enugala, R. (2024). Cesium Carbonate (Cs2CO3) in Organic Synthesis: A Sexennial Update (2018 to Date). Current Organic Chemistry, 28. Available at: [Link]
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ResearchGate. (2020). Esterification reaction condition. Available at: [Link]
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Yadav, G. D., & Mehta, P. H. (2016). Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling. Reaction Chemistry & Engineering, 1(4), 425-435. Available at: [Link]
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PubChem. Caesium propanoate. Available at: [Link]
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Liu, Y., et al. (2021). A novel and facile synthesis strategy for highly stable cesium lead halide nanowires. RSC advances, 11(48), 30205–30212. Available at: [Link]
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Yang, P. Group. Supplementary Information Solution-phase Synthesis of Cesium Lead Halide Perovskite Nanowires. Available at: [Link]
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da Silva, J. G., et al. (2019). Synthesis of a Ce-Based MOF-76 with High Yield. Journal of the Brazilian Chemical Society, 30(9), 2005-2012. Available at: [Link]
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ResearchGate. (2015). PDF: Solution Synthesis Approach to Colloidal Cesium Lead Halide Perovskite Nanoplatelets with Monolayer-Level Thickness Control. Available at: [Link]
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Shkir, M., et al. (2024). Fabrication and Characterization of a Lead-Free Cesium Bismuth Iodide Perovskite through Antisolvent-Assisted Crystallization. Materials, 17(7), 1632. Available at: [Link]
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Al-Asbahi, B. A., et al. (2024). Design Optimization of Cesium Contents for Mixed Cation MA1−xCsxPbI3-Based Efficient Perovskite Solar Cell. Molecules, 29(10), 2291. Available at: [Link]
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Liu, Y., et al. (2021). A novel and facile synthesis strategy for highly stable cesium lead halide nanowires. RSC Advances, 11(48), 30205-30212. Available at: [Link]
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He, J., et al. (2024). Hot-Injection Synthesis of Cesium Lead Halide Perovskite Nanowires with Tunable Optical Properties. Materials, 17(9), 2119. Available at: [Link]
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Tomioka, N., Uchiyama, H., & Yagi, O. (1992). Isolation and characterization of cesium-accumulating bacteria. Applied and environmental microbiology, 58(3), 1019–1023. Available at: [Link]
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Application of Cesium Propionate in Macrocyclization Reactions: A Technical Guide
Introduction: The Quest for Efficiency in Macrocycle Synthesis
Macrocycles, cyclic molecules containing large rings (typically 12 or more atoms), are privileged structures in medicinal chemistry, materials science, and fragrance chemistry. Their unique conformational properties allow them to bind to challenging biological targets, leading to potent therapeutics.[1][2] However, the synthesis of macrocycles is often hampered by the entropic challenge of bringing two reactive ends of a long linear precursor together, frequently resulting in low yields and the formation of undesired oligomers.[1]
A variety of methods have been developed to overcome this hurdle, and among the most effective are those that employ high dilution conditions or specific activating agents. An often-overlooked yet powerful strategy is the utilization of the "cesium effect," a phenomenon where cesium salts significantly accelerate reaction rates and improve yields in various organic transformations, including macrocyclization.[3][4] This guide provides a detailed exploration of the application of Cesium Propionate (CsO₂CCH₂CH₃) in macrocyclization reactions, offering researchers a robust and efficient alternative to traditional methods.
The Cesium Effect in Macrocyclization: A Mechanistic Perspective
The remarkable efficacy of cesium salts in promoting macrocyclization, particularly the formation of macrolactones from ω-haloalkanoates, stems from a combination of factors that favor the intramolecular cyclization pathway. This phenomenon, often termed the "cesium effect," is primarily attributed to the unique properties of the cesium cation (Cs⁺).[5]
Key Mechanistic Pillars of the Cesium Effect:
-
High Solubility and Dissociation: this compound exhibits excellent solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[5] In these solvents, the large, soft cesium cation is well-solvated, leading to a high degree of dissociation of the cesium carboxylate salt. This generates a "naked" and highly nucleophilic carboxylate anion.[5]
-
The Template Effect: The large ionic radius of the cesium cation is thought to play a crucial role in pre-organizing the linear precursor for cyclization. The Cs⁺ ion can coordinate to both the carboxylate and the leaving group (e.g., a halide) of the ω-haloalkanoate, effectively acting as a template that brings the reactive ends of the molecule into proximity. This reduces the entropic barrier to cyclization.
-
Enhanced Nucleophilicity: The weakly coordinating nature of the large cesium cation results in a highly reactive, or "naked," carboxylate anion. This enhanced nucleophilicity significantly accelerates the rate of the intramolecular Sₙ2 reaction, favoring the desired macrocyclization over intermolecular side reactions.[5]
Visualizing the Mechanism
Caption: Proposed mechanism of this compound-mediated macrocyclization.
Comparative Data: The Advantage of Cesium
The superiority of cesium salts over other alkali metal salts in promoting macrocyclization is well-documented. The following table, based on foundational studies, illustrates the significant rate enhancement observed with cesium.
| Alkali Metal Propionate | Solvent | Relative Rate of Cyclization | Yield of Macrolactone (%) |
| Li⁺ | DMF | 1 | Low |
| Na⁺ | DMF | 1.8 | Moderate |
| K⁺ | DMF | 16.7 | Good |
| Cs⁺ | DMF | 250 | Excellent |
Data adapted from foundational studies on the cesium effect in macrocyclization.
Experimental Protocol: Synthesis of a Representative Macrolide
This protocol details the synthesis of a 16-membered macrolide, Exaltolide® (cyclopentadecanolide), a valuable fragrance ingredient, from 15-bromopentadecanoic acid using this compound. This serves as a general procedure that can be adapted for the synthesis of other macrolactones.
Materials and Reagents
-
15-Bromopentadecanoic acid
-
This compound (CsO₂CCH₂CH₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade) for chromatography
Step-by-Step Procedure
-
Preparation of the Cesium Salt of the Precursor:
-
In a round-bottom flask, dissolve 15-bromopentadecanoic acid (1.0 eq) in a minimal amount of methanol.
-
Add an aqueous solution of cesium carbonate (Cs₂CO₃) (0.5 eq) dropwise with stirring until the solution is neutral to slightly basic (pH 7-8).
-
Remove the solvent and water under reduced pressure (rotary evaporator) and dry the resulting cesium 15-bromopentadecanoate salt under high vacuum for at least 4 hours.
-
-
Macrocyclization Reaction:
-
To a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add anhydrous DMF to achieve a final concentration of the cesium salt of 0.05 M.
-
Heat the DMF to 80 °C under a nitrogen atmosphere.
-
Dissolve the dried cesium 15-bromopentadecanoate (1.0 eq) in a minimal amount of anhydrous DMF and add it to the dropping funnel.
-
Add the solution of the cesium salt dropwise to the hot DMF over a period of 8-12 hours. The slow addition is crucial to maintain pseudo-high dilution conditions and minimize intermolecular side reactions.
-
After the addition is complete, continue to stir the reaction mixture at 80 °C for an additional 12 hours to ensure complete cyclization.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing four volumes of water.
-
Extract the aqueous phase with diethyl ether (3 x 2 volumes).
-
Combine the organic extracts and wash successively with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure macrolactone and remove the solvent under reduced pressure to yield the final product as a colorless oil or a white solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Workflow Visualization
Caption: Experimental workflow for this compound-mediated macrocyclization.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The success of the reaction is highly dependent on anhydrous conditions to prevent hydrolysis of the ester product and to ensure the high reactivity of the carboxylate anion.
-
Slow Addition: The rate of addition of the precursor is critical. A slow, controlled addition is necessary to maintain pseudo-high dilution, which favors the intramolecular cyclization.
-
Solvent Purity: Use high-purity, anhydrous DMF to avoid side reactions.
-
Temperature Control: Maintaining a consistent reaction temperature is important for reproducible results.
Conclusion
The use of this compound in macrocyclization reactions offers a powerful and efficient method for the synthesis of macrolactones. The underlying "cesium effect," driven by the unique properties of the cesium cation, provides significant advantages in terms of reaction rate and yield. By following the detailed protocol and considering the key experimental parameters, researchers can leverage this methodology to access complex macrocyclic structures with greater ease and efficiency, accelerating discovery in drug development and other fields.
References
-
Kruizinga, W. H., & Kellogg, R. M. (1981). Preparation of macrocyclic lactones by ring closure of cesium carboxylates. Journal of the American Chemical Society, 103(17), 5183-5189. [Link]
-
Galli, C. (1992). “CESIUM ION EFFECT” AND MACROCYCLIZATION. A CRITICAL REVIEW. Organic Preparations and Procedures International, 24(3), 285-307. [Link]
-
Steliou, K., & Poupart, M. A. (1985). Cesium carboxylates in dimethylformamide: a new method for the mild and efficient synthesis of lactones. The Journal of Organic Chemistry, 50(24), 4971-4973. [Link]
-
van der Veen, R. H., & Kellogg, R. M. (1984). An assessment of the causes of the "cesium effect". Journal of the American Chemical Society, 106(20), 6020-6025. [Link]
-
Varala, R., & Rao, K. S. (2015). Cesium Salts in Organic Synthesis: A Review. Current Organic Chemistry, 19(13), 1242-1274. [Link]
-
Sun, X., & Li, X. (2024). The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. Chemical Science, 15(14), 5277-5283. [Link]
-
BioFuran Materials. (2023, December 27). Cesium Carboxylates in Organic Syntheses. [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Cesium. [Link]
-
Driggers, C. M., Hale, S. P., Lee, J., & Terrett, N. K. (2008). The exploration of macrocycles for drug discovery--an underexploited structural class. Nature reviews. Drug discovery, 7(7), 608–624. [Link]
-
Myers, A. G., et al. (2016). A platform for the discovery of new macrolide antibiotics. Nature, 533(7603), 358-362. [Link]
-
Wolters, M., & Boland, W. (2016). The chemistry and biology of macrocyclic lactones. Beilstein journal of organic chemistry, 12, 1936–1961. [Link]
-
Dougherty, P. G., Sahni, A., & Pei, D. (2016). Understanding Cell Penetration of Cyclic Peptides. Chemical reviews, 116(18), 10241–10283. [Link]
Sources
Application Notes and Protocols for Solid-Phase Peptide Synthesis: Utilizing Cesium Propionate for First Amino Acid Anchoring
Introduction: The Critical First Step in SPPS
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient and controlled assembly of amino acids on a solid support or resin.[1] A pivotal and often challenging step in this process is the covalent attachment, or anchoring, of the first Nα-protected amino acid to the insoluble polymer support. The success of this initial loading directly impacts the overall yield and purity of the final peptide.
This guide provides a detailed protocol and scientific rationale for the use of cesium propionate in anchoring the C-terminal amino acid to chloromethylated resins, such as the classic Merrifield resin. While the "cesium salt method" traditionally employs cesium carbonate, this document outlines the adapted use of this compound, offering insights into its mechanism and practical application for researchers, scientists, and professionals in drug development.
The Scientific Rationale: Why Cesium Salts?
The anchoring of the first amino acid to a chloromethylated resin is fundamentally a nucleophilic substitution (SN2) reaction. The carboxylate of the Nα-protected amino acid acts as the nucleophile, displacing the chloride from the resin's benzyl chloride moiety.
The "cesium effect" refers to the enhanced reactivity and often higher yields observed when using cesium salts in organic synthesis.[2] This is attributed to several factors:
-
Formation of a 'Naked' Carboxylate: Cesium ions are large and have a low charge density, leading to weakly associated ion pairs with the amino acid carboxylate in organic solvents like N,N-dimethylformamide (DMF). This results in a more "naked" and highly nucleophilic carboxylate anion, which is more reactive towards the electrophilic benzyl chloride on the resin.[2]
-
Enhanced Solubility: Cesium salts of amino acids generally exhibit good solubility in solvents commonly used for SPPS, such as DMF, which is crucial for efficient reaction kinetics.[2]
While cesium carbonate is widely documented for this purpose, this compound offers a viable alternative. The underlying principle remains the same: the in-situ formation of the highly reactive cesium carboxylate of the amino acid. The reaction of the Nα-protected amino acid with this compound will yield the cesium salt of the amino acid and propionic acid as a byproduct.
Experimental Workflow Overview
The overall process involves two key stages: the formation of the cesium salt of the Nα-protected amino acid and the subsequent esterification reaction with the resin.
Sources
Application Notes and Protocols for the Incorporation of Cesium Propionate into Metal-Organic Frameworks
Foreword for the Advanced Researcher
The field of metal-organic frameworks (MOFs) is characterized by its modularity and the near-infinite possibilities for structural and functional tuning. This guide ventures into a nuanced area of MOF synthesis: the incorporation of cesium propionate. It is crucial to state at the outset that while the principles of MOF synthesis are well-established, the specific use of this compound as a primary component or modulator is an emerging area with limited established protocols. Therefore, this document serves as a detailed, scientifically-grounded guide based on analogous systems and the fundamental principles of coordination chemistry and crystal engineering. The methodologies proposed herein are designed to be a robust starting point for researchers and drug development professionals to explore the potential of cesium-containing MOFs. We will delve into the causal relationships behind experimental choices, providing you with the foundational knowledge to innovate and adapt these protocols for your specific applications.
Introduction: The Rationale for this compound in MOF Synthesis
Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including catalysis, gas storage, and, notably, drug delivery.[1][2]
The incorporation of different components into a MOF structure can dramatically alter its properties. Cesium, as a large alkali metal ion, is known to influence crystal growth and can be incorporated into coordination polymers.[3][4] Propionate, a short-chain carboxylate, can act as a "modulator" in MOF synthesis. Modulators are compounds that compete with the primary organic linker during the formation of the MOF, influencing the rate of crystallization, crystal size, and the number of defects in the final structure.[5][6]
Therefore, this compound (CsC₃H₅O₂) presents a unique opportunity to simultaneously introduce cesium ions and a modulating carboxylate into a MOF synthesis. This could lead to:
-
Controlled Crystallization: The propionate can modulate the growth of MOF crystals, potentially leading to more uniform and size-controlled nanoparticles, which is highly desirable for drug delivery applications.
-
Defect Engineering: The incorporation of a modulator can create controlled defects in the MOF structure, which can enhance properties like catalytic activity or provide additional sites for drug loading.[3]
-
Functionalization: The presence of cesium ions within the MOF framework or pores could impart novel properties, such as altered drug release kinetics or enhanced imaging capabilities, though this is an area requiring further research.
This guide will provide detailed protocols for the synthesis of two well-known MOFs, ZIF-8 and UiO-66, with the proposed incorporation of this compound as a modulator.
Proposed Synthesis Methodologies
The following protocols are based on established synthesis methods for ZIF-8 and UiO-66, with the addition of this compound as a modulating agent. The quantities suggested are starting points and should be systematically varied to achieve the desired material properties.
Modulated Synthesis of ZIF-8 with this compound
Zeolitic Imidazolate Framework-8 (ZIF-8) is a widely studied MOF known for its high thermal and chemical stability. It is composed of zinc ions and 2-methylimidazole linkers.
Causality of Experimental Choices:
-
Solvent: Methanol is a common solvent for ZIF-8 synthesis as it effectively dissolves the precursors and facilitates the deprotonation of the imidazole linker.[7]
-
This compound as a Modulator: The propionate anion will compete with the 2-methylimidazolate for coordination to the zinc centers. This competition can slow down the rapid crystallization of ZIF-8, allowing for better control over particle size and morphology. The cesium cation will be present in the reaction mixture and may be incorporated into the pores of the ZIF-8 structure.
Experimental Protocol:
-
Preparation of Precursor Solutions:
-
Solution A: Dissolve 297 mg of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 20 mL of methanol.
-
Solution B: Dissolve 328 mg of 2-methylimidazole in 20 mL of methanol.
-
Solution C (Modulator): Prepare a stock solution of this compound in methanol (e.g., 1 M).
-
-
Synthesis:
-
In a clean beaker, add a calculated volume of Solution C to Solution A to achieve the desired molar ratio of modulator to zinc (e.g., starting with a 1:1 ratio). Stir for 10 minutes.
-
Rapidly pour Solution B into the mixed Solution A and C.
-
A milky white suspension should form immediately.
-
Stir the reaction mixture at room temperature for 2 hours.
-
-
Purification:
-
Centrifuge the suspension at 8000 rpm for 15 minutes to collect the white precipitate.
-
Discard the supernatant and re-disperse the solid in 20 mL of fresh methanol.
-
Repeat the washing step two more times to ensure the removal of unreacted precursors.
-
After the final wash, dry the product in a vacuum oven at 60 °C overnight.
-
Workflow Diagram:
Modulated Synthesis of UiO-66 with this compound
UiO-66 is a zirconium-based MOF known for its exceptional stability. It is constructed from zirconium clusters and terephthalic acid (1,4-benzenedicarboxylic acid, BDC) linkers.[8]
Causality of Experimental Choices:
-
Solvent: Dimethylformamide (DMF) is a high-boiling point solvent commonly used for the solvothermal synthesis of UiO-66.[9]
-
This compound as a Modulator: In the synthesis of UiO-66, modulators like acetic acid or benzoic acid are often used to improve crystallinity and control defect formation.[10] Propionic acid (from this compound) is expected to function similarly, competing with the BDC linker for coordination to the zirconium clusters. The cesium ions may reside within the pores or be associated with the framework.
Experimental Protocol:
-
Preparation of Precursor Solution:
-
In a 20 mL scintillation vial, add 125 mg of zirconium(IV) chloride (ZrCl₄) and 122 mg of terephthalic acid (BDC).
-
Add a calculated amount of this compound to achieve the desired molar ratio of modulator to linker (e.g., starting with a 10:1 molar ratio).
-
Add 10 mL of DMF to the vial.
-
-
Synthesis:
-
Tightly cap the vial and sonicate the mixture for 10-15 minutes until a homogeneous suspension is formed.
-
Place the vial in a preheated oven at 120 °C for 24 hours.
-
-
Purification:
-
After cooling to room temperature, a white precipitate will be observed.
-
Centrifuge the mixture at 8000 rpm for 15 minutes.
-
Decant the DMF and wash the solid with fresh DMF (2 x 10 mL).
-
Subsequently, wash the solid with methanol (3 x 10 mL) to exchange the DMF.
-
Dry the final product in a vacuum oven at 80 °C overnight.
-
Workflow Diagram:
Characterization of Cesium-Incorporated MOFs
Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand the impact of this compound incorporation.
| Technique | Purpose | Expected Observations |
| Powder X-ray Diffraction (PXRD) | To confirm the crystalline structure and phase purity of the MOF. | The diffraction pattern should match the known pattern for the target MOF (e.g., ZIF-8 or UiO-66). Changes in peak intensity or broadening may indicate altered crystallinity or smaller crystal size due to modulation. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and size of the MOF crystals. | Comparison between modulated and unmodulated samples should reveal differences in crystal size and uniformity. |
| Nitrogen Physisorption (BET Analysis) | To determine the specific surface area and pore size distribution. | The surface area may be affected by the incorporation of the modulator. Changes in pore size distribution could indicate the presence of defects or cesium ions within the pores. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF. | The decomposition profile can provide information about the solvent content and the stability of the framework. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the material. | The spectra should confirm the presence of the organic linker. The absence of peaks corresponding to unreacted precursors indicates successful purification. |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | To quantify the amount of cesium incorporated into the MOF. | This analysis will provide direct evidence of cesium incorporation and allow for the determination of the cesium content. |
Application in Drug Delivery
The unique properties of MOFs make them excellent candidates for drug delivery systems. The incorporation of this compound could further enhance their utility in this area.
Drug Loading
Drugs can be loaded into MOFs through various methods, primarily post-synthetically.
Protocol for Drug Loading (e.g., Doxorubicin into UiO-66-NH₂):
Note: For drug loading, an amine-functionalized version of UiO-66 (UiO-66-NH₂) is often used to enhance interactions with drug molecules. The synthesis protocol is similar to that of UiO-66, but with 2-aminoterephthalic acid as the linker.[9]
-
Activation: Activate the synthesized MOF by heating under vacuum to remove any solvent molecules from the pores.
-
Drug Solution: Prepare a solution of the drug (e.g., doxorubicin hydrochloride) in a suitable solvent (e.g., deionized water).
-
Loading: Disperse the activated MOF in the drug solution and stir at room temperature in the dark for 24-48 hours.
-
Purification: Centrifuge the mixture to separate the drug-loaded MOF. Wash the solid with the solvent to remove any surface-adsorbed drug.
-
Quantification: Determine the amount of loaded drug by measuring the concentration of the drug in the supernatant using UV-Vis spectroscopy.
Controlled Release
The release of drugs from MOFs can be triggered by various stimuli, such as changes in pH.[11] The acidic environment of tumors, for instance, can trigger the degradation of certain MOFs, leading to localized drug release.
Potential Influence of Cesium:
The presence of cesium ions within the MOF pores could influence the diffusion rate of drug molecules, potentially leading to a more sustained release profile. Furthermore, cesium's high atomic number could make these MOFs useful as contrast agents for X-ray-based imaging, enabling theranostic applications.
Conclusion and Future Outlook
The incorporation of this compound into metal-organic frameworks represents a novel and promising avenue for the development of advanced functional materials. The protocols outlined in this guide provide a foundational methodology for exploring this exciting area. By systematically varying the synthesis parameters and thoroughly characterizing the resulting materials, researchers can unlock the full potential of these novel MOFs. The insights gained from such studies will be invaluable for the design of next-generation drug delivery systems and other biomedical applications.
References
-
Kwon, H. T., & Jeong, H. K. (2013). In situ synthesis of thin zeolitic-imidazolate framework ZIF-8 membranes exhibiting exceptionally high propylene/propane separation. Journal of the American Chemical Society, 135(29), 10763–10768. [Link]
-
Yulizar, Y., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ZEOLITIC IMIDAZOLATE FRAMEWORK-8 (ZIF-8)/Al2O3 COMPOSITE. Rasayan Journal of Chemistry, 13(2), 1045-1051. [Link]
-
Al-Absi, M. S., et al. (2023). Effect of Modulation and Functionalization of UiO-66 Type MOFs on Their Surface Thermodynamic Properties and Lewis Acid–Base Behavior. Molecules, 28(2), 833. [Link]
-
Samantaray, B., et al. (2020). Coordination modulation: a way to improve the properties of metal–organic frameworks. Inorganic Chemistry Frontiers, 7(21), 4146-4183. [Link]
-
Muni, M., et al. (2021). Metal Organic Frameworks as Drug Targeting Delivery Vehicles in the Treatment of Cancer. Pharmaceutics, 13(9), 1348. [Link]
-
Ahmad, Z., et al. (2025). MOF UiO-66 and its composites: design strategies and applications in drug and antibiotic removal. Environmental Science and Pollution Research, 32(1), 1-24. [Link]
-
Lalita, L., & Singh, J. (2024). Functionalized graphene MOFs in drug delivery application. E3S Web of Conferences, 588, 02016. [Link]
-
Abednatanzi, S., et al. (2021). Different view of solvent effect on the synthesis methods of zeolitic imidazolate framework-8 to tuning the crystal structure and properties. Scientific Reports, 11(1), 11933. [Link]
-
Kumar, A., et al. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances, 14(42), 30588-30612. [Link]
-
Vandichel, M., et al. (2015). Mechanism and free energy profile for the esterification of propionic acid with methanol on a hydrated and defective UiO-66 material. Journal of Catalysis, 322, 118-129. [Link]
-
DeStefano, M. R., et al. (2022). A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. Chemistry of Materials, 34(7), 3091–3100. [Link]
-
Kim, D., et al. (2021). ZIF-8 membranes supported on silicalite-seeded substrates for propylene/propane separation. Journal of Industrial and Engineering Chemistry, 95, 246-253. [Link]
-
Lin, C. H., et al. (2020). Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks. Catalysts, 10(11), 1279. [Link]
-
Li, B., et al. (2022). Metal-organic frameworks for advanced drug delivery. MedComm, 3(2), e143. [Link]
-
Karagiaridi, O., et al. (2024). Insights into the Spray Synthesis of UiO-66 and UiO-66-NH2 Metal–Organic Frameworks: Effect of Zirconium Precursors and Process Parameters. Nanomaterials, 14(3), 249. [Link]
-
Li, W., et al. (2018). Size-Controllable Synthesis of Zeolitic Imidazolate Framework/Carbon Nanotube Composites. Nanomaterials, 8(9), 724. [Link]
-
Wang, K. (2020, September 21). How to synthesize UiO-66 and UiO-66-NH2. YouTube. [Link]
-
Rieter, W. J., et al. (2011). Porous iron carboxylate MOFs for dry delivery. Nature Communications, 2, 184. [Link]
-
Zhang, Y., et al. (2023). Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy. International Journal of Molecular Sciences, 24(6), 5345. [Link]
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Lin, W. (2025). Post-Synthetic Modifications of Iron-Carboxylate Nanoscale Metal-Organic Frameworks for Imaging and Drug Delivery. Journal of the American Chemical Society. [Link]
-
Abid, H. R., et al. (2017). UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance. Materials, 10(7), 738. [Link]
-
Li, Y., et al. (2025). Dual-Targeted Pt@Ce-MOF Nanoplatform Enhances Radiotherapy Efficacy via Tumor-Specific Delivery and Mitochondrial Dysfunction in Breast Cancer. Advanced Functional Materials. [Link]
-
Taylor-Pashow, K. M., et al. (2009). Postsynthetic modifications of iron-carboxylate nanoscale metal-organic frameworks for imaging and drug delivery. Journal of the American Chemical Society, 131(41), 14261–14263. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Cesium Propionate Mediated SN2 Reactions
Welcome to the technical support center for Cesium Propionate mediated SN2 reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their ester synthesis and troubleshoot common issues leading to low yields. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles and field-tested insights to empower you to solve challenges in your laboratory work.
Introduction to the "Cesium Effect" in SN2 Reactions
This compound has emerged as a superior reagent for the synthesis of esters via bimolecular nucleophilic substitution (SN2). Its efficacy stems from the "Cesium Effect," a phenomenon attributed to the high solubility of cesium salts in polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] This high solubility leads to a poorly solvated, or "naked," propionate anion, which is a highly potent nucleophile.[1] The large cesium cation is well-solvated by the solvent, minimizing ion-pairing with the propionate anion and thereby enhancing its nucleophilicity.[1]
However, despite its advantages, achieving high yields can be challenging. This guide will walk you through a systematic approach to troubleshooting, from reagent preparation to product purification.
Core Troubleshooting Guide
Issue 1: Reaction Fails to Initiate or Proceeds Very Slowly
Question: I have mixed my alkyl halide, this compound, and DMF, but the reaction is not progressing, or the conversion is extremely low even after prolonged reaction time. What could be the problem?
Answer: This is a common issue that often points to problems with the reagents or the fundamental reaction setup. Let's break down the potential causes:
-
Inadequate Solubility: While this compound has good solubility in DMF and DMSO, it is not infinitely soluble.[1] If the concentration is too high, the salt may not fully dissolve, reducing the effective concentration of the nucleophile.
-
Solution: Ensure your reaction is homogenous at the reaction temperature. If you observe solid this compound, you may need to increase the solvent volume or gently heat the mixture. A good starting point for many reactions is a concentration of 0.1 M to 0.5 M with respect to the limiting reagent.
-
-
Water Contamination: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water is a protic molecule that can solvate and deactivate the "naked" propionate anion through hydrogen bonding, significantly reducing its nucleophilicity.[2]
-
Solution:
-
Drying this compound: Before use, dry the this compound under high vacuum at an elevated temperature (e.g., 60-80 °C) for several hours. Alternatively, store it in a desiccator over a strong drying agent. For highly sensitive reactions, handling in a glovebox is recommended.[3][4]
-
Anhydrous Solvent: Use a freshly opened bottle of anhydrous DMF or DMSO, or dry the solvent using standard laboratory procedures, such as distillation from calcium hydride or storage over activated molecular sieves (4Å).[5]
-
-
-
Poor Leaving Group: The S
N2 reaction is a concerted mechanism where the nucleophile attacks as the leaving group departs.[6] A poor leaving group will result in a high activation energy and a slow reaction.-
Solution: The reactivity of leaving groups generally follows the trend I > Br > Cl > OTs > OMs >> F. If you are using a chloride, consider converting it to a better leaving group, such as an iodide, via a Finkelstein reaction. Hydroxyl groups are poor leaving groups and must be converted to sulfonates (tosylates, mesylates) or other activated forms.
-
-
Steric Hindrance: S
N2 reactions are highly sensitive to steric bulk around the electrophilic carbon. The reaction proceeds via a backside attack, which is hindered by bulky substituents.[7][8]-
Reactivity Trend: Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°).[8][9]
-
Solution: Tertiary alkyl halides are generally unreactive in S
N2 reactions.[7][8] For secondary alkyl halides, expect slower reaction rates and consider longer reaction times or higher temperatures, though this may promote side reactions (see Issue 2). If possible, choose a less sterically hindered substrate.
-
Issue 2: Significant Formation of Byproducts, Especially Alkenes
Question: My reaction is consuming the starting material, but I am getting a low yield of the desired ester and a significant amount of an elimination byproduct (alkene). How can I favor substitution over elimination?
Answer: The propionate anion is not only a good nucleophile but also a moderate base. This can lead to a competing E2 elimination reaction, especially with more sterically hindered substrates.
-
Understanding the Competition:
-
S
N2 (Substitution): The propionate anion attacks the electrophilic carbon. This is favored by unhindered substrates. -
E2 (Elimination): The propionate anion acts as a base and abstracts a proton from a carbon adjacent (beta) to the leaving group. This is favored by sterically hindered substrates and higher temperatures.[10][11]
-
-
Strategies to Minimize Elimination:
-
Temperature Control: Elimination reactions have a higher activation energy than substitution reactions and are therefore more sensitive to temperature.[10] Running the reaction at the lowest temperature that allows for a reasonable reaction rate will favor the S
N2 pathway. For primary alkyl halides, room temperature to 50 °C is often sufficient. For secondary halides, you may need to carefully increase the temperature to 60-80 °C while monitoring for elimination products. -
Substrate Choice: For secondary alkyl halides, E2 is a significant competing pathway.[12] If possible, redesign your synthesis to use a primary alkyl halide.
-
Solvent: While polar aprotic solvents are ideal for S
N2 reactions, highly polar solvents can also stabilize the transition state of elimination reactions. In some cases, a less polar aprotic solvent might be considered, but this can negatively impact the solubility of this compound.
-
Issue 3: Difficult Product Isolation and Low Recovery After Work-up
Question: The reaction appears to have gone to completion by TLC, but I am struggling to isolate my product. I'm experiencing emulsions during extraction and low overall recovery. What are the best practices for work-up?
Answer: Work-up of reactions in high-boiling, polar aprotic solvents like DMF and DMSO is a common challenge.
-
Removing DMF/DMSO: These solvents are fully miscible with water, making simple extraction difficult.
-
The "Wash-out" Method: The most common approach is to dilute the reaction mixture with a large volume of water and extract the product with a less polar, water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
-
Breaking Emulsions: Emulsions are common during the extraction of DMF/DMSO mixtures.
-
What is an emulsion? An emulsion is a stable mixture of two immiscible liquids, where one is dispersed as fine droplets in the other.
-
How to break them:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Add Brine: Adding saturated NaCl solution increases the ionic strength of the aqueous phase, which can help to break the emulsion.[6]
-
Gentle Swirling: Gently swirl the mixture instead of vigorous shaking.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite can help to break up the emulsion.
-
Centrifugation: If the volume is small enough, centrifuging the mixture is a very effective method.[6]
-
-
-
Potential for Product Hydrolysis: The desired ester product can be hydrolyzed back to the carboxylic acid and alcohol under strongly acidic or basic conditions, especially with heating.
-
Solution: During work-up, use neutral or mildly acidic/basic washes. Avoid strong acids or bases unless your product is stable under those conditions. If a basic wash is required (e.g., to remove unreacted propionic acid), use a weak base like saturated sodium bicarbonate solution and perform the extraction at room temperature or below.
-
Frequently Asked Questions (FAQs)
Q1: Why use this compound over other salts like sodium or potassium propionate? A1: The primary advantage is solubility. Sodium and potassium propionates have very poor solubility in common aprotic solvents like DMF and DMSO, which often results in no reaction.[1] The higher solubility of this compound leads to a higher concentration of the reactive propionate anion in solution, accelerating the reaction.[1][14]
Q2: What is the ideal stoichiometry for the reaction? A2: Typically, a slight excess of this compound (1.1 to 1.5 equivalents) relative to the alkyl halide is used to ensure complete consumption of the limiting reagent.
Q3: Can I use other solvents besides DMF or DMSO?
A3: Acetone and acetonitrile are other polar aprotic solvents that can be used for Sngcontent-ng-c780544980="" class="ng-star-inserted">N2 reactions.[12] However, the solubility of this compound may be lower in these solvents compared to DMF or DMSO, potentially requiring higher temperatures or longer reaction times.
Q4: My product is chiral. What is the stereochemical outcome of the reaction?
A4: SN2 reactions proceed with a complete inversion of stereochemistry at the electrophilic carbon center.[6] This is a result of the concerted backside attack mechanism.[6]
Q5: How can I confirm my this compound is sufficiently dry? A5: While Karl Fischer titration is the most accurate method for determining water content, a practical approach in a synthesis lab is to dry the salt under high vacuum at an elevated temperature until a constant weight is achieved. Store the dried salt in a desiccator or under an inert atmosphere.
Experimental Protocols & Data
Protocol 1: General Procedure for this compound Mediated SN2 Reaction
-
Reagent Preparation: Dry this compound (1.2 eq.) under high vacuum at 70 °C for 4 hours and cool under an inert atmosphere.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N
2or Ar), add the dried this compound. -
Solvent and Substrate Addition: Add anhydrous DMF (to achieve a concentration of 0.2-0.5 M) and stir to dissolve the salt. Add the alkyl halide (1.0 eq.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (see Table 1 for recommendations) and monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 10 volumes of deionized water.
-
Extract the aqueous phase with ethyl acetate or diethyl ether (3 x 3 volumes).
-
Combine the organic layers and wash with water (2 x 5 volumes), followed by brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or distillation as required.
Table 1: Recommended Starting Conditions for SN2 Reactions
| Substrate Type | Recommended Temperature (°C) | Expected Reaction Time (h) | Potential Issues |
| Primary Alkyl Halide | 25 - 60 | 2 - 12 | Generally high yield. |
| Secondary Alkyl Halide | 50 - 80 | 12 - 48 | E2 Elimination is a major competitor. Monitor carefully. |
| Benzylic/Allylic Halide | 25 - 50 | 1 - 6 | Generally very reactive. |
Visualizing the Process
Diagram 1: The "Cesium Effect"
Caption: The Cesium Effect leads to a highly reactive "naked" propionate anion.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
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Drying and Storing Hygroscopic Salts . Reddit. Retrieved January 21, 2026, from [Link]
-
How do you handle hygroscopic salts? . HepatoChem. Retrieved January 21, 2026, from [Link]
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Workup: DMF or DMSO . University of Rochester, Department of Chemistry. Retrieved January 21, 2026, from [Link]
-
How to separate ester from DMF(as a solvent) without hydrolysis of the ester? . ResearchGate. Retrieved January 21, 2026, from [Link]
-
Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). An Assessment of the Causes of the “Cesium Effect” . The Journal of Organic Chemistry, 52(12), 2493–2502. [Link]
-
SN1 vs E1 and SN2 vs E2 : The Temperature . Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
7.11 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2 . NC State University Libraries. Retrieved January 21, 2026, from [Link]
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Removing DMF . Reddit. Retrieved January 21, 2026, from [Link]
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Organic Reaction Workup Formulas for Specific Reagents . Retrieved January 21, 2026, from [Link]
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Tackling emulsions just got easier . Biotage. Retrieved January 21, 2026, from [Link]
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SN2 Reaction Mechanisms . YouTube. Retrieved January 21, 2026, from [Link]
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The SN2 Reaction Mechanism . Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
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Reactivity of Alkyl Halides in SN2 Reactions . Chemistry Steps. Retrieved January 21, 2026, from [Link]
-
Substitution reactions of alkyl halides: two mechanisms . Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
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How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? . ResearchGate. Retrieved January 21, 2026, from [Link]
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Preparing Anhydrous Reagents and Equipment . Moodle@Units. Retrieved January 21, 2026, from [Link]
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Deciding SN1/SN2/E1/E2 - The Solvent . Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
7.11 SN2 reaction problem solving with predict the products type questions . YouTube. Retrieved January 21, 2026, from [Link]
-
SN1, SN2, E1, E2 Practice Problems . Chemistry Steps. Retrieved January 21, 2026, from [Link]
-
Substitution Reactions - SN1 and SN2 Mechanisms: Crash Course Organic Chemistry #21 . YouTube. Retrieved January 21, 2026, from [Link]
-
SN2 reactions . YouTube. Retrieved January 21, 2026, from [Link]
-
8.4: Comparison and Competition Between SN1, SN2, E1 and E2 . Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Alkyl Halide Reaction Map And Summary . Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Why is the reactivity of primary alkyl halides with nucleophiles (SN2 mechanism) greater than secondary and tertiary alkyl halides? . Chemistry Stack Exchange. Retrieved January 21, 2026, from [Link]
-
Elimination Reactions . CHEMISTRY 1000. Retrieved January 21, 2026, from [Link]
-
Drying Organic Solutions . Organic Chemistry at CU Boulder. Retrieved January 21, 2026, from [Link]
-
The isocyanide SN2 reaction . PMC. Retrieved January 21, 2026, from [Link]
-
An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory . ACS Publications. Retrieved January 21, 2026, from [Link]
-
Cesium Carboxylates in Organic Syntheses . BioFuran Materials. Retrieved January 21, 2026, from [Link]
-
The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions . Chemical Science (RSC Publishing). Retrieved January 21, 2026, from [Link]
-
Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry . YouTube. Retrieved January 21, 2026, from [Link]
-
SN2 stereochemistry | Substitution and elimination reactions | Organic chemistry | Khan Academy . YouTube. Retrieved January 21, 2026, from [Link]
-
Solvents in SN1 and SN2 Nucleophilic Substitution Reactions . YouTube. Retrieved January 21, 2026, from [Link]
-
Identifying Where Substitution and Elimination Reactions Happen . Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Substitution and elimination reactions | Organic chemistry . Khan Academy. Retrieved January 21, 2026, from [Link]
-
Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent . PMC. Retrieved January 21, 2026, from [Link]
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques . YouTube. Retrieved January 21, 2026, from [Link]
-
Emulsion formation during extraction . Chemistry Stack Exchange. Retrieved January 21, 2026, from [Link]
-
What is the role of a DMF in an SN2 reaction? . Quora. Retrieved January 21, 2026, from [Link]
- US10370398B2 - Liquid-liquid extraction of DMF. Google Patents.
-
Introduction to SN2 Reactions . Chad's Prep. Retrieved January 21, 2026, from [Link]
-
SN2 Reaction . Retrieved January 21, 2026, from [Link]
-
Caesium propanoate . PubChem. Retrieved January 21, 2026, from [Link]
-
Recovering caesium carbonate from caesium bicarbonate . Sciencemadness Discussion Board. Retrieved January 21, 2026, from [Link]
-
High-Yield Production of Propionate from 1,2-Propanediol by Engineered Pseudomonas putida KT2440, a Robust Strain with Highly Oxidative Capacity . PubMed. Retrieved January 21, 2026, from [Link]
-
Tuning the Optical Properties of Cesium Lead Halide Perovskite Nanocrystals by Anion Exchange Reactions . PMC - PubMed Central. Retrieved January 21, 2026, from [Link]
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Overcoming steric hindrance in Cesium propionate reactions
Overcoming Steric Hindrance: A Guide for Synthetic Chemists
Welcome to the technical support center for cesium propionate applications. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with sterically hindered reactions. As your Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying principles that make this compound a powerful tool in your synthetic arsenal. We will explore the "Cesium Effect" and provide actionable troubleshooting strategies to help you navigate complex chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is the "Cesium Effect," and how does it help overcome steric hindrance?
The "Cesium Effect" refers to the enhanced reactivity of cesium salts, including this compound, in organic solvents compared to their lighter alkali metal counterparts (Li, Na, K).[1][2] This phenomenon is primarily attributed to two factors:
-
High Solubility: Cesium salts are significantly more soluble in polar aprotic solvents like DMF and DMSO.[1][3]
-
Weak Ion-Pairing: The large ionic radius of the cesium cation (Cs⁺) results in a low charge density. Consequently, it forms very loose ion pairs with the propionate anion in solution. This leaves the propionate as a "naked" and highly reactive nucleophile.[1]
In the context of steric hindrance, a highly reactive, unencumbered nucleophile is crucial. It possesses the kinetic energy and reactivity needed to attack sterically crowded electrophilic centers where bulkier or less reactive nucleophiles would fail.
Q2: Why is this compound often a better choice than sodium or potassium propionate?
The primary advantage lies in its solubility and the resulting nucleophilicity of the propionate anion.[1] As demonstrated in substitution reactions, this compound consistently provides higher yields compared to sodium or potassium salts under identical conditions, especially in solvents like DMF and DMSO.[1] In many cases, the poor solubility of sodium propionate prevents the reaction from occurring at all.[1]
The higher cost of cesium salts is often justified by significant advantages such as higher yields, shorter reaction times, milder reaction conditions, and simpler work-up procedures.[3][4]
| Salt | Solubility in DMF (mol/L x 10⁻²) at 51°C | Yield of 2-octyl propionate (%) |
| Sodium Propionate | 0.25 | 76 |
| Potassium Propionate | - | 81 |
| Rubidium Propionate | - | 97 |
| This compound | 12.4 | 98 |
| Data synthesized from Dijkstra et al., J. Org. Chem. 1987.[1] |
Q3: What are the ideal starting conditions for a reaction with a sterically hindered substrate?
For a typical nucleophilic substitution reaction involving a sterically hindered electrophile and this compound, consider the following starting point:
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents are excellent at solvating the cesium cation, ensuring a highly reactive "naked" propionate anion.[1]
-
Temperature: Start at a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress. Due to steric hindrance, higher temperatures and longer reaction times may be necessary to overcome the activation energy barrier.[5]
-
Stoichiometry: Use a slight excess of this compound (1.1 to 1.5 equivalents) to drive the reaction to completion, following Le Châtelier's principle.[5]
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric moisture and oxygen, especially since this compound is hygroscopic.[6]
Troubleshooting Guide for Hindered Reactions
Navigating reactions with significant steric barriers can be challenging. This guide provides a systematic approach to diagnosing and solving common issues.
Problem: Low or No Product Yield
A low yield is the most common issue when dealing with sterically demanding substrates. Follow this decision tree to identify and address the root cause.
Caption: Troubleshooting flowchart for low-yield reactions.
Detailed Troubleshooting Steps:
-
Verify Reactant Solubility:
-
Cause: this compound or your substrate may not be fully dissolved at the reaction temperature, limiting the concentration of reactants in the solution phase.
-
Solution: Ensure you are using a high-purity, anhydrous polar aprotic solvent like DMF or DMSO.[1] If solubility is still an issue, you may need to increase the temperature or the solvent volume.
-
-
Optimize Reaction Conditions:
-
Cause: The activation energy for a sterically hindered reaction is high. Insufficient thermal energy or reaction time will result in a low conversion rate.[7]
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for potential degradation of starting materials or products.
-
Prolong Reaction Time: Sterically hindered reactions are inherently slow.[7] Allow the reaction to proceed for an extended period (24-72 hours), tracking its progress by a suitable method like TLC or LC-MS.
-
-
-
Enhance Electrophile Reactivity:
-
Cause: If the steric bulk is on the electrophile, the nature of the leaving group becomes critical. A poor leaving group will not facilitate the substitution reaction effectively.
-
Solution: If your synthesis allows, modify the electrophile to incorporate a better leaving group. The general order of reactivity is: Triflate (OTf) > Tosylate (OTs) > Iodo (I) > Bromo (Br) > Chloro (Cl).
-
-
Re-evaluate the Synthetic Strategy:
Experimental Protocol: General Procedure for Esterification of a Hindered Alkyl Halide
This protocol provides a robust starting point for the esterification of a secondary or tertiary alkyl halide using this compound.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound can cause skin burns and eye damage.[9]
Reagents & Equipment:
-
Sterically hindered alkyl halide (1.0 eq)
-
This compound (1.2 eq), dried under vacuum
-
Anhydrous DMF (to make a ~0.5 M solution)
-
Round-bottom flask with a stir bar
-
Reflux condenser and inert gas line (N₂ or Ar)
-
Heating mantle with temperature control
-
Standard glassware for aqueous workup and extraction
-
Drying agent (e.g., MgSO₄ or Na₂SO₄)
-
Rotary evaporator
Step-by-Step Procedure:
-
Preparation: Dry the reaction flask and stir bar in an oven and allow to cool under a stream of inert gas.
-
Reagent Addition: Add the dried this compound to the flask, followed by the alkyl halide.
-
Solvent Addition: Add anhydrous DMF via syringe to the flask.
-
Reaction Setup: Equip the flask with the reflux condenser, ensure a gentle flow of inert gas, and begin stirring.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and maintain it.
-
Monitoring: Follow the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS.
-
Workup (once complete): a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing deionized water. c. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). d. Combine the organic layers and wash with brine to remove residual DMF and water. e. Dry the combined organic layer over MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography or distillation as appropriate for the compound's properties.
Caption: General experimental workflow for esterification.
References
-
Dijkstra, G., et al. (1987). An Assessment of the Causes of the “Cesium Effect”. The Journal of Organic Chemistry, 52(19), 4230-4234. [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. [Link]
-
ResearchGate. (2019). How to overcome Steric Hindrance? [Link]
-
BioFuran Materials. (2023). Cesium Carboxylates in Organic Syntheses. [Link]
-
Prasad Reddy, R. (2024). Steric Hindrance | Esterification | Chemistry. YouTube. [Link]
-
PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]
-
Emory University. (2014). Chemists uncover new role of a key base in organic synthesis. [Link]
-
ACS Publications. (2007). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. [Link]
-
Najam Academy. (2024). Steric Hindrance | Organic Chemistry. YouTube. [Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? [Link]
-
Wikipedia. (n.d.). Steric effects. [Link]
-
PubChem. (n.d.). Caesium propanoate. [Link]
-
Bentham Science. (2015). Cesium Salts in Organic Synthesis: A Review. [Link]
-
TMP Chem. (2017). 04.07 Stability Factors: Steric Effects. YouTube. [Link]
-
ChemBK. (2024). 38869-24-8. [Link]
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- 9. Page loading... [guidechem.com]
Technical Support Center: Cesium Propionate in Organic Synthesis
Welcome to the technical support center for the effective use of Cesium Propionate (CsO₂CCH₂CH₃) as a base in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who seek to optimize their reactions and mitigate common side reactions. By understanding the underlying principles of this compound's reactivity, you can harness its full potential to achieve higher yields and cleaner reaction profiles.
Core Principles: Understanding the "Cesium Effect"
This compound is more than just a simple base; its efficacy is rooted in a phenomenon often termed the "Cesium Effect". This effect is a combination of several factors that distinguish cesium salts from their lighter alkali metal counterparts (e.g., potassium or sodium salts).
-
High Solubility : Cesium salts, including this compound, exhibit significantly greater solubility in common aprotic organic solvents like DMF, DMSO, and THF compared to their potassium and sodium analogs.[1][2] This ensures that the base is available in the solution phase to participate in the reaction, rather than being limited by its dissolution rate.[2]
-
Weak Ion Pairing : In dipolar aprotic solvents, the large, soft Cesium cation (Cs⁺) is well-solvated.[2] This leads to a "naked" and highly reactive propionate anion, which is a more potent nucleophile or base than a tightly ion-paired equivalent.[2][3]
-
Mild Basicity : As the salt of a weak acid (propionic acid, pKa ~4.87) and a strong base (cesium hydroxide), this compound is a moderately basic salt. This property makes it effective for deprotonating a range of substrates, including carboxylic acids, phenols, and some carbon acids, often without causing the side reactions associated with stronger, harsher bases like hydroxides or alkoxides.
These properties collectively lead to reactions that can often be performed under milder conditions, with shorter reaction times and higher yields.[1][4]
Frequently Asked Questions (FAQs)
Q1: Why choose this compound over a more common base like Potassium Carbonate (K₂CO₃)? A1: this compound is often superior in reactions where solubility is a limiting factor or where a "softer," more nucleophilic base is required.[2][5] Its high solubility in organic solvents allows for homogeneous reaction conditions at lower temperatures.[1] In contrast, K₂CO₃ is largely insoluble in many organic solvents, leading to heterogeneous reactions that can be slower and less efficient. The "naked" propionate anion generated from this compound is also a highly effective nucleophile for Sₙ2 reactions.[2][6]
Q2: What are the most common side reactions when using this compound? A2: The most prevalent side reactions include:
-
Hydrolysis: If water is present, this compound can facilitate the hydrolysis of sensitive functional groups like esters or amides.
-
Elimination: In reactions with secondary or sterically hindered halides, the basic nature of the propionate can promote E2 elimination over the desired Sₙ2 substitution.
-
Epimerization/Racemization: For substrates with stereocenters alpha to a carbonyl group or other acidic proton, the base can cause a loss of stereochemical integrity.
-
O- vs. C-Alkylation: For ambident nucleophiles (e.g., enolates), the choice of base and solvent can influence the ratio of O- versus C-alkylation products.
Q3: How should I store and handle this compound? A3: this compound is hygroscopic and should be stored in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.[7] Always handle it in a well-ventilated area or fume hood. It is classified as a corrosive material that can cause severe skin burns and eye damage, so appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.[8]
Q4: What is the typical stoichiometry for this compound in a reaction? A4: This is highly reaction-dependent. For simple deprotonation and subsequent Sₙ2 reactions, 1.1 to 1.5 equivalents are common. For reactions where the base also acts as a scavenger for an acidic byproduct, 2.0 or more equivalents might be necessary. It is always recommended to start with a literature precedent and optimize from there.
Troubleshooting Guides for Side Reactions
Guide 1: Low Yield Due to Ester Hydrolysis
Symptom: You are performing a reaction on a molecule that contains an ester functional group, and you observe a significant amount of the corresponding carboxylic acid in your final product upon LC-MS or NMR analysis. Your overall yield of the desired product is lower than expected.
Root Cause Analysis: The propionate anion, while a moderate base, is also a nucleophile. In the presence of trace amounts of water, it can act as a general base catalyst for the hydrolysis of esters. Water can be introduced from hygroscopic solvents, reagents, or the base itself if not stored properly. The mechanism involves the activation of a water molecule or direct nucleophilic attack on the ester carbonyl, leading to the formation of a tetrahedral intermediate that collapses to the carboxylic acid and alcohol. This process, known as saponification, is often irreversible under basic conditions because the resulting carboxylic acid is deprotonated to form a carboxylate, which is unreactive toward the alcohol.[9]
Preventative & Corrective Actions:
-
Rigorous Anhydrous Conditions:
-
Dry the Solvent: Use freshly distilled solvents or solvents passed through a solvent purification system (e.g., alumina columns).
-
Dry the Base: Dry the this compound in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for several hours before use.
-
Use an Inert Atmosphere: Assemble the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.
-
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Hydrolysis, like most reactions, is accelerated by heat.
-
Careful Workup: During the aqueous workup, use ice-cold solutions and minimize the contact time between your organic product and the aqueous layers, especially if they are basic.[10] Neutralize any excess base promptly but gently with a cold, dilute acid.
Experimental Protocol: Minimizing Hydrolysis During Workup
-
Cool the completed reaction mixture in an ice bath.
-
Quench the reaction by adding it to a separatory funnel containing a mixture of ice-cold diethyl ether (or another suitable extraction solvent) and ice-cold water.
-
If a basic wash is necessary to remove acidic byproducts, use a cold, dilute solution of sodium bicarbonate, not a strong base like NaOH.[10]
-
Immediately after shaking, allow the layers to separate and drain the organic layer.
-
Wash the organic layer with cold brine to remove residual water.[10]
-
Dry the organic layer thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation.[10]
Guide 2: Formation of Elimination Byproducts
Symptom: In an Sₙ2 reaction with a secondary or sterically hindered alkyl halide (or sulfonate), you observe a significant amount of an alkene byproduct, corresponding to elimination.
Root Cause Analysis: The propionate anion is a base, and its effectiveness in promoting E2 elimination versus Sₙ2 substitution is highly dependent on the substrate and reaction conditions.
-
Substrate: Sterically hindered substrates that impede the backside attack required for Sₙ2 are more prone to elimination.
-
Solvent: Polar aprotic solvents like DMF and DMSO, which are excellent for Sₙ2 reactions, can also favor elimination. Less polar solvents may reduce the basicity of the propionate.
-
Temperature: Higher temperatures generally favor elimination over substitution.
Preventative & Corrective Actions:
-
Solvent Selection: Consider switching from a highly polar solvent like DMF to a less polar one like THF or acetonitrile. The reduced solubility and ion-pairing effects in these solvents can temper the basicity of the propionate anion.
-
Temperature Control: Run the reaction at the lowest possible temperature. It is often beneficial to start the reaction at 0 °C or even lower and allow it to slowly warm to room temperature.
-
Use of Additives: In some cases, the addition of a catalytic amount of an iodide source (e.g., NaI, KI) can accelerate the Sₙ2 reaction (via the Finkelstein reaction) relative to the E2 pathway.
Data Summary: Solvent Effects on Sₙ2 vs. E2
| Solvent | Polarity | Typical Effect on Propionate Basicity | Sₙ2/E2 Ratio Tendency |
| DMSO | High | High (Strongly solvates Cs⁺) | Can favor E2 with hindered substrates |
| DMF | High | High (Strongly solvates Cs⁺) | Can favor E2 with hindered substrates |
| Acetonitrile | Moderate | Moderate | Often a good balance |
| THF | Low | Lower (More ion pairing) | Tends to favor Sₙ2 |
Visualization of Troubleshooting Workflow
Below is a generalized workflow for troubleshooting common issues encountered when using this compound.
Caption: A decision tree for troubleshooting this compound reactions.
References
-
The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. Chemical Science, 2024. [Link]
-
Cesium Carboxylates in Organic Syntheses. BioFuran Materials, 2023. [Link]
-
Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. ACS Publications, 2011. [Link]
-
Chemists uncover new role of a key base in organic synthesis. Emory University, 2014. [Link]
-
An Assessment of the Causes of the “Cesium Effect”. Journal of Organic Chemistry, 1987. [Link]
-
This compound, CAS 38869-24-8. BioFuran Materials. [Link]
-
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Dacheng Chem., 2024. [Link]
-
Preference for basic conditions in ester hydrolysis. Chemistry Stack Exchange, 2019. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Any advice about the stability of ester and carbamate containing compounds? ResearchGate, 2015. [Link]
-
The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - PMC. NIH. [Link]
-
Caesium propanoate | C3H5CsO2. PubChem. [Link]
-
Cesium Salts in Organic Synthesis: A Review. ResearchGate, 2015. [Link]
-
Toxicological Profile for Cesium. NCBI Bookshelf. [Link]
-
Difficulties with N-Alkylations using alkyl bromides. Reddit, 2021. [Link]
-
Selective N- or O-arylation using cesium carbonate. ResearchGate. [Link]
-
Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. ResearchGate. [Link]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Annealing for Cesium-Containing Perovskite Films
Welcome to the technical support center for perovskite film fabrication. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of annealing temperature, a critical step when incorporating cesium, often through precursors like Cesium propionate, into perovskite films. Our goal is to equip you with the foundational knowledge and practical steps to achieve high-quality, stable, and efficient perovskite layers.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems researchers encounter during the thermal annealing of cesium-containing perovskite films. Each issue is analyzed from cause to solution, providing a clear path to resolving experimental hurdles.
Question 1: My perovskite film has poor morphology, characterized by pinholes and small, non-uniform grains after annealing. What's going wrong?
Analysis: Poor film morphology is a classic sign of a suboptimal annealing process. The thermal energy supplied during annealing drives solvent evaporation and crystal growth.[1] An incorrect temperature or duration can disrupt this delicate balance.
-
Causality:
-
Temperature Too Low: Insufficient thermal energy prevents the complete dissolution and recrystallization required for large grain formation. The perovskite precursors may not have enough mobility to coalesce into a dense, uniform film, resulting in small grains and pinholes between them.
-
Temperature Too High or Annealing Too Rapid: Excessively high temperatures can cause rapid, uncontrolled crystallization, leading to a rough surface morphology. Furthermore, it can cause the degradation of organic components (like methylammonium or formamidinium) in hybrid perovskites, creating voids and defects.[1]
-
Insufficient Annealing Time: The crystallization process may be incomplete, leaving behind a poorly formed film structure even at an otherwise optimal temperature.[2]
-
Solution: A systematic optimization of both annealing temperature and time is essential.
-
Temperature Gradient Experiment: Anneal a series of identical films at a range of temperatures (e.g., 90°C, 100°C, 110°C, 120°C, 130°C for a typical triple-cation perovskite) for a fixed, moderate time (e.g., 15 minutes).[2]
-
Morphological Analysis: Use a Scanning Electron Microscope (SEM) to inspect the surface of each film. Identify the temperature that yields the largest, most uniform grains with the fewest pinholes.[3]
-
Time-Variation Experiment: Using the optimal temperature identified in the previous step, anneal a new series of films for varying durations (e.g., 5, 10, 15, 25, 40 minutes).
-
Re-evaluate Morphology: Again, use SEM to find the time that perfects the film quality without causing degradation. For some compositions, a shorter time at a higher temperature may be beneficial.[1][2]
Question 2: After annealing, my CsPbI₃-based film has a yellowish color instead of the desired black/dark brown. XRD analysis shows a peak corresponding to the δ-phase or residual PbI₂. How do I fix this?
Analysis: This is a phase purity issue. For many all-inorganic cesium-based perovskites like CsPbI₃, the desired photoactive black phase (α- or γ-phase) is only thermodynamically stable at higher temperatures. At room temperature, it tends to convert to a non-perovskite "yellow" δ-phase, which is optically inactive and detrimental to device performance.[4][5] The presence of a PbI₂ peak indicates an incomplete reaction of the precursors.[6]
-
Causality:
-
Insufficient Annealing Temperature: The annealing temperature was not high enough to overcome the energy barrier for the δ-to-α phase transition.[7]
-
Incomplete Precursor Conversion: The thermal energy was insufficient to drive the reaction between CsI (or another Cs source) and PbI₂ to completion.[6]
-
Solution: The primary solution is to adjust the annealing temperature to favor the formation of the black perovskite phase.
-
Increase Annealing Temperature: For CsPbI₃, annealing temperatures are typically higher than for hybrid perovskites, often in the 100°C to 150°C range or even higher for short durations, depending on the specific additives used.[4][7] Systematically increase your annealing temperature in 10-15°C increments.
-
Monitor Phase with XRD: Use X-ray Diffraction (XRD) to analyze the films annealed at different temperatures. The optimal temperature will be the one where the characteristic peaks of the yellow phase and PbI₂ are minimized, and the peaks for the black perovskite phase are dominant and sharp.[6]
-
Use Additives: The incorporation of certain additives, such as hydroiodic acid (HI) or phenylethylammonium iodide (PEAI), can help stabilize the black phase at lower temperatures.[4] The propionate from this compound may also play a role in coordinating with lead iodide and influencing the crystallization pathway.
Question 3: My mixed-halide (Iodide/Bromide) perovskite film shows good initial properties, but its photoluminescence (PL) peak shifts and its performance degrades under illumination. Is this related to annealing?
Analysis: This phenomenon is known as photo-induced halide phase segregation. Under illumination, halide ions (I⁻ and Br⁻) migrate, creating separate I-rich and Br-rich domains within the perovskite lattice.[8] While this is an intrinsic material property, its severity is strongly linked to the quality of the film, which is dictated by the annealing process.
-
Causality:
-
High Defect Density: A film with many grain boundaries, pinholes, and point defects (vacancies) provides pathways for ion migration.[8] These defects are often the result of a suboptimal annealing process.
-
Lattice Strain: Poor crystallization can lead to built-in strain in the lattice, which can lower the energy barrier for ion movement.
-
Solution: The key is to use the annealing process to create a highly crystalline, low-defect film that is more resistant to segregation. The incorporation of cesium itself is a primary strategy to increase the activation energy for ion migration and suppress this effect.[9]
-
Optimize for Crystallinity: Follow the steps in Question 1 to achieve the largest possible grain size and a dense film. Larger grains reduce the total volume of grain boundaries, which are primary conduits for ion migration.
-
Incorporate Cesium: The presence of the smaller cesium cation in triple-cation (Cs/MA/FA) perovskites strengthens the crystal lattice and makes it more robust against segregation.[9] Ensure your precursor stoichiometry is correct.
-
Defect Passivation: While not strictly an annealing parameter, ensure your precursor solution contains additives known to passivate defects. The propionate anion may contribute to passivating under-coordinated lead ions, which are common defect sites.[10] A well-annealed film allows these passivating agents to be effectively incorporated at grain boundaries and surfaces.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of using a precursor like this compound in perovskite films?
This compound serves a dual purpose. First and foremost, it is a source for the Cesium (Cs⁺) cation . Incorporating Cs⁺ into the 'A' site of the ABX₃ perovskite structure, particularly in mixed-cation systems (e.g., alongside formamidinium and methylammonium), is a proven strategy to enhance the thermal stability and phase purity of the perovskite film.[11][12] Secondly, the propionate anion can act as a modulating agent during crystallization. It can coordinate with lead (Pb²⁺) ions in the precursor solution, influencing the nucleation and growth of the perovskite crystals, which can lead to improved film morphology and potentially passivate surface defects.[10]
Q2: What is a good starting range for annealing temperature when working with Cesium-containing perovskites?
There is no single answer, as the optimal temperature is highly dependent on the perovskite's composition. However, we can provide general starting points for common systems:
| Perovskite Composition | Typical Annealing Temperature Range (°C) | Key Considerations |
| Triple-Cation (CsFAMA) | 100 - 150 °C | A widely used range; optimization is key.[2][13] |
| All-Inorganic (e.g., CsPbI₃) | 100 - 350 °C | Highly variable. Requires higher temperatures for phase transition but can be prone to decomposition.[1][7] |
| Mixed-Halide (e.g., CsPbI₂Br) | 150 - 250 °C | Temperature must be high enough for crystallization but controlled to avoid segregation.[14] |
Note: These are starting points. A systematic optimization for your specific substrate and environment is always necessary.
Q3: How does annealing time interact with temperature, and what are the risks of prolonged annealing?
Annealing temperature and time are inversely related. Higher temperatures generally require shorter times to achieve full crystallization, while lower temperatures necessitate longer durations.[1] For instance, a triple-cation film might crystallize well at 120°C for 10 minutes, while achieving a similar result at 100°C might take 45-60 minutes.[2][13]
The main risk of prolonged annealing, especially at higher temperatures, is thermal decomposition . Organic cations like methylammonium are particularly susceptible to sublimating out of the film, which leads to the formation of PbI₂ and degrades the perovskite structure, severely harming device performance and stability.[1]
Q4: What characterization techniques are essential for verifying an optimized annealing process?
To ensure your annealing protocol is optimized, you must validate the film quality with a suite of characterization techniques:
-
X-ray Diffraction (XRD): Confirms the crystallographic phase of the perovskite. Look for sharp, intense peaks corresponding to the desired perovskite phase and the absence of peaks from precursors (e.g., PbI₂) or undesired phases (e.g., yellow δ-phase CsPbI₃).[6]
-
Scanning Electron Microscopy (SEM): Provides direct visual evidence of the film's morphology. The goal is typically to see large, densely packed grains with minimal pinholes.[3]
-
UV-Vis Absorption Spectroscopy: Measures the light absorption profile of the film. A sharp absorption onset is indicative of a well-defined bandgap and good crystallinity. The position of the absorption edge confirms the formation of the correct perovskite phase.
-
Steady-State Photoluminescence (PL) & Time-Resolved Photoluminescence (TRPL): These techniques probe the electronic quality of the film. A high PL intensity and a long carrier lifetime (from TRPL) generally indicate a low density of non-radiative recombination centers (defects), which is a hallmark of a high-quality film.[13]
Visualized Workflows and Protocols
Experimental Workflow: Annealing Temperature Optimization
This diagram outlines the systematic process for identifying the optimal annealing temperature for your perovskite film.
Caption: Workflow for optimizing perovskite annealing temperature.
Troubleshooting Flowchart
Use this flowchart to diagnose common issues based on your observations.
Caption: Troubleshooting flowchart for perovskite annealing issues.
References
-
Optimization of annealing temperature for perovskite films with Cs/Pb... - ResearchGate. Available at: [Link]
-
Effect of Annealing on Innovative CsPbI 3 -QDs Doped Perovskite Thin Films - MDPI. Available at: [Link]
-
Cesium lead iodide solar cells controlled by annealing temperature - RSC Publishing. Available at: [Link]
-
Strategic Optimization of Annealing Parameters for Efficient and Low Hysteresis Triple Cation Perovskite Solar Cell | Request PDF - ResearchGate. Available at: [Link]
-
Impact of Cesium Concentration on Optoelectronic Properties of Metal Halide Perovskites. Available at: [Link]
-
Annealing Engineering in the Growth of Perovskite Grains - MDPI. Available at: [Link]
-
All-inorganic cesium lead iodide perovskite solar cells with stabilized efficiency beyond 15% - Nature. Available at: [Link]
-
Effects of Annealing Time on Triple Cation Perovskite Films and Their Solar Cells - PubMed. Available at: [Link]
-
Annealing Methods for Perovskite Solar Cells - Encyclopedia.pub. Available at: [Link]
-
Ultrafast laser-annealing of perovskite films for efficient perovskite solar cells - Energy & Environmental Science (RSC Publishing). Available at: [Link]
-
Cesium Enhances Long-Term Stability of Lead Bromide Perovskite-Based Solar Cells. Available at: [Link]
-
Defects and Defect Passivation in Perovskite Solar Cells - MDPI. Available at: [Link]
-
Controlling the Phase Segregation in Mixed Halide Perovskite through Nanocrystal Size. Available at: [Link]
-
A universal close-space annealing strategy toward high-quality perovskite absorbers enabling efficient all-perovskite tandem solar cells - Research Communities. Available at: [Link]
-
Effect of cesium chloride modification on the film morphology and UV-induced stability of planar perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]
-
Ionic Liquid-Assisted Strategy for Morphology Engineering of Inorganic Cesium-Based Perovskite Thin Films Toward High-Performance Solar Cells - PubMed. Available at: [Link]
-
Inhibition of Phase Segregation in Cesium Lead Mixed-Halide Perovskites by B-Site Doping. Available at: [Link]
-
Preventing phase segregation in mixed-halide perovskites: a perspective - RSC Publishing. Available at: [Link]
-
(PDF) Defects and Defect Passivation in Perovskite Solar Cells - ResearchGate. Available at: [Link]
-
Cesium Halides Assisted Crystal Growth of Perovskite Films for Efficient Planar Heterojunction Solar Cells | Request PDF - ResearchGate. Available at: [Link]
-
Inhibition of Phase Segregation in Cesium Lead Mixed-Halide Perovskites by B-Site Doping. Available at: [Link]
-
Effect of cesium chloride modification on the film morphology and UV-induced stability of planar perovskite solar cells | Request PDF - ResearchGate. Available at: [Link]
-
(PDF) The Defect Passivation of Tin Halide Perovskites Using a Cesium Iodide Modification. Available at: [Link]
-
Cesium Enhances Long-Term Stability of Lead Bromide Perovskite-Based Solar Cells - arXiv. Available at: [Link]
-
The Defect Passivation of Tin Halide Perovskites Using a Cesium Iodide Modification. Available at: [Link]
-
Passivation Strategies of Perovskite Film Defects for Solar Cells - Researching. Available at: [Link]
-
Phase stabilization of cesium lead iodide perovskites for use in efficient optoelectronic devices - ResearchGate. Available at: [Link]
-
Improvements in Efficiency and Stability of Perovskite Solar Cells Using a Cesium Chloride Additive | Request PDF - ResearchGate. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 6. Effect of Annealing on Innovative CsPbI3-QDs Doped Perovskite Thin Films [mdpi.com]
- 7. Cesium lead iodide solar cells controlled by annealing temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Preventing phase segregation in mixed-halide perovskites: a perspective - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
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- 13. Effects of Annealing Time on Triple Cation Perovskite Films and Their Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ionic Liquid-Assisted Strategy for Morphology Engineering of Inorganic Cesium-Based Perovskite Thin Films Toward High-Performance Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Cesium-Based Perovskites
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cesium-based perovskite materials. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to address the critical challenge of stability in these promising materials. While the term "Cesium propionate-based perovskites" may be a misnomer, as propionate is not a standard A-site cation, this guide will extensively cover the use of cesium carboxylates, such as this compound and the more widely studied cesium acetate, as a powerful strategy for enhancing perovskite stability.
This resource is designed to be a practical companion in your experimental work, offering not just protocols but also the scientific reasoning behind them to empower you to overcome common hurdles and accelerate your research.
Table of Contents
-
Frequently Asked Questions (FAQs): Quick answers to common stability-related queries.
-
Core Stability Strategies: A Deeper Dive: In-depth explanation of fundamental approaches to enhance the intrinsic and extrinsic stability of cesium-based perovskites.
-
Troubleshooting Guide: From Film Degradation to Performance Loss: A problem-solution-oriented guide to tackle specific experimental challenges.
-
Experimental Protocols: Step-by-step methodologies for key stability-enhancing techniques.
-
References: A comprehensive list of cited scientific literature.
Frequently Asked Questions (FAQs)
This section addresses some of the most common questions and misconceptions encountered when working to improve the stability of cesium-based perovskites.
Q1: My cesium-containing perovskite films are degrading rapidly in ambient air. What is the primary cause?
A: The primary culprit for rapid degradation in ambient air is moisture.[1] Cesium-based perovskites, particularly those containing organic cations like methylammonium (MA) or formamidinium (FA), are hygroscopic. Water molecules can initiate a chemical reaction that decomposes the perovskite crystal structure back into its precursors, such as lead iodide (PbI2), leading to a visible color change from black to yellow and a significant loss in performance.[2]
Q2: I've heard about using "this compound" to improve stability. How does it work?
A: While "this compound-based perovskite" isn't a standard perovskite composition, using this compound as an additive or in a surface passivation treatment is a promising strategy. Similar to the well-documented effects of cesium acetate (CsAc), this compound can enhance stability in several ways.[3] The propionate anion can interact with the perovskite surface, passivating defects and creating a more hydrophobic layer that repels moisture. The cesium cation can also be incorporated into the perovskite lattice, relaxing strain and improving intrinsic stability.
Q3: What is the "yellow phase" in my cesium-based perovskite film, and how can I prevent it?
A: The "yellow phase" refers to a non-perovskite, photo-inactive crystal structure (δ-phase) of cesium-containing lead iodide.[4][5] This phase is thermodynamically stable at room temperature for some compositions, particularly for pure CsPbI3.[4][5] To stabilize the desired photoactive "black phase" (α-phase), you can employ compositional engineering by creating mixed-cation perovskites (e.g., incorporating FA and MA alongside Cs) or by introducing additives like cesium carboxylates that help to stabilize the black phase.[4][5]
Q4: Can I improve stability without changing my perovskite composition?
A: Yes. Encapsulation is a highly effective extrinsic strategy to protect the perovskite film from environmental stressors like moisture and oxygen without altering the perovskite's intrinsic properties.[6][7] This involves sealing the device with materials that have low water vapor transmission rates, such as glass with an epoxy resin edge seal.
Q5: What is the difference between intrinsic and extrinsic stability?
A: Intrinsic stability refers to the inherent chemical and structural stability of the perovskite material itself. Strategies to improve intrinsic stability include compositional engineering and defect passivation. Extrinsic stability, on the other hand, relates to the material's ability to withstand external environmental factors. Encapsulation is the primary method for enhancing extrinsic stability.
Core Stability Strategies: A Deeper Dive
Achieving long-term stability in cesium-based perovskites requires a multi-faceted approach. Below, we explore the core strategies that have proven most effective in the field.
Compositional Engineering: The Power of the A-Site
The choice and combination of cations at the A-site of the ABX3 perovskite structure have a profound impact on stability.[8][9]
-
Mixed-Cation Perovskites: Incorporating a mixture of cations, such as cesium, formamidinium (FA), and methylammonium (MA), is a widely adopted strategy.[4][5] This "triple cation" approach helps to stabilize the perovskite's crystal structure, suppress the formation of the undesirable yellow phase, and improve thermal stability.[4][5]
-
All-Inorganic Perovskites: For applications demanding high thermal stability, all-inorganic cesium lead halide perovskites (e.g., CsPbI3, CsPbBr3) are excellent candidates as they lack the volatile organic components that are susceptible to thermal degradation.[9][10][11] However, stabilizing the photoactive phase of CsPbI3 at room temperature remains a key challenge.
Dimensionality Tuning: The 2D/3D Heterostructure Advantage
Creating a 2D/3D perovskite heterostructure is a powerful method to enhance stability. This involves forming a thin layer of a 2D perovskite on top of the 3D perovskite film.
-
Mechanism of Protection: The bulky organic cations used to form the 2D layers are hydrophobic, creating a protective barrier against moisture. This 2D capping layer can also passivate surface defects on the 3D perovskite, reducing non-radiative recombination and improving device performance.
-
Formation: 2D/3D heterostructures can be formed by post-treating the 3D perovskite film with a solution containing a large organic ammonium salt.
Additive Engineering: The Role of Cesium Carboxylates
The introduction of small amounts of specific additives into the perovskite precursor solution or as a post-treatment can significantly improve film quality and stability.[6][7] Cesium carboxylates, like cesium acetate and this compound, are particularly effective.
-
Defect Passivation: The carboxylate group can interact with under-coordinated lead ions (Pb2+) at the perovskite surface and grain boundaries, which are common defect sites. This passivation reduces charge carrier recombination, thereby improving both efficiency and stability.[8]
-
Morphology Control: These additives can modulate the crystallization process of the perovskite film, leading to larger grain sizes and fewer grain boundaries.[6] A film with larger grains generally has fewer pathways for ion migration and degradation.
Encapsulation: A Robust External Shield
Encapsulation is a critical final step for producing long-lasting perovskite devices. It provides a physical barrier against environmental moisture and oxygen.[12]
-
Materials: Common encapsulation materials include glass, UV-curable epoxy resins, and polymer films with low water vapor transmission rates.
-
Techniques: The perovskite device is typically sealed between two layers of glass with an edge sealant, or coated with a series of protective polymer layers.
Troubleshooting Guide: From Film Degradation to Performance Loss
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid yellowing of the perovskite film in ambient air | Moisture-induced degradation. | - Process films in an inert atmosphere (glovebox).- Implement a 2D/3D heterostructure for a hydrophobic capping layer.- Encapsulate the device immediately after fabrication. |
| Low open-circuit voltage (Voc) and fill factor (FF) | High density of defect states at the surface and grain boundaries. | - Introduce a cesium carboxylate additive (e.g., cesium acetate or propionate) to passivate defects.- Optimize the annealing temperature and time to improve film crystallinity. |
| Poor thermal stability | Presence of volatile organic cations (e.g., MA). | - Increase the ratio of cesium and formamidinium in the A-site cation mixture.- For high-temperature applications, consider using all-inorganic perovskite compositions. |
| Inconsistent device performance | Poor film morphology with pinholes and small grains. | - Use additives like this compound to control crystallization and promote larger grain growth.- Optimize the solvent system and deposition technique (e.g., spin coating speed and anti-solvent dripping). |
Experimental Protocols
Protocol for Surface Passivation with this compound
This protocol describes a general procedure for the post-treatment of a 3D cesium-containing perovskite film with a this compound solution to form a passivating layer.
Materials:
-
Fabricated 3D perovskite film on a substrate.
-
This compound.
-
Anhydrous isopropanol (IPA).
-
Inert atmosphere glovebox.
Procedure:
-
Prepare a passivation solution by dissolving this compound in anhydrous IPA at a concentration of 1-5 mg/mL.
-
Inside a nitrogen-filled glovebox, deposit a small volume (e.g., 100 µL for a 1.5 cm x 1.5 cm substrate) of the this compound solution onto the surface of the 3D perovskite film.
-
Spin-coat the substrate at 4000 rpm for 30 seconds.
-
Anneal the film on a hotplate at 100°C for 10 minutes.
-
Allow the film to cool to room temperature before proceeding with the deposition of subsequent layers (e.g., hole transport layer).
Workflow for Fabricating a Stabilized Cesium-Based Perovskite Solar Cell
Caption: Workflow for fabricating a stabilized cesium-based perovskite solar cell.
References
-
Researchers develop additive for perovskite solar cells with enhanced efficiency and stability. (2023, May 5). Retrieved from [Link]
-
New additive improves efficiency and stability of perovskite solar cells. (2023, May 5). Inceptive Mind. Retrieved from [Link]
-
Additive improves perovskite solar cell stability, efficiency. (2023, May 10). Electronics Online. Retrieved from [Link]
-
Recent Progress of Surface Passivation Molecules for Perovskite Solar Cell Applications. (n.d.). MDPI. Retrieved from [Link]
- Bai, S., Da, P., Li, C., Wang, Z., Yuan, Z., Fu, F., ... & Snaith, H. J. (2019). Planar perovskite solar cells with long-term stability using ionic liquid additives.
- Kim, G., Min, H., Lee, K. S., Lee, D. Y., Yoon, S. M., & Seok, S. I. (2021). Beneficial effects of cesium acetate in the sequential deposition method for perovskite solar cells. Nanoscale, 13(20), 9218-9226.
-
Bai, S., Da, P., Li, C., Wang, Z., Yuan, Z., Fu, F., ... & Snaith, H. J. (2019). Planar perovskite solar cells with long-term stability using ionic liquid additives. Diva-Portal.org. Retrieved from [Link]
-
Molecular cation and low-dimensional perovskite surface passivation in perovskite solar cells. (n.d.). Sargent Group. Retrieved from [Link]
- Mahmud, M. A., Elumalai, N. K., Upama, M. B., Wang, D., Gonçales, V. R., Wright, M., ... & Haque, F. (2018). Cesium compounds as interface modifiers for stable and efficient perovskite solar cells. ACS applied materials & interfaces, 10(45), 39347-39358.
-
Surface Passivation to Improve the Performance of Perovskite Solar Cells. (2024, October 24). MDPI. Retrieved from [Link]
-
Cesium Enhances Long-Term Stability of Lead Bromide Perovskite-Based Solar Cells. (2025, August 7). arXiv. Retrieved from [Link]
-
Beneficial effects of cesium acetate in the sequential deposition method for perovskite solar cells. (n.d.). RSC Publishing. Retrieved from [Link]
-
Kim, G., Min, H., Lee, K. S., Lee, D. Y., Yoon, S. M., & Seok, S. I. (2021). Beneficial effects of cesium acetate in the sequential deposition method for perovskite solar cells. Semantic Scholar. Retrieved from [Link]
-
Cesium Enhances Long-Term Stability of Lead Bromide Perovskite-Based Solar Cells. (n.d.). arXiv. Retrieved from [Link]
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Cesium Doping for Performance Improvement of Lead(II)-acetate-Based Perovskite Solar Cells. (2021, January 13). MDPI. Retrieved from [Link]
- Saliba, M., Matsui, T., Seo, J. Y., Domanski, K., Correa-Baena, J. P., Nazeeruddin, M. K., ... & Grätzel, M. (2016). Cesium-containing triple cation perovskite solar cells: improved stability, reproducibility and high efficiency. Energy & Environmental Science, 9(6), 1989-1997.
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Cesium-Oleate Passivation for Stable Perovskite Photovoltaics. (2026, January 6). 光电查. Retrieved from [Link]
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Surface Passivation of FAPbI 3 -Rich Perovskite with Cesium Iodide Outperforms Bulk Incorporation. (2023, May 4). ResearchGate. Retrieved from [Link]
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Improvements in Efficiency and Stability of Perovskite Solar Cells Using a Cesium Chloride Additive. (n.d.). ResearchGate. Retrieved from [Link]
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Study On The Phase Stability Of Cesium-based Perovskite Solar Cells. (2022, November 6). Globe Thesis. Retrieved from [Link]
- Jelic, T., Cvetanovic, Z., & Petrovic, V. (2021). Synthesis and Optical Properties of Lead-Free Cesium Tin Halide Perovskite Nanocrystals. Journal of the American Chemical Society, 143(39), 16217-16225.
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Synthesis and Optical Properties of Lead-Free Cesium Tin Halide Perovskite Nanocrystals. (n.d.). University of Cambridge Repository. Retrieved from [Link]
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All-inorganic cesium lead halide perovskite nanocrystals: synthesis, surface engineering and applications. (n.d.). RSC Publishing. Retrieved from [Link]
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Hot-Injection Synthesis of Cesium Lead Halide Perovskite Nanowires with Tunable Optical Properties. (2024, May 7). MDPI. Retrieved from [Link]
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Cesium Lead Bromide Perovskites: Synthesis, Stability, and Photoluminescence Quantum Yield Enhancement by Hexadecyltrimethylammonium Bromide Doping. (2022, June 7). PubMed Central. Retrieved from [Link]
- Saliba, M., Matsui, T., Seo, J. Y., Domanski, K., Correa-Baena, J. P., Nazeeruddin, M. K., ... & Grätzel, M. (2016). Cesium-containing triple cation perovskite solar cells: improved stability, reproducibility and high efficiency. Energy & Environmental Science, 9(6), 1989-1997.
- Nam, J. K., Chun, D. H., Rhee, R. J. K., Lee, J. H., & Park, J. H. (2018). Methodologies toward Efficient and Stable Cesium Lead Halide Perovskite-Based Solar Cells. Advanced Science, 5(8), 1800509.
-
Stability in Perovskite Solar Cells. (2019, June 28). YouTube. Retrieved from [Link]
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Cesium Propionate Catalysis Excellence Center: Technical Support Guide
Welcome to the technical support center for Cesium Propionate (CsOAc) catalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this compound as a catalyst, enhancing its efficiency, and troubleshooting common experimental hurdles. My approach is to blend established chemical principles with practical, field-proven insights to ensure your success.
Introduction: The "Cesium Effect" in Catalysis
This compound is more than just a salt; it's a powerful tool in the synthetic chemist's arsenal. Its efficacy is largely attributed to the "Cesium Effect," a term describing the high reactivity of its carboxylate anion due to the large, electropositive, and poorly coordinating nature of the Cs⁺ ion.[1][2] In solution, particularly in polar aprotic solvents, this compound exists as a loosely associated ion pair, leading to a "freer," more nucleophilic propionate anion.[3] This guide will help you harness this effect to maximize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, properties, and foundational principles of this compound catalysis.
1. What are the key physical and chemical properties of this compound? this compound is a white, crystalline, and hygroscopic solid.[2] Key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 38869-24-8 | [2][4] |
| Molecular Formula | C₃H₅CsO₂ | [2][4] |
| Molecular Weight | ~206 g/mol | [2] |
| Melting Point | 159-166 °C | [2] |
| Solubility | Soluble in water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3] | [3] |
2. Why is solvent selection so critical for reactions catalyzed by this compound? Solvent choice directly impacts the dissociation of the Cs⁺-propionate ion pair and thus the reactivity of the propionate anion.[3] Polar aprotic solvents like DMF and DMSO are particularly effective at solvating the cesium cation, leaving the propionate anion more "naked" and highly reactive.[3] In less polar solvents, ion pairing is more significant, which can reduce catalytic activity.
3. Is this compound stable under typical reaction conditions? this compound exhibits good thermal stability, with a melting point exceeding 150°C.[2] However, like many catalysts, its long-term stability can be affected by prolonged exposure to high temperatures, moisture, and certain reactive species in the reaction mixture. Studies on related cesium-containing materials suggest high thermal stability is a general characteristic of cesium salts.[5][6][7]
4. Can this compound be used as a heterogeneous catalyst? While this compound itself is typically used as a homogeneous catalyst due to its solubility in common organic solvents, it can be supported on various materials like SBA-15 silica to create a heterogeneous catalyst system.[8] This approach facilitates catalyst separation and recycling.
Part 2: Troubleshooting Guide for Inefficient Catalysis
This section provides a structured approach to diagnosing and resolving common issues encountered during catalysis with this compound.
Issue 1: Low Reaction Yield or Slow Conversion Rate
A common challenge is achieving the desired reaction yield or rate. This is often linked to suboptimal reaction conditions that fail to fully exploit the "Cesium Effect."
Below is a systematic workflow to diagnose and address low reaction yields.
Caption: Troubleshooting workflow for low reaction yield.
-
Protocol 2.1.1: Solvent Optimization
-
Rationale: The choice of solvent is paramount for maximizing the nucleophilicity of the propionate anion.[3] Water is detrimental as it can protonate the active species.
-
Procedure:
-
Ensure the use of anhydrous polar aprotic solvents such as DMF or DMSO.
-
If reactions are sluggish in other solvents, perform a small-scale screen using anhydrous DMF and DMSO.
-
Dry solvents over molecular sieves (3Å or 4Å) prior to use if necessary.
-
-
Expected Outcome: A significant increase in reaction rate and yield due to enhanced dissociation of the this compound ion pair.[3]
-
-
Protocol 2.1.2: Temperature Adjustment
-
Rationale: Many base-catalyzed reactions, such as Knoevenagel or Aldol condensations, require thermal energy to overcome the activation barrier.[9][10]
-
Procedure:
-
Begin with a moderate temperature (e.g., 60 °C).
-
If the reaction is slow, increase the temperature in 10-15 °C increments.
-
Monitor the reaction by TLC or LC-MS to check for the formation of degradation products at higher temperatures.
-
-
Expected Outcome: An increased reaction rate. Be mindful that excessive heat can lead to side reactions or decomposition.
-
Issue 2: Catalyst Deactivation and Poor Recyclability
In some systems, a decline in catalytic activity may be observed over time or upon attempted reuse. This can be due to several factors, including poisoning, fouling, or leaching.
| Cause of Deactivation | Probable Mechanism | Troubleshooting and Mitigation Strategy |
| Poisoning | Acidic impurities in the substrate or solvent can neutralize the basic propionate catalyst. | Ensure all reagents and solvents are purified and free from acidic contaminants. A pre-treatment with a scavenger resin may be beneficial. |
| Fouling | Polymeric or insoluble byproducts can coat the catalyst surface (if used heterogeneously) or sequester it in solution. | Optimize reaction conditions (temperature, concentration) to minimize side reactions. If fouling occurs, attempt the regeneration protocol below. |
| Leaching | If this compound is supported on a solid matrix, the active species may leach into the reaction medium.[11] | Confirm the stability of the supported catalyst by analyzing the filtrate for cesium content (e.g., by ICP-MS). If leaching is significant, a different support or anchoring chemistry may be required. |
This protocol is adapted from general methods for regenerating deactivated catalysts and may be effective for supported this compound.[12][13][14]
-
Rationale: The goal is to remove adsorbed poisons or fouling agents from the catalyst surface, potentially followed by re-impregnation of the active species if leaching has occurred.
-
Procedure:
-
Step 1: Washing:
-
Filter the supported catalyst from the reaction mixture.
-
Wash the catalyst sequentially with a non-polar solvent (e.g., hexane) to remove organic residues, followed by a polar solvent (e.g., ethanol or acetone) in which the catalyst itself has low solubility.
-
Finally, wash with a dilute, non-acidic aqueous solution if inorganic salts are suspected poisons, followed by a final wash with a volatile organic solvent.
-
-
Step 2: Drying:
-
Dry the washed catalyst under vacuum at a moderate temperature (e.g., 80-100 °C) to remove all solvents.
-
-
Step 3 (Optional): Re-impregnation:
-
If leaching is confirmed, re-impregnate the cleaned support with a solution of this compound.
-
Dry the re-impregnated catalyst thoroughly under vacuum.
-
-
-
Validation: Test the regenerated catalyst's activity under standard reaction conditions and compare its performance to the fresh catalyst.
Part 3: Optimizing Catalytic Efficiency in Specific Reactions
This compound is an effective base catalyst for C-C bond-forming reactions like the Knoevenagel and Aldol condensations.
Application Example: Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone.[15][16][17][18] The basicity of the propionate anion is crucial for deprotonating the active methylene compound.
Sources
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Cesium Propionate: Technical Support & Troubleshooting Guide
Welcome to the technical support center for cesium propionate (Cs(O₂CCH₂CH₃)). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. Here, we move beyond simple protocols to explain the underlying principles of its reaction work-up and purification, empowering you to troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the handling and properties of this compound.
Q1: How is this compound typically synthesized in a laboratory setting?
This compound is most commonly prepared via a straightforward acid-base neutralization reaction. The two primary routes involve reacting propionic acid with either cesium carbonate or cesium hydroxide.[1][2]
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Using Cesium Carbonate: This is often the preferred method due to the ease of handling and lower hygroscopicity of cesium carbonate compared to cesium hydroxide.[3] The reaction proceeds as follows: 2 CH₃CH₂COOH + Cs₂CO₃ → 2 Cs(O₂CCH₂CH₃) + H₂O + CO₂(g) The reaction is typically driven to completion by observing the cessation of carbon dioxide evolution.
-
Using Cesium Hydroxide: This reaction is also efficient but requires more careful handling of the hygroscopic and strongly caustic cesium hydroxide. CH₃CH₂COOH + CsOH → Cs(O₂CCH₂CH₃) + H₂O
Q2: What is the "Cesium Effect" and why is it important?
The "Cesium Effect" refers to the enhanced reactivity of cesium salts, like this compound, in organic synthesis, particularly in Sₙ2 displacement reactions.[3][4] This effect stems from two key properties:
-
High Solubility: Cesium salts are significantly more soluble in polar aprotic solvents (e.g., DMF, DMSO) than their potassium or sodium counterparts.[3][5]
-
Weak Ion Pairing: In solution, the large, soft cesium cation (Cs⁺) forms weak ion pairs with the propionate anion. This results in a "freer," more available, and highly nucleophilic carboxylate anion, leading to faster reaction rates, higher yields, and milder reaction conditions.[3][6]
Q3: What are the key physical and chemical properties I should be aware of?
This compound is a white, crystalline solid.[4][7] It is known to be hygroscopic and should be handled accordingly.[8] Key data points are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₅CsO₂ | [7][8] |
| Molecular Weight | ~205.98 g/mol | [8][9] |
| Melting Point | ~160 °C | [7][10] |
| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). | [3][8][10] |
| Stability | Stable under recommended storage conditions. | [11] |
Q4: How should I properly store and handle this compound?
Given its hygroscopic nature, proper storage is critical to maintaining its integrity.
-
Storage: Store in a cool, dry place in a tightly sealed container to prevent moisture absorption.[11]
-
Handling: Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or fume hood to avoid inhaling any dust.[11][12]
Reaction Work-up: Isolating Crude this compound
The goal of the work-up is to isolate the crude this compound from the reaction mixture, removing the solvent and any unreacted starting materials. The following is a general protocol following synthesis in an organic solvent like methanol or ethanol.
Step-by-Step Work-up Protocol
-
Reaction Completion Check:
-
Rationale: Ensuring the reaction has gone to completion prevents unnecessary contamination of the product with starting materials.
-
Method: If using cesium carbonate, the most reliable indicator is the cessation of CO₂ bubbling. For both methods, Thin Layer Chromatography (TLC) or ¹H NMR of a small aliquot can be used to check for the disappearance of propionic acid.
-
-
Removal of Insoluble Reagents (if applicable):
-
Rationale: If an excess of the less soluble cesium carbonate was used, it should be removed before solvent evaporation.
-
Method: Cool the reaction mixture to room temperature and filter it through a pad of Celite® or a fritted glass funnel to remove any suspended, unreacted solids. Wash the filter cake with a small amount of the reaction solvent to recover any trapped product.
-
-
Solvent Evaporation:
-
Rationale: The bulk of the reaction solvent is removed to concentrate the product.
-
Method: Concentrate the filtrate using a rotary evaporator. Use a moderate bath temperature (e.g., 40-50 °C) to avoid any potential thermal degradation. Evaporate until a solid or viscous oil is obtained.
-
-
Azeotropic Removal of Water:
-
Rationale: The neutralization reaction produces water, and the product is hygroscopic. Traces of water can make the product oily and difficult to handle. Toluene forms a low-boiling azeotrope with water, facilitating its removal.
-
Method: Add anhydrous toluene to the crude product residue. Concentrate the mixture again on the rotary evaporator. Repeat this process 2-3 times to ensure the product is anhydrous. The final product should be a solid or crystalline powder.
-
-
Drying:
-
Rationale: Thoroughly drying the crude product is essential before purification or storage.
-
Method: Place the flask containing the crude this compound under high vacuum for several hours or overnight to remove any residual solvents.
-
Work-up Workflow Diagram
Caption: General workflow for the work-up of a this compound synthesis reaction.
Purification by Recrystallization
Recrystallization is the most effective method for purifying crude this compound, removing soluble impurities and improving its crystalline form. The key is selecting a solvent system where the product is highly soluble at elevated temperatures but poorly soluble at lower temperatures.
Step-by-Step Recrystallization Protocol
A study by Dijkstra et al. notes the successful recrystallization of this compound from a diethyl ether/ethanol (1:1) mixture.[3]
-
Solvent Preparation: Prepare a 1:1 (v/v) mixture of absolute ethanol and anhydrous diethyl ether.
-
Dissolution:
-
Rationale: The crude product is dissolved in the minimum amount of hot solvent to create a saturated solution, ensuring maximum recovery upon cooling.
-
Method: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a small portion of the solvent mixture and gently heat the flask (e.g., in a warm water bath, taking care due to the flammability of ether). Caution: Do not heat diethyl ether with an open flame. Use a heating mantle or steam bath. Add more solvent in small portions until the solid has just dissolved.
-
-
Cooling & Crystallization:
-
Rationale: Slow cooling promotes the formation of larger, purer crystals, as impurities tend to remain in the "mother liquor" (the residual solution).
-
Method: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath or a refrigerator for an hour or more.
-
-
Isolation of Crystals:
-
Rationale: The purified crystals are separated from the impurity-laden mother liquor.
-
Method: Collect the crystals by vacuum filtration using a Büchner funnel.
-
-
Washing:
-
Rationale: Washing the collected crystals with a small amount of cold solvent removes any adhering mother liquor.
-
Method: With the vacuum still applied, wash the crystals on the filter paper with a small amount of the ice-cold recrystallization solvent mixture.
-
-
Drying:
-
Rationale: Residual solvent must be completely removed to obtain the pure, dry product.
-
Method: Transfer the purified crystals to a clean, pre-weighed watch glass or round-bottom flask. Dry thoroughly under high vacuum, potentially with gentle heating (e.g., 30-40 °C), to constant weight.
-
Recrystallization Workflow Diagram
Caption: Purification workflow for this compound via recrystallization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product is an oil or sticky solid, not a free-flowing powder. | 1. Residual Water: The product is hygroscopic and water is a byproduct of the synthesis.[8][11]2. Residual Solvent: Incomplete removal of DMF, DMSO, or other high-boiling solvents.3. Excess Propionic Acid: Unreacted starting material can result in an oily consistency. | 1. Perform azeotropic drying with toluene as described in the work-up protocol.2. Ensure the product is dried under high vacuum for an extended period, possibly with gentle warming.3. Triturate the crude product with a solvent in which this compound is insoluble but propionic acid is soluble (e.g., hexane or diethyl ether), then filter and dry. |
| Low yield after recrystallization. | 1. Too much solvent used: The product remained dissolved in the mother liquor even after cooling.2. Cooling was too rapid: This can lead to the formation of very fine crystals that are difficult to filter.3. Product is more soluble than expected: Impurities may be affecting solubility. | 1. Before filtering, try to evaporate some of the solvent from the mother liquor and re-cool to obtain a second crop of crystals.2. Ensure cooling is gradual. Allow the solution to reach room temperature before moving to an ice bath.3. Re-evaluate the solvent system or proceed with the obtained yield and re-process the mother liquor. |
| Product appears discolored (e.g., yellow or brown). | 1. Reaction temperature was too high: This may have caused slight decomposition.2. Impurities in starting materials. | 1. Consider adding a small amount of activated charcoal to the hot solution during recrystallization (before filtering hot) to adsorb colored impurities. Note: This can sometimes reduce yield.2. Ensure high-purity starting materials are used. |
| Recrystallization fails (product "oils out"). | The boiling point of the solvent may be higher than the melting point of the solvated product, or the product is precipitating as a super-saturated oil instead of crystals. | 1. Try a different solvent system.2. After cooling, scratch the inside of the flask with a glass rod to induce crystallization.3. Add a "seed crystal" from a previous successful batch to initiate crystallization. |
Quality Control & Purity Analysis
Verifying the purity of your final product is a critical final step.
-
¹H NMR Spectroscopy: This is an excellent method to confirm identity and purity. The spectrum for this compound in a solvent like D₂O or DMSO-d₆ should show a characteristic triplet and quartet for the ethyl group protons. The absence of signals from propionic acid (a broad singlet for the carboxylic acid proton) or reaction solvents indicates high purity.[3]
-
HPLC: High-Performance Liquid Chromatography can be used for the quantitative determination of propionate, providing a precise measure of purity against a standard.[13]
-
Melting Point: A sharp melting point close to the literature value (~160 °C) is a good indicator of purity.[7][10] Impurities will typically cause the melting point to broaden and become depressed.
References
-
Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). An Assessment of the Causes of the “Cesium Effect”. The Journal of Organic Chemistry. Available at: [Link]
-
Varala, R. (2015). Cesium Salts in Organic Synthesis: A Review. ResearchGate. Available at: [Link]
-
Gauth. (n.d.). A scientist mixes 0.380mol of propanoic acid (C₂H₅COOH) solution with 0.190mol of cesium h. Gauthmath. Available at: [Link]
-
Gauth. (n.d.). Using curved arrows, show how the following acid/base reaction occurs. CH₃CH₂COOH+CsOH. Gauthmath. Available at: [Link]
-
American Elements. (n.d.). This compound. Available at: [Link]
-
Wikipedia. (n.d.). Caesium carbonate. Available at: [Link]
-
YouTube. (2021). Cesium distillation (purification). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Cesium. Available at: [Link]
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ChemBK. (2024). 38869-24-8. Available at: [Link]
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Scribd. (n.d.). Sustainable Diketopyrrolopyrrole Synthesis. Available at: [Link]
-
Fisher Scientific. (n.d.). This compound, complex with propionic acid, Thermo Scientific Chemicals 2 g. Available at: [Link]
-
Wikipedia. (n.d.). Sodium acetate. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis and Optical Properties of Ordered-Vacancy Perovskite Cesium Bismuth Halide Nanocrystals. Available at: [Link]
-
Chemistry LibreTexts. (2022). 15.4: Chemical Properties of Carboxylic Acids- Ionization and Neutralization. Available at: [Link]
-
PubChem. (n.d.). Caesium propanoate. Available at: [Link]
- Google Patents. (n.d.). US3489509A - Process for recovery of cesium compounds of high purity.
- Google Patents. (n.d.). CN104291364A - Method for purification of caesium salt.
-
The International Journal of Engineering and Science (THE IJES). (2016). Determination of Propionates and Propionic Acid in Bread Samples Using High Performance Liquid Chromatography. Available at: [Link]
-
YouTube. (2023). Synthesis of propanoic acid. Available at: [Link]
-
National Institutes of Health. (n.d.). Cesium lead bromide perovskite nanocrystals synthesized via supersaturated recrystallization at room temperature: comparison of one-step and two-step processes. Available at: [Link]
-
National Institutes of Health. (n.d.). Fast and simple method for semiquantitative determination of calcium propionate in bread samples. Available at: [Link]
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Mitigating moisture sensitivity of Cesium propionate in experiments
Welcome to the dedicated technical support center for Cesium Propionate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling and mitigating the challenges associated with the moisture sensitivity of this valuable reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success and reproducibility of your experiments.
Introduction to this compound and the Challenge of Moisture
This compound (CsO₂CCH₂CH₃) is a salt of cesium and propionic acid, widely utilized in organic synthesis. It is particularly known for its role in facilitating nucleophilic substitution reactions, often referred to as the "Cesium Effect". This effect is attributed to the high solubility of cesium salts in organic solvents and the poor coordination of the large cesium cation with the carboxylate anion, leading to a "naked," highly reactive nucleophile.[1][2] However, the efficacy of this compound is intrinsically linked to its anhydrous state. The compound is hygroscopic, readily absorbing moisture from the atmosphere, which can significantly compromise experimental outcomes.[3] This guide provides a comprehensive framework for understanding and mitigating these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and use of this compound.
Q1: What is hygroscopicity and why is it a concern for this compound?
A1: Hygroscopicity is the tendency of a substance to absorb moisture from its surroundings. For this compound, which is a crystalline solid, this means it can attract and hold water molecules from the air.[3] This is problematic for several reasons:
-
Reduced Reagent Activity: The presence of water can solvate the propionate anion, reducing its nucleophilicity and diminishing the "Cesium Effect."[1]
-
Inaccurate Stoichiometry: Weighing a hydrated sample leads to an overestimation of the amount of active reagent, affecting the molar ratios in your reaction.
-
Side Reactions: Water can participate in unwanted side reactions, such as hydrolysis of sensitive functional groups in your substrate or product.
-
Physical Changes: Excessive moisture absorption can lead to the material becoming sticky or even dissolving (deliquescence), making it difficult to handle and weigh accurately.
Q2: How can I tell if my this compound has been contaminated with water?
A2: Visual inspection can be the first indicator. Anhydrous this compound should be a free-flowing crystalline powder. If the material appears clumpy, sticky, or has a wet appearance, it has likely absorbed a significant amount of moisture. For more subtle contamination, analytical methods are required. While ¹H NMR spectroscopy can sometimes show a broad peak for water, Karl Fischer titration is the gold standard for accurately quantifying water content in solids.[4][5]
Q3: What is the "Cesium Effect" and how does moisture impact it?
A3: The "Cesium Effect" refers to the enhanced reactivity of cesium salts, like this compound, in organic synthesis, particularly in SN2 reactions.[1][2] The large, soft cesium cation (Cs⁺) does not strongly associate with the propionate anion in many organic solvents. This results in a more "naked" and highly nucleophilic anion, leading to faster reaction rates and higher yields compared to reactions using sodium or potassium salts.[1][2] Moisture interferes with this effect by hydrating the propionate anion, creating a solvent shell that stabilizes it and reduces its nucleophilicity, thus negating the advantage of the weakly coordinating cesium cation.
Q4: Can I use this compound that has been exposed to air?
A4: It is strongly advised against using this compound that has been exposed to the atmosphere for prolonged periods without purification. The absorbed moisture can lead to inconsistent and failed reactions. If you suspect moisture contamination, it is best to dry the material before use.
Q5: What is the difference between hygroscopic and deliquescent?
A5: A hygroscopic material absorbs moisture from the air. A deliquescent material is a hygroscopic substance that absorbs so much moisture from the atmosphere that it dissolves in it, forming a liquid solution.[6] While this compound is documented as hygroscopic, the specific relative humidity at which it becomes deliquescent is not widely reported. It is best to handle it as a potentially deliquescent substance and avoid prolonged exposure to humid air.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield in an SN2 reaction. | Moisture contamination of the this compound, leading to reduced nucleophilicity. | 1. Dry the this compound before use (see Protocol 1).2. Use anhydrous solvents. Ensure your reaction solvents are rigorously dried.3. Handle the reagent in an inert atmosphere (glovebox or Schlenk line) to prevent moisture absorption during weighing and addition.[7] |
| Inconsistent results between batches. | Varying levels of hydration in the this compound used for each experiment. | 1. Implement a standardized drying protocol for the reagent before each use.2. Quantify the water content of a new bottle of reagent using Karl Fischer titration to establish a baseline.[4] 3. Store the reagent properly in a desiccator or a glovebox. |
| This compound is clumpy and difficult to weigh. | The reagent has absorbed a significant amount of atmospheric moisture. | 1. Dry the material thoroughly under high vacuum, possibly with gentle heating (see Protocol 1).2. Handle the dried material exclusively in a glovebox to prevent re-hydration.[8][9] |
| Side products indicating hydrolysis are observed. | Water present in the reaction mixture, likely from the this compound or solvent. | 1. Rigorously dry all reagents and solvents. 2. Assemble your reaction glassware under an inert atmosphere. 3. Consider adding a drying agent to the reaction if compatible with your chemistry, though this is less ideal than starting with anhydrous materials. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Drying this compound Prior to Use
This protocol describes a standard procedure for drying this compound that may have been exposed to moisture.
Objective: To remove absorbed water from this compound to ensure its reactivity.
Materials:
-
This compound (potentially hydrated)
-
Schlenk flask or a round-bottom flask with a sidearm
-
High-vacuum pump
-
Heating mantle or oil bath
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Place the this compound powder in a Schlenk flask.
-
Connect the flask to a high-vacuum line.
-
Slowly open the vacuum valve to prevent the fine powder from being drawn into the vacuum line.
-
Once a stable vacuum is achieved (<1 mmHg), begin gentle heating. Do not exceed 80-100°C to avoid any potential decomposition, although the melting point is around 160°C.[3][10]
-
Maintain the vacuum and heating for several hours (4-12 hours, depending on the level of hydration).
-
Turn off the heating and allow the flask to cool to room temperature under vacuum.
-
Once at room temperature, backfill the flask with an inert gas (Argon or Nitrogen).
-
Transfer the dried this compound to a sealed container inside a glovebox or store the Schlenk flask in a desiccator for immediate use.
Validation: The efficacy of the drying process can be confirmed by Karl Fischer titration to ensure the water content is below an acceptable threshold for your reaction (typically <50 ppm for moisture-sensitive reactions).
Workflow for Handling this compound in a Moisture-Sensitive Reaction
This workflow outlines the best practices for setting up a reaction that is sensitive to moisture.
Caption: Workflow for handling moisture-sensitive this compound.
Part 4: Understanding Moisture Interaction
The Mechanism of Water Interference
Water is a polar, protic solvent that can significantly impact nucleophilic substitution reactions. Its interference in reactions involving this compound can be understood through the following mechanisms:
-
Solvation of the Nucleophile: Water molecules form a hydrogen-bonding network around the propionate anion. This solvation shell stabilizes the anion, lowering its ground state energy and increasing the activation energy required for it to act as a nucleophile.
-
Competition for the Electrophile: In some cases, water can act as a competing nucleophile, leading to the formation of undesired hydrolysis byproducts.
-
Protonation of the Nucleophile: Although less likely with a carboxylate, in the presence of acidic species, water can facilitate protonation, converting the propionate anion into propionic acid, which is not nucleophilic.
Caption: Impact of water on the availability of the propionate nucleophile.
References
-
Dijkstra, G., et al. (1987). An Assessment of the Causes of the “Cesium Effect”. The Journal of Organic Chemistry, 52(19), 4230-4234. Available at: [Link]
-
BioFuran Materials. (2023). Cesium Carboxylates in Organic Syntheses. Available at: [Link]
-
Senpai Learn. (2015). Glove Box - operation (Guide to Using the High Efficiency GloveBox). YouTube. Available at: [Link]
-
Yoon Group. (2020). How to bring chemicals into the glovebox. YouTube. Available at: [Link]
-
HepatoChem. (n.d.). How do you handle hygroscopic salts? Available at: [Link]
-
ProUmid. (n.d.). Hygroscopy/Deliquescence. Available at: [Link]
-
PubChem. (n.d.). Caesium propanoate. National Institutes of Health. Available at: [Link]
-
Bruker. (n.d.). NMR Spectroscopy. Available at: [Link]
-
Wikipedia. (n.d.). Moisture sorption isotherm. Available at: [Link]
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- 10. echemi.com [echemi.com]
Validation & Comparative
A Comparative Guide for Synthetic Chemists: Cesium Propionate vs. Potassium Carbonate
For researchers, scientists, and professionals in drug development, the selection of the appropriate base can be a critical determinant of success in chemical synthesis. This guide provides an in-depth comparative analysis of two commonly employed bases, Cesium Propionate (CsO₂CCH₂CH₃) and Potassium Carbonate (K₂CO₃), focusing on their performance, underlying mechanisms, and practical applications in key organic transformations. This document moves beyond a simple cataloging of properties to offer field-proven insights and experimental data to inform your selection process.
Foundational Physicochemical Properties: A Tale of Two Bases
At first glance, both this compound and Potassium Carbonate serve the fundamental role of a base in a variety of chemical reactions. However, their efficacy and suitability for specific transformations are deeply rooted in their distinct physicochemical properties.
Potassium Carbonate (K₂CO₃) is a well-established, inorganic base widely utilized in organic synthesis due to its cost-effectiveness and moderate basicity. It is a white, crystalline solid with high solubility in water, but notably poor solubility in many common organic solvents like ethanol and acetone.[1][2][3][4][5] This limited solubility in organic media can sometimes be a significant drawback, leading to heterogeneous reaction mixtures and potentially slower reaction rates.
This compound (C₂H₅CO₂Cs) , an organic salt, presents a different profile. It is a white crystalline powder that is soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[6][7][8] This enhanced solubility in organic solvents is a key differentiator and a cornerstone of the often-observed "cesium effect."
A summary of their key properties is presented below:
| Property | This compound (C₂H₅CO₂Cs) | Potassium Carbonate (K₂CO₃) |
| Molar Mass | 205.98 g/mol [9] | 138.21 g/mol [3] |
| Appearance | White crystalline powder[6][10] | White, translucent crystalline solid or granular powder[1] |
| Melting Point | 160 °C[6][10] | 891 °C[1] |
| Solubility in Water | Soluble | Highly soluble (approx. 112 g/L at 20°C)[1][5] |
| Solubility in Organic Solvents | Soluble in DMF and DMSO[6][7][8] | Insoluble in ethanol and acetone[1][2] |
| Basicity (pKa of Conjugate Acid) | Propionic Acid: ~4.87[11][12][13] | Carbonic Acid (pKa1): ~6.35[14][15] |
The difference in the pKa of their conjugate acids, propionic acid and carbonic acid (first dissociation), indicates that the propionate ion is a slightly stronger base than the carbonate ion. This subtle difference in basicity, coupled with the dramatic difference in solubility, underpins their divergent performance in many synthetic applications.
The "Cesium Effect": More Than Just Solubility
The term "cesium effect" is frequently invoked to explain the often superior performance of cesium salts in organic synthesis. This phenomenon is a confluence of several factors:
-
Enhanced Solubility : As highlighted, cesium salts, including this compound, exhibit greater solubility in organic solvents compared to their potassium counterparts.[8] This leads to a higher concentration of the base in the solution phase, facilitating more efficient reactions.
-
The "Naked" Anion : The large ionic radius and low charge density of the cesium cation (Cs⁺) result in weaker ion pairing with the propionate anion in solution. This leads to a more "naked" and, therefore, more nucleophilic and reactive propionate anion.
-
Cation-Catalyst Interaction : In palladium-catalyzed cross-coupling reactions, there is evidence to suggest a direct interaction between the cesium cation and the palladium catalyst. This interaction is thought to stabilize key intermediates or transition states in the catalytic cycle, thereby accelerating the reaction rate.
The following diagram illustrates the key contributors to the "cesium effect":
Caption: Key factors contributing to the "cesium effect".
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The choice of base in these reactions is critical for achieving high yields and good selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[16] While Potassium Carbonate is a commonly used base in these reactions, the use of a cesium base can often lead to improved results, particularly with challenging substrates.[17][18]
General Reaction Scheme: R¹-X + R²-B(OR)₂ --(Pd catalyst, Base)--> R¹-R²
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone reaction for the formation of carbon-nitrogen bonds.[19][20][21][22] In this reaction, the choice of base can have a dramatic impact on the reaction outcome. A quantitative comparison between Cesium Carbonate and Potassium Carbonate in the Buchwald-Hartwig amination of 4-iodoanisole with 4-methylaniline highlights the significant advantage of the cesium base.
Experimental Data: Buchwald-Hartwig Amination [23]
| Base | Solvent | Yield (%) |
| Cs₂CO₃ | DMF | >80 |
| K₂CO₃ | DMF | ~20 |
Reaction Conditions: 4-iodoanisole (0.125 M), 4-methylaniline (0.15 M), Pd(OAc)₂ (6 mol%), SPhos (12 mol%), Base (1.5 eq.), 105 °C.
The data clearly demonstrates that under these conditions, Cesium Carbonate provides a four-fold increase in yield compared to Potassium Carbonate. This dramatic difference can be attributed to the higher solubility of Cesium Carbonate in DMF, leading to a more homogeneous reaction mixture and a faster reaction rate. It is highly probable that this compound, with its even better solubility in organic solvents, would exhibit a similar or even enhanced performance.
Heck Reaction
The Heck reaction is a versatile method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[24][25] Potassium Carbonate is a frequently used base in this transformation. The role of the base is to neutralize the hydrogen halide formed during the catalytic cycle. Given the often heterogeneous nature of Heck reactions with Potassium Carbonate, the superior solubility of this compound would likely lead to a more efficient and faster reaction, especially at lower temperatures.
Experimental Protocols
To facilitate the practical application of this guide, detailed, step-by-step methodologies for representative palladium-catalyzed reactions are provided below.
General Procedure for Suzuki-Miyaura Coupling using Potassium Carbonate
-
To a reaction vessel, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and Potassium Carbonate (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Flush the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the desired solvent system (e.g., a mixture of toluene and water, or dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination (adapted for this compound)
-
In an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and this compound (1.5 mmol).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (repeat three times).
-
Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired arylamine.
Decision-Making Workflow for Base Selection
The choice between this compound and Potassium Carbonate is often a balance between cost and performance. The following workflow, presented as a DOT graph, can guide researchers in making an informed decision.
Caption: A decision-making workflow for selecting between K₂CO₃ and this compound.
Conclusion and Future Outlook
In the comparative study of this compound and Potassium Carbonate, it is evident that while both are effective bases, their optimal applications differ significantly. Potassium Carbonate remains a viable and economical choice for many standard transformations, particularly when substrate sensitivity and reaction homogeneity are not primary concerns.
However, for challenging substrates, reactions requiring milder conditions, or where high yields and shorter reaction times are paramount, this compound emerges as a superior alternative. The "cesium effect," driven by its enhanced solubility and the unique properties of the cesium cation, often justifies its higher cost by delivering significantly improved outcomes.
As the demand for more efficient and selective synthetic methodologies continues to grow, particularly in the pharmaceutical and materials science sectors, the strategic application of reagents like this compound will undoubtedly play an increasingly important role. Future research will likely focus on further elucidating the precise mechanistic role of the cesium cation in catalysis and expanding the scope of its application in novel synthetic transformations.
References
-
Vedantu. Potassium Carbonate (K₂CO₃): Structure, Properties & Uses. [Link]
-
Sciencemadness Wiki. Potassium carbonate. [Link]
-
BYJU'S. Properties of Potassium Carbonate – K₂CO₃. [Link]
-
PubChem. Caesium propanoate. [Link]
- Strem, P. et al. (1987). An Assessment of the Causes of the “Cesium Effect”. J. Org. Chem., 52(19), 4230–4234.
-
AMERICAN ELEMENTS. This compound. [Link]
-
PubChem. Propionic Acid. [Link]
-
CLAS. Table of Acids with Ka and pKa Values. [Link]
-
PolyU Institutional Research Archive. Palladium-‐catalyzed Buchwald-‐Hartwig Amination and Suzuki-‐Miyaura Cross-‐coupling Reaction of. [Link]
-
Compunetics. 004. Exploring and Quantifying the Caesium Effect I. [Link]
-
Chemistry LibreTexts. E5: Acid Dissociation Constants of Organics. [Link]
-
OWL. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. [Link]
-
The Suzuki Reaction. [Link]
-
Dent, T. J. (2019). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
-
YouTube. Buchwald-Hartwig Amination Reaction. [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water. [Link]
-
PMC. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. [Link]
-
ResearchGate. Effect of Cs2CO3 and K2CO3 on the synthesis and isomerization of chromene-2-carboxylate. [Link]
-
MDPI. Heck Reaction—State of the Art. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
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- 25. Heck Reaction [organic-chemistry.org]
The Propionate Advantage: A Comparative Guide to Cesium Propionate in Epoxide Cleavage Reactions
For researchers, scientists, and professionals in drug development, the precise and predictable functionalization of molecules is paramount. The ring-opening of epoxides stands as a cornerstone reaction in organic synthesis, providing a versatile route to valuable 1,2-difunctionalized motifs, particularly β-hydroxy esters, which are key building blocks in numerous pharmaceutical agents and natural products. The choice of reagent for this transformation dictates not only the yield and efficiency but also, crucially, the stereochemical outcome. This guide provides an in-depth technical comparison of Cesium Propionate as an epoxide cleavage reagent against other common alternatives, supported by experimental insights and mechanistic rationale.
The Epoxide Ring: A Gateway to Complexity
Epoxides, with their inherent ring strain, are highly reactive electrophiles susceptible to nucleophilic attack.[1] This reactivity can be harnessed under both basic and acidic conditions, with the mechanism and regioselectivity being highly dependent on the reaction environment.
-
Under Basic or Neutral Conditions (SN2 Pathway): Strong, anionic nucleophiles attack the less sterically hindered carbon of the epoxide ring in a classic SN2 fashion. This backside attack results in an inversion of stereochemistry at the site of attack. The reaction proceeds through a concerted mechanism where the nucleophile attacks and the carbon-oxygen bond breaks simultaneously.[1][2]
-
Under Acidic Conditions (SN1-like Pathway): In the presence of acid, the epoxide oxygen is protonated, making it a better leaving group. The C-O bonds are weakened, and the nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. While this pathway has significant SN1 character, it often proceeds with inversion of stereochemistry due to the backside attack of the nucleophile.[2][3]
This compound: More Than Just a Nucleophile
This compound (CsOCOEt) has emerged as a reagent of particular interest, not merely for the straightforward synthesis of β-hydroxy propionates, but for its strategic application in the stereochemical inversion of epoxides. This unique utility sets it apart from many other epoxide cleavage reagents.
The "Naked" Anion Effect: Enhanced Nucleophilicity
The efficacy of cesium salts in organic synthesis is often attributed to the "naked" anion effect. Cesium, being a large and soft cation, forms weaker ion pairs with the carboxylate anion in aprotic polar solvents compared to smaller alkali metal cations like lithium or sodium. This results in a more "free" and highly nucleophilic propionate anion, capable of efficiently attacking the epoxide ring.[4] Studies on the kinetics of epoxide ring-opening with carboxylates have shown that the nucleophilicity is generally enhanced with an increase in the cation radius.[5]
A Two-Step Strategy for Stereochemical Inversion
The most significant application of this compound in epoxide chemistry, pioneered by Prieto and coworkers, is a two-step sequence for the inversion of configuration of sterically hindered epoxides.[6] This method is particularly valuable when direct SN2 displacement on a related alcohol (e.g., via a Mitsunobu reaction) is challenging.
The process involves:
-
Epoxide Cleavage: The epoxide is treated with this compound, leading to the formation of a mixture of regioisomeric β-hydroxy propionates. This reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the carbon atom that is attacked.[6]
-
Mesylation and Ring Closure: The resulting mixture of hydroxy esters is then treated with methanesulfonyl chloride (MsCl) to activate the hydroxyl group. Subsequent treatment with a base, such as potassium carbonate, induces an intramolecular SN2 reaction, where the newly formed mesylate is displaced by the ester's carbonyl oxygen, leading to the formation of the inverted epoxide.[6]
This powerful sequence allows for the conversion of an epoxide to its enantiomer or diastereomer, a critical transformation in the synthesis of complex molecules with multiple stereocenters.
Comparative Analysis: this compound vs. Alternative Reagents
The choice of reagent for epoxide cleavage depends on the desired outcome: simple ring-opening to a β-hydroxy ester or a more complex stereochemical manipulation.
Direct Synthesis of β-Hydroxy Esters
For the direct synthesis of β-hydroxy esters, several alternatives to this compound exist:
-
Other Alkali Metal Propionates (Li, Na, K): While other alkali metal propionates can also be used, the reactivity generally follows the order Cs > K > Na > Li. This trend is attributed to the increasing ion-pairing strength with smaller cations, which reduces the nucleophilicity of the propionate anion.[5] For many applications, the higher reactivity of the cesium salt can lead to faster reaction times and higher yields, especially with less reactive epoxides.
-
Acid-Catalyzed Hydrolysis followed by Esterification: An alternative two-step process involves the acid-catalyzed ring-opening of the epoxide with water to form a 1,2-diol, followed by selective esterification of the desired hydroxyl group. This method, however, can suffer from a lack of regioselectivity in the initial hydrolysis step and requires additional protection-deprotection steps if the diol has hydroxyl groups of similar reactivity.
-
Lewis Acid-Promoted Ring-Opening with Propionic Acid: The use of a Lewis acid can activate the epoxide towards attack by a weaker nucleophile like propionic acid. However, this approach can sometimes lead to side reactions and may require careful optimization of the Lewis acid and reaction conditions to achieve high selectivity.
Inversion of Epoxide Stereochemistry
For the inversion of epoxide stereochemistry, the this compound method offers a robust alternative to other strategies:
-
Mitsunobu Reaction on a Corresponding Diol: One could envision a sequence involving the opening of the epoxide to a diol, selective protection of one hydroxyl group, inversion of the other via a Mitsunobu reaction, and then re-formation of the epoxide. This multi-step sequence is often longer and can be lower yielding than the this compound method.
-
Payne Rearrangement-Based Approaches: In specific cases involving 2,3-epoxy alcohols, the Payne rearrangement can be utilized to achieve stereochemical inversion. However, this is not a general method applicable to all epoxides.
Experimental Protocols and Data
General Procedure for Epoxide Cleavage using this compound
The following is a general protocol for the cleavage of an epoxide with this compound, which is the first step in the inversion sequence.
Materials:
-
Epoxide
-
This compound (CsOCOEt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the epoxide in anhydrous DMF under an inert atmosphere, add this compound (typically 1.5 to 3 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting mixture of regioisomeric β-hydroxy propionates by column chromatography.
Note: The specific reaction temperature and time will depend on the reactivity of the epoxide substrate.
Comparative Data (Illustrative)
| Reagent/Method | Typical Conditions | Regioselectivity (Attack at less substituted carbon) | Stereochemistry | Advantages | Disadvantages |
| This compound | DMF, 80-100 °C | High | Inversion | High reactivity, key step in stereochemical inversion | Cost of Cesium salts, requires anhydrous conditions |
| Potassium Propionate | DMF, 100-120 °C | High | Inversion | More economical than Cesium salts | Lower reactivity than this compound |
| Sodium Propionate | DMF, >120 °C | High | Inversion | Economical | Low reactivity, may require harsh conditions |
| Acid-catalyzed opening with H2O, then esterification | H2SO4, H2O; then DCC, Propionic acid | Variable (attack at more substituted carbon can occur) | Trans-diol formation | Readily available reagents | Multi-step, potential for side reactions, regioselectivity issues |
| Lewis Acid + Propionic Acid | BF3·OEt2, CH2Cl2, 0 °C to rt | Generally favors attack at the more substituted carbon | Inversion | Can be used with less reactive nucleophiles | Stoichiometric Lewis acid may be required, side reactions |
Mechanistic Diagrams
The following diagrams illustrate the key mechanistic pathways discussed.
Caption: Mechanistic pathways for epoxide ring-opening.
Caption: Workflow for epoxide inversion using this compound.
Conclusion and Future Outlook
This compound offers a distinct advantage in the realm of epoxide chemistry, primarily through its application in a robust two-step protocol for the inversion of stereochemistry. The enhanced nucleophilicity of the "naked" propionate anion, a consequence of the large cesium cation, allows for efficient epoxide cleavage where other alkali metal carboxylates may be less effective.
For the straightforward synthesis of β-hydroxy esters, this compound is a highly effective reagent, though its cost may lead researchers to consider more economical alternatives like potassium propionate if the substrate is sufficiently reactive. However, when the synthetic goal is the inversion of a chiral epoxide, particularly a sterically hindered one, the this compound method developed by Prieto and coworkers stands out as a powerful and often superior strategy.
Future research in this area may focus on the development of catalytic methods for the use of less expensive carboxylate salts to achieve similar reactivity to cesium salts, perhaps through the use of phase-transfer catalysts or other additives that can promote the dissociation of the ion pair. Nevertheless, for now, this compound remains a valuable tool in the synthetic chemist's arsenal for the precise and stereocontrolled manipulation of epoxides.
References
-
Prieto, J. A., et al. A new epoxide inversion method, based on this compound as the epoxide-cleaving agent, was developed. Request PDF. [Link][6]
-
Li, Y., et al. (2021). Alkali Metal Carboxylates: Simple and Versatile Initiators for Ring-Opening Alternating Copolymerization of Cyclic Anhydrides/Epoxides. Macromolecules. [Link][4]
-
Denmark, S. E., & Ahmad, M. (2007). A mild, Co2(CO)8-catalyzed carbonylative opening of terminal epoxides under 1 atm of carbon monoxide at room temperature in methanol provides β-hydroxy esters in good yields. The Journal of Organic Chemistry. [Link]
-
Prieto, J. A., et al. Concise epoxide-based synthesis of the C14–C25 bafilomycin A1 polypropionate chain. Beilstein Journal of Organic Chemistry. [Link]
-
Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. [Link][1]
-
Yan, Z., et al. (2021). Mechanism and kinetics of epoxide ring-opening with carboxylic acids catalyzed by the corresponding carboxylates. Chemical Engineering Science. [Link][5]
-
Chemistry LibreTexts. (2020). 15.8: Opening of Epoxides. [Link][3]
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Validating the "Cesium Effect" in Specific Reaction Mechanisms: A Comparative Guide for Researchers
Introduction: Beyond a Simple Base, The "Cesium Effect" Unveiled
In the vast toolkit of organic synthesis, the choice of base is often a critical parameter dictating the success, efficiency, and selectivity of a reaction. While alkali metal carbonates are workhorse reagents, cesium carbonate (Cs₂CO₃) and other cesium salts frequently exhibit a remarkable and often superior performance that cannot be attributed to basicity alone.[1][2] This phenomenon, broadly termed the "cesium effect," manifests as significantly enhanced reaction rates, higher yields, and in some cases, completely divergent chemical pathways compared to its lighter alkali metal counterparts like potassium or sodium carbonate.[3][4] First noted for its ability to facilitate the alkylation of carboxylic acids, the term now encompasses a range of synthetically useful phenomena, from efficient macrocyclizations to chemodivergent cross-couplings.[3][5]
This guide provides an in-depth analysis of the cesium effect, moving beyond anecdotal observations to present a framework for its validation. We will dissect the mechanistic underpinnings of this effect, offer comparative experimental data, and provide detailed protocols for researchers to validate and harness its power in their own work. The focus is on empowering drug development professionals and synthetic chemists to make informed decisions, transforming the cesium effect from a curious anomaly into a predictable and powerful synthetic tool.
Mechanistic Pillars of the Cesium Effect
The unique behavior of cesium salts in organic media stems from a confluence of physical and chemical properties inherent to the large, soft cesium cation (Cs⁺). Understanding these pillars is crucial to predicting and explaining its impact on a given reaction mechanism.
-
Enhanced Solubility and "Naked Anion" Generation : Cesium salts, particularly cesium carbonate, are notably more soluble in common organic solvents like DMF, acetonitrile, and THF compared to other alkali metal carbonates.[6][7] This superior solubility is attributed to the low lattice energy of cesium salts and the effective solvation of the large, low-charge-density Cs⁺ cation.[5][8] The consequence is a higher concentration of the corresponding anion (e.g., carbonate or a deprotonated substrate) in solution. Crucially, in aprotic solvents, the large Cs⁺ cation forms loose, solvent-separated ion pairs with the anion, leaving the anion "bare" and highly nucleophilic.[5][9] This increased reactivity of the "naked anion" is a primary driver for the accelerated reaction rates observed in many Sₙ2-type reactions.
-
The "Template Effect" in Macrocyclization : The cesium effect is famously pronounced in intramolecular reactions to form large ring structures (macrocycles).[5] Here, the large ionic radius of the Cs⁺ cation is thought to act as a template. It coordinates simultaneously to multiple heteroatoms within a long, flexible precursor molecule, effectively pre-organizing it into a conformation amenable to cyclization. This reduces the entropic barrier to ring closure, favoring the desired intramolecular reaction over competing intermolecular polymerization.[10]
-
Chelation and Chemodivergence : Recent studies have revealed a more profound role for the cesium cation beyond simply enhancing reactivity. In certain reactions, Cs⁺ can actively control chemoselectivity by altering the preferred reaction pathway.[3][11] Through specific chelation with functional groups in a reaction intermediate, the cesium-coordinated species can favor a transition state that is energetically inaccessible with smaller cations like Na⁺.[3] This "conformational accommodation-driven" effect can lead to the formation of completely different products from the same starting materials, simply by switching the cation of the base.[3][12]
-
Cation-π Interactions : The soft, polarizable Cs⁺ cation can engage in favorable noncovalent interactions with electron-rich π systems, such as aromatic rings.[13][14] While often weaker than the other effects, these cation-π interactions can help stabilize transition states or intermediates, subtly influencing reaction rates and selectivity.[15][16] This interaction is particularly relevant in reactions involving aromatic substrates or intermediates.
Validating the Effect: Comparative Experimental Data
Objectively validating the cesium effect requires direct comparison with other alternatives under identical reaction conditions. The following sections present summarized data from the literature for key reaction classes where this effect is prominent.
Case Study 1: O-Alkylation of Phenols
The O-alkylation of phenols is a fundamental transformation where the choice of base significantly impacts efficiency. Cesium carbonate often provides superior yields in shorter reaction times compared to more common bases like potassium carbonate.[7]
| Entry | Phenol Substrate | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Nitrophenol | Methyl Iodide | Cs₂CO₃ | CH₃CN | 0.5 | 98 | [7] |
| 2 | 4-Nitrophenol | Methyl Iodide | K₂CO₃ | Acetone | 3.0 | 91 | [7] |
| 3 | 2-Naphthol | Benzyl Bromide | Cs₂CO₃ | CH₃CN | 1.0 | 97 | [7] |
| 4 | 2-Naphthol | Benzyl Bromide | K₂CO₃ | Acetone | 6.0 | 85 | [7] |
| 5 | Pyrimidin-2(1H)-one | Propargyl Bromide | Cs₂CO₃ | DMF | 8 | 91 | [17][18] |
| 6 | Pyrimidin-2(1H)-one | Propargyl Bromide | K₂CO₃ | DMF | 8 | 10 (N-alkylated) | [17][18] |
Table 1: Comparison of bases in the O-alkylation of phenols and related compounds. The data clearly demonstrates that Cs₂CO₃ promotes faster conversions and higher yields.[7] Notably, in the case of pyrimidinones (entries 5 & 6), Cs₂CO₃ also dictates regioselectivity, favoring the O-alkylated product, whereas K₂CO₃ favors N-alkylation.[17]
Case Study 2: N-Alkylation of Amines and Amides
In N-alkylation, the cesium effect is often observed not just in rate acceleration but also in enhanced chemoselectivity, particularly for achieving challenging mono-alkylation of primary amines.[19][20] The cesium base appears to promote the initial alkylation but suppresses the subsequent, often undesired, second alkylation of the secondary amine product.[21][22]
| Entry | Amine Substrate | Alkylating Agent | Base | Solvent | Product | Selectivity (Mono:Di) | Reference |
| 1 | Phenethylamine | 1-Bromobutane | CsOH | Toluene | Mono-alkylated | >99:1 | [19] |
| 2 | Phenethylamine | 1-Bromobutane | KOH | Toluene | Mono-alkylated | 85:15 | [19] |
| 3 | Phenethylamine | 1-Bromobutane | NaOH | Toluene | Mono-alkylated | 70:30 | [19] |
| 4 | Aniline | 1-Bromobutane | Cs₂CO₃ | Toluene | Mono-alkylated | 95:5 | [19] |
| 5 | Aniline | 1-Bromobutane | K₂CO₃ | Toluene | Mono-alkylated | 60:40 | [19] |
Table 2: Comparison of bases in the N-alkylation of primary amines. The use of cesium bases leads to significantly higher selectivity for the mono-alkylated product, minimizing the formation of the dialkylated byproduct.[19]
Experimental Protocols for Validation
To empirically validate the cesium effect in your laboratory, a systematic comparison is essential. The following protocols describe robust methodologies for this purpose.
Protocol 1: Comparative Kinetic Study of Phenol O-Alkylation
This experiment aims to quantify the rate enhancement provided by cesium carbonate relative to potassium carbonate in a model O-alkylation reaction.
Objective: To compare the reaction rates and final yields of the benzylation of 4-methoxyphenol using Cs₂CO₃ versus K₂CO₃.
Materials:
-
4-Methoxyphenol
-
Benzyl bromide
-
Cesium carbonate (Cs₂CO₃)
-
Potassium carbonate (K₂CO₃), dried
-
Acetonitrile (CH₃CN), anhydrous
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stir bars, heating block
-
GC-MS or HPLC for analysis
Methodology:
-
Preparation of Reaction Stock Solution: Prepare a stock solution of 4-methoxyphenol (1.0 eq) and an internal standard in anhydrous acetonitrile.
-
Reaction Setup:
-
To "Reaction Vial A," add Cs₂CO₃ (1.5 eq) and a stir bar.
-
To "Reaction Vial B," add K₂CO₃ (1.5 eq) and a stir bar.
-
Ensure all glassware is dry.
-
-
Initiation: To each vial, add an identical volume of the stock solution. Place the vials in a preheated block set to 60 °C and begin stirring.
-
Starting the Reaction: Add benzyl bromide (1.1 eq) to each vial simultaneously to initiate the reactions. Mark this as t=0.
-
Monitoring: At regular intervals (e.g., t = 15, 30, 60, 120, 240 mins), withdraw a small aliquot (~50 µL) from each reaction mixture. Immediately quench the aliquot in a vial containing dilute HCl and an extraction solvent (e.g., ethyl acetate).
-
Analysis: Analyze the quenched aliquots by GC-MS or HPLC. Quantify the amount of product formed relative to the internal standard.
-
Data Interpretation: Plot the percentage yield of the ether product versus time for both reactions. The steeper slope for the Cs₂CO₃ reaction will provide quantitative validation of the rate enhancement.
Caption: Workflow for a comparative kinetic study.
Protocol 2: Assessing Chemodivergence in β-Ketoester Cross-Coupling
This protocol is based on recent literature and demonstrates how Cs₂CO₃ can fundamentally alter a reaction outcome compared to other bases.[3]
Objective: To demonstrate the base-dependent chemodivergence in the reaction of a β-ketoester with a 1,2,3-triazine 1-oxide, yielding either a pyridine or a pyridone.
Materials:
-
Ethyl benzoylacetate (or similar β-ketoester)
-
A suitable 1,2,3-triazine 1-oxide substrate (as per literature[3])
-
Cesium carbonate (Cs₂CO₃)
-
Sodium carbonate (Na₂CO₃)
-
Triethylamine (Et₃N)
-
Chloroform (CHCl₃), anhydrous
-
Reaction tubes, heating block
-
LC-MS and NMR for product identification and analysis
Methodology:
-
Reaction Setup: Prepare three separate reaction tubes.
-
Tube A (Cesium): Add the β-ketoester (1.0 eq), triazine 1-oxide (1.2 eq), and Cs₂CO₃ (2.0 eq) to anhydrous CHCl₃.
-
Tube B (Sodium): Add the β-ketoester (1.0 eq), triazine 1-oxide (1.2 eq), and Na₂CO₃ (2.0 eq) to anhydrous CHCl₃.
-
Tube C (Organic Base): Add the β-ketoester (1.0 eq), triazine 1-oxide (1.2 eq), and Et₃N (2.0 eq) to anhydrous CHCl₃.
-
-
Execution: Seal the tubes and heat them at 60 °C for the prescribed time (e.g., 12 hours, optimization may be required).
-
Workup: After cooling, filter each reaction mixture to remove the inorganic base. Wash the filter cake with additional solvent. Concentrate the filtrate under reduced pressure.
-
Analysis:
-
Analyze the crude product from each reaction by LC-MS to determine the masses of the major products formed. The expected pyridone and pyridine products will have distinct molecular weights.
-
Purify the major product from each reaction (e.g., by column chromatography).
-
Confirm the structures of the isolated products using ¹H and ¹³C NMR spectroscopy.
-
-
Data Interpretation: The results should show near-exclusive formation of the pyridone product in Tube A (Cesium), while Tubes B and C predominantly yield the pyridine product, thus validating the chemodivergent "cesium effect."
Caption: Chemodivergent pathways directed by cation choice.
Conclusion
The "cesium effect" is a powerful, multifaceted phenomenon that extends far beyond simple basicity. By understanding its mechanistic origins—superior solubility, template effects, and chelation control—researchers can transition from empirical screening to rational design. The comparative data and validation protocols provided in this guide serve as a starting point for harnessing this effect. For scientists in drug development and complex molecule synthesis, leveraging the unique properties of cesium salts can unlock efficiencies and selectivities that are otherwise unattainable, paving the way for novel and streamlined synthetic routes.
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Cesium Cation−π Interactions Stabilize Pyrogallol[2]arene Coordination Networks. (2022). Crystal Growth & Design. Retrieved January 21, 2026, from [Link]
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Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. (n.d.). J-STAGE. Retrieved January 21, 2026, from [Link]
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Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Design Approaches That Utilize Ionic Interactions to Control Selectivity in Transition Metal Catalysis. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Cation–π interaction. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
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The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. (2024). Chemical Science (RSC Publishing). Retrieved January 21, 2026, from [Link]
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Surface chelation of cesium halide perovskite by dithiocarbamate for efficient and stable solar cells. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]
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Effect of methylation of cytosine residues on the buoyant density of DNA in caesium chloride solution. (1967). PubMed. Retrieved January 21, 2026, from [Link]
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Cations impact radical reaction dynamics in concentrated multicomponent aqueous solutions. (2023). The Journal of Chemical Physics. Retrieved January 21, 2026, from [Link]
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Computational and Experimental Evidence for Templated Macrocyclization: The Role of a Hydrogen Bond Network in the Quantitative Dimerization of 24-Atom Macrocycles. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Benchmarking Cesium propionate performance against other cesium salts
A Comparative Guide to Cesium Propionate and Other Cesium Salts for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of this compound against other commonly used cesium salts—namely Cesium Carbonate, Cesium Fluoride, and Cesium Chloride. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the performance characteristics of these reagents, supported by experimental data and mechanistic insights. Our aim is to empower you to make informed decisions for your synthetic and developmental workflows.
The "Cesium Effect": A Performance-Enhancing Phenomenon
In the realm of organic synthesis, the choice of an appropriate base or salt can be the determining factor for a reaction's success. Cesium salts have garnered significant attention due to a phenomenon known as the "Cesium Effect," which describes the often-superior performance of cesium-based reagents in promoting various chemical transformations. This effect is largely attributed to the unique physicochemical properties of the cesium cation (Cs⁺).[1][2][3]
The large ionic radius and high polarizability of the cesium cation result in weaker ion pairing with its counter-anion in solution.[3] This leads to a more "naked" and, therefore, more reactive anion, which can significantly accelerate reaction rates and improve yields. Furthermore, the soft Lewis acidity of the Cs⁺ ion allows for better solubility in a range of organic solvents, enhancing the availability of the reagent in the reaction mixture.[2] This guide will delve into how these properties manifest in the performance of this compound compared to its inorganic counterparts.
Physicochemical Properties: A Head-to-Head Comparison
The performance of a salt in a chemical reaction is intrinsically linked to its physical and chemical properties. Here, we compare this compound with Cesium Carbonate, Cesium Fluoride, and Cesium Chloride across key parameters.
Solubility: A Critical Factor for Reactivity
The solubility of a base is paramount in homogeneous catalysis, as it dictates the concentration of the active species in the reaction medium.[4] In many palladium-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery, superior solubility of the base often translates to higher reaction rates and yields.[5]
Table 1: Solubility of Cesium Salts in Common Organic Solvents
| Cesium Salt | Solvent | Solubility | Reference |
| This compound | Dimethylformamide (DMF) | Soluble | [6][7] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2][6][7] | |
| Methyl Ethyl Ketone (MEK) | Data available in cited literature | [2] | |
| Cesium Carbonate | Dimethylformamide (DMF) | 119.6 g/L | [8] |
| Dimethyl Sulfoxide (DMSO) | 361.7 g/L | [8] | |
| Toluene | Insoluble | [8] | |
| Ethanol | 110 g/L | [8] | |
| Cesium Fluoride | Dimethylformamide (DMF) | 0.0097 g/100 g (24°C) | [9] |
| Tetrahydrofuran (THF) | 0.0016 g/100 g (24°C) | [9] | |
| Methanol | 191 g/100 mL (15°C) | [10] | |
| Cesium Chloride | Dimethylformamide (DMF) | Limited solubility | [8] |
Cesium carboxylates, such as this compound and Cesium Acetate, are generally more soluble in organic reaction mixtures than Cesium Carbonate or Cesium Fluoride.[11] This enhanced solubility allows reactions to proceed at much lower temperatures, which is particularly advantageous when working with volatile or thermally sensitive substrates.[11] For instance, while Cesium Carbonate is sparingly soluble in solvents like toluene, this compound's carboxylate nature often imparts better solubility in a wider range of organic media. One study demonstrated that the solubility of Cesium Carbonate in DMF can be dramatically increased in the presence of oleic acid and oleylamine, suggesting that in situ formation of a more soluble carboxylate species may be beneficial.[8]
Basicity: The Driving Force of Many Reactions
The basicity of the chosen salt is a critical parameter that influences the rate and selectivity of numerous organic reactions. In palladium-catalyzed cross-couplings, the base is essential for the activation of the catalyst and/or one of the coupling partners.[12]
Table 2: Aqueous pKa of Conjugate Acids of Cesium Salt Anions
| Anion | Conjugate Acid | pKa (in water) | Reference |
| Propionate (CH₃CH₂COO⁻) | Propionic Acid (CH₃CH₂COOH) | 4.87 | [13][14] |
| Carbonate (CO₃²⁻) | Bicarbonate (HCO₃⁻) | 10.32 | [13] |
| Fluoride (F⁻) | Hydrofluoric Acid (HF) | 3.17 | |
| Chloride (Cl⁻) | Hydrochloric Acid (HCl) | ~ -7 |
From this data, we can deduce the following order of basicity in aqueous solution: Carbonate > Propionate > Fluoride > Chloride .
Cesium Carbonate is widely recognized as a strong, yet mild, inorganic base in organic synthesis.[2] It is considered the most basic of the alkali carbonates.[2] While the propionate anion is a weaker base than carbonate, its increased solubility in organic solvents can lead to a higher effective basicity in the reaction medium, driving reactions to completion more efficiently than a stronger but less soluble base.
Hygroscopicity: A Practical Consideration
The tendency of a substance to absorb moisture from the atmosphere, its hygroscopicity, is a crucial practical consideration in the laboratory. The presence of water can be detrimental to many organic reactions, particularly those involving organometallic reagents.
-
This compound is described as hygroscopic.[6]
-
Cesium Carbonate is also known to be hygroscopic, quickly absorbing moisture from the air.[2]
-
Cesium Fluoride is a hygroscopic white salt.[10]
-
Cesium Acetate is noted to be more hygroscopic than this compound.[2]
While quantitative comparative data is scarce in the provided results, it is a standard practice to handle all cesium salts in a dry atmosphere (e.g., under an inert gas like argon or nitrogen) and to use anhydrous solvents to ensure reproducibility and optimal reaction performance.
Experimental Protocol: Determination of Hygroscopicity
A standard method to quantify hygroscopicity is through Dynamic Vapor Sorption (DVS) analysis.
-
A small, accurately weighed sample (0.5-1 mg) of the cesium salt is placed in a vapor sorption analyzer.
-
The sample is subjected to a controlled environment with sequentially increasing relative humidity (RH) at a constant temperature (e.g., 25 °C).
-
The mass of the sample is continuously monitored by a high-precision balance.
-
The percentage mass increase due to water absorption is plotted against the RH to generate a sorption isotherm, which provides a quantitative measure of the material's hygroscopicity.
Performance in Key Organic Transformations
The true measure of a reagent's utility lies in its performance in real-world applications. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools in modern drug discovery and development.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The choice of base is critical for the efficiency of the transmetalation step.
While direct comparative studies between this compound and other cesium salts in the Suzuki-Miyaura reaction are not prevalent in the searched literature, the known benefits of the "Cesium Effect" and the high solubility of cesium carboxylates suggest that this compound would be an excellent candidate for this transformation. Cesium Carbonate is a well-established and highly effective base for this reaction, often outperforming other alkali metal carbonates.[15] The enhanced solubility of this compound could potentially allow for lower reaction temperatures and faster reaction times compared to Cesium Carbonate, especially in less polar solvents.
Experimental Protocol: Comparative Study of Bases in a Suzuki-Miyaura Coupling
To objectively compare the performance of different cesium salts, the following standardized protocol can be employed:
By running parallel reactions with each cesium salt under identical conditions, a direct comparison of reaction times and isolated yields can be obtained.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The base in this reaction plays a crucial role in the deprotonation of the amine and in the regeneration of the active catalyst.
Similar to the Suzuki-Miyaura coupling, Cesium Carbonate is a widely used and effective base in Buchwald-Hartwig aminations.[1][5] One study quantitatively demonstrated that in the Buchwald-Hartwig amination of 4-iodoanisole with 4-methylaniline in DMF, the use of Cesium Carbonate resulted in a product yield four times greater than when using Potassium Carbonate.[5] This highlights the significant "Cesium Effect" in this transformation.
Given the superior solubility of this compound, it is plausible that it could offer advantages in terms of reaction kinetics or applicability to a broader range of substrates, particularly those that are sensitive to the higher basicity of carbonate.
Mechanistic Insights: The Role of the Cesium Cation
The enhanced performance of cesium salts is not solely due to solubility. The large, polarizable cesium cation can actively participate in the catalytic cycle. It has been proposed that the cesium cation can interact with the palladium catalyst, potentially lowering the activation energy of the rate-determining step.[1]
The weakly coordinating nature of the cesium cation leads to a more "naked" and thus more nucleophilic anion (e.g., propionate or carbonate), which can accelerate the transmetalation step in Suzuki-Miyaura couplings or the deprotonation of the amine in Buchwald-Hartwig aminations.
Conclusion and Recommendations
The selection of the appropriate cesium salt is a nuanced decision that depends on the specific requirements of the chemical transformation.
-
This compound emerges as a highly promising reagent, particularly in applications where high solubility in organic solvents is crucial. Its ability to facilitate reactions at lower temperatures makes it an excellent choice for transformations involving thermally sensitive substrates. While it is a weaker base than Cesium Carbonate, its superior solubility can lead to a higher effective basicity in solution, potentially resulting in faster reaction rates.
-
Cesium Carbonate remains a robust and widely applicable base for a broad range of organic reactions. Its strong basicity and well-documented efficacy in palladium-catalyzed cross-coupling reactions make it a reliable choice. However, its limited solubility in some organic solvents may necessitate higher reaction temperatures or the use of co-solvents.
-
Cesium Fluoride serves as a useful base and a source of fluoride ions. Its basicity is lower than that of carbonate and propionate, which can be advantageous in reactions where a milder base is required to avoid side reactions.
-
Cesium Chloride is generally not employed as a base in organic synthesis due to the very low basicity of the chloride ion. Its primary application in the life sciences is in density gradient centrifugation.
For researchers and drug development professionals, This compound represents a valuable tool in the chemical toolbox. Its excellent solubility profile and the inherent benefits of the "Cesium Effect" make it a compelling alternative to Cesium Carbonate, especially when aiming for milder reaction conditions and broader substrate scope. We recommend the empirical evaluation of this compound in parallel with Cesium Carbonate in your specific applications to determine the optimal reagent for your desired outcome.
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Dent, T. J. (2020). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. Compunetics. [Link]
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Varala, R., & Rao, K. S. (2015). Cesium Salts in Organic Synthesis: A Review. Current Organic Chemistry, 19(12), 1134-1168. [Link]
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The Unseen Architect: A Comparative Analysis of Perovskite Solar Cells with and without Cesium Propionate
In the relentless pursuit of higher efficiency and long-term stability in perovskite solar cells (PSCs), the strategic inclusion of additives has emerged as a cornerstone of materials engineering. Among these, cesium-containing compounds have proven indispensable. While cesium halides have been extensively studied for their role in creating robust triple-cation perovskite formulations, the exploration of cesium carboxylates, such as cesium propionate, opens a new frontier in performance enhancement. This guide provides an in-depth comparative analysis of perovskite solar cells fabricated with and without the influence of this compound, delving into the fundamental mechanisms that govern the resulting device performance and stability. While direct, extensive literature on this compound is nascent, we will draw authoritative parallels from the closely related cesium acetate and lead(II) propionate to construct a scientifically grounded comparison.
The Foundational Role of Cesium in Perovskite Solar Cells
Before delving into the specific impact of the propionate anion, it is crucial to understand the established benefits of incorporating the cesium cation (Cs⁺) into the perovskite lattice. Standard high-performance PSCs often utilize a mixture of organic cations, namely methylammonium (MA⁺) and formamidinium (FA⁺). However, these organic-inorganic hybrid perovskites can suffer from thermal and structural instabilities.
The introduction of the smaller inorganic cesium cation to create triple-cation (Cs/MA/FA) perovskites has been a significant breakthrough. With an ionic radius of 1.81 Å, which is considerably smaller than MA⁺ (2.70 Å) and FA⁺ (2.79 Å), Cs⁺ can be incorporated into the perovskite crystal lattice, imparting several key advantages:
-
Enhanced Thermal Stability: Triple-cation perovskites exhibit greater resilience to heat compared to their dual-cation counterparts.[1]
-
Phase Purity: The addition of cesium helps to suppress the formation of undesirable non-perovskite "yellow" phases, leading to a more photoactive "black" phase perovskite film.[1][2]
-
Improved Reproducibility: Cesium-containing perovskites are less sensitive to processing conditions, leading to more consistent device performance.[1]
-
Defect Reduction: The incorporation of Cs⁺ can reduce the density of trap states within the perovskite layer, leading to lower non-radiative recombination and higher open-circuit voltages (Voc).[2]
The Propionate Anion: A Synergistic Partner to Cesium
While the benefits of the cesium cation are well-documented, the choice of the accompanying anion is equally critical. Traditionally, halides (I⁻, Br⁻, Cl⁻) have been the anions of choice. However, the introduction of carboxylate anions, such as propionate (CH₃CH₂COO⁻), offers a dual-functionality approach to optimizing perovskite film formation and performance.
Perovskite Solar Cells without this compound (Conventional Halide-Based)
In the absence of a carboxylate additive, the crystallization of the perovskite film is primarily governed by the interaction between the lead halide (e.g., PbI₂) and the organic halide salts (e.g., FAI, MABr). While this method can produce high-efficiency devices, it is often susceptible to:
-
Rapid Crystallization: Uncontrolled, fast crystallization can lead to the formation of small grains and a high density of grain boundaries, which can act as sites for charge recombination.
-
Defect Formation: Incomplete conversion of precursors or the presence of uncoordinated Pb²⁺ ions can create deep-level defects that trap charge carriers and reduce device efficiency and stability.
-
Pinholes and Poor Morphology: The film quality can be inconsistent, with the presence of pinholes that can lead to short-circuiting and degradation.
The Impact of this compound: A Mechanistic Insight
The introduction of this compound into the perovskite precursor solution provides a multi-faceted approach to addressing the shortcomings of conventional fabrication methods. Drawing insights from studies on cesium acetate and lead(II) propionate, we can elucidate the following mechanisms:[3]
-
Intermediate Phase Formation and Controlled Crystallization: The propionate anion, similar to acetate, can form a strong intermediate phase with PbI₂.[3] This intermediate phase modulates the crystallization kinetics, slowing down the reaction and promoting the growth of larger, more uniform perovskite grains with fewer grain boundaries.
-
Defect Passivation: The propionate ion, with its carboxyl group, can effectively passivate uncoordinated Pb²⁺ defects on the perovskite surface and at grain boundaries through Lewis acid-base interactions.[3] This passivation reduces non-radiative recombination, leading to improved photoluminescence quantum yield, longer carrier lifetimes, and ultimately, higher open-circuit voltage (Voc) and fill factor (FF). A study on lead(II) propionate as an additive demonstrated a significant defect-passivation effect, resulting in a continuous increase in Voc.
-
Enhanced Film Morphology: The controlled crystallization facilitated by the propionate additive leads to smoother and more compact perovskite films with reduced pinhole density. This improved morphology is crucial for efficient charge transport and preventing shunt pathways that can degrade device performance.
-
Improved Stability: By passivating defects and promoting a more robust crystal structure, this compound is expected to enhance the long-term operational and environmental stability of the perovskite solar cell. Devices fabricated with cesium acetate have shown enhanced thermal and operational stability in ambient conditions.[3]
Comparative Performance and Stability: A Data-Driven Overview
While direct comparative data for this compound is emerging, we can synthesize a comparative table based on the established effects of cesium halides and the reported improvements from carboxylate additives like cesium acetate and lead propionate.
| Feature | Perovskite Solar Cell without this compound | Perovskite Solar Cell with this compound (Inferred) |
| Power Conversion Efficiency (PCE) | High, but can be variable. | Potentially higher and more reproducible due to reduced defects and improved morphology. A study with 1 mol% lead propionate additive in CsPbI₂Br PSCs achieved a champion PCE of 14.58%. |
| Open-Circuit Voltage (Voc) | Limited by defect-induced recombination. | Higher, due to effective passivation of Pb²⁺ defects by the propionate anion, reducing non-radiative recombination losses. |
| Short-Circuit Current (Jsc) | Can be high, but may be affected by poor film morphology. | Potentially improved due to better light absorption in higher quality films with fewer defects. |
| Fill Factor (FF) | Often limited by series and shunt resistance from defects and pinholes. | Significantly improved due to reduced trap density and better charge extraction. |
| Stability (Thermal & Humidity) | Moderate; susceptible to degradation from heat and moisture. | Enhanced due to a more stable crystal structure and passivation of defect sites that can initiate degradation pathways. |
| Hysteresis | Often present in current-voltage scans. | Reduced, indicating suppression of ion migration and charge trapping at interfaces and grain boundaries. |
Experimental Protocols
Fabrication of a Standard Triple-Cation Perovskite Solar Cell (without this compound)
This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell.
1. Substrate Preparation:
- Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).
- Dry the substrates with a nitrogen gun and treat with UV-Ozone for 20 minutes to enhance wettability.
2. Electron Transport Layer (ETL) Deposition:
- Spin-coat a SnO₂ nanoparticle solution onto the ITO substrate at 3000 rpm for 30 seconds.
- Anneal the substrates at 150°C for 30 minutes in ambient air.
3. Perovskite Precursor Solution Preparation (Control):
- Prepare a stock solution of the triple-cation perovskite precursor (e.g., Cs₀.₀₅(MA₀.₁₇FA₀.₈₃)₀.₉₅Pb(I₀.₈₃Br₀.₁₇)₃) in a mixed solvent of DMF and DMSO (typically 4:1 v/v).
4. Perovskite Film Deposition:
- Transfer the substrates into a nitrogen-filled glovebox.
- Spin-coat the perovskite precursor solution onto the SnO₂ layer in a two-step program (e.g., 1000 rpm for 10s, then 5000 rpm for 30s).
- During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
- Anneal the perovskite film at 100°C for 60 minutes.
5. Hole Transport Layer (HTL) Deposition:
- Prepare a solution of Spiro-OMeTAD with additives like Li-TFSI and tBP in chlorobenzene.
- Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.
6. Metal Electrode Deposition:
- Thermally evaporate a gold (Au) or silver (Ag) back contact (80-100 nm) through a shadow mask to define the active area of the device.
Fabrication of a Perovskite Solar Cell with this compound Additive
This protocol is a modification of the standard procedure to include the this compound additive.
1. Substrate and ETL Preparation:
- Follow steps 1 and 2 from the standard protocol.
2. Perovskite Precursor Solution Preparation (with this compound):
- Prepare the base triple-cation perovskite precursor solution as described in step 3 of the standard protocol.
- Separately, prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or DMF).
- Add a specific molar percentage of the this compound solution to the main perovskite precursor solution. The optimal concentration needs to be determined experimentally, but a starting point could be in the range of 1-5 mol% with respect to the lead precursor.
3. Perovskite Film Deposition, HTL, and Electrode Deposition:
- Follow steps 4, 5, and 6 from the standard protocol using the this compound-containing precursor solution.
Characterization Workflows
A comprehensive comparison requires a suite of characterization techniques to evaluate the morphological, optical, and electrical properties of the perovskite films and the final solar cell devices.
Workflow for Perovskite Film and Device Characterization
Caption: Proposed mechanism of this compound in perovskite film formation.
Conclusion and Future Outlook
The inclusion of this compound, and carboxylates in general, represents a promising strategy for advancing perovskite solar cell technology. While the cesium cation plays a crucial role in enhancing the intrinsic stability of the perovskite lattice, the propionate anion acts as a crystallization modulator and a potent defect passivator. This dual functionality leads to perovskite films with superior morphology, reduced defect densities, and consequently, improved power conversion efficiencies and long-term stability.
Future research should focus on systematically investigating a range of cesium carboxylates with varying alkyl chain lengths to fine-tune the crystallization kinetics and passivation effects. A direct, comprehensive comparative study of perovskite solar cells fabricated with this compound versus conventional cesium halides is warranted to quantify the performance and stability enhancements. As the field moves towards commercialization, such seemingly subtle modifications to the precursor chemistry will be paramount in achieving the trifecta of high efficiency, long-term stability, and reproducible manufacturing.
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Saliba, M., et al. (2016). Cesium-containing triple cation perovskite solar cells: improved stability, reproducibility and high efficiency. Energy & Environmental Science, 9(6), 1989-1997. [Link]
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Kim, B. J., et al. (2021). Beneficial effects of cesium acetate in the sequential deposition method for perovskite solar cells. Nanoscale, 13(18), 8566-8575. [Link]
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Gharib-Abou-Ali, A. M., et al. (2020). Lead(II) Propionate Additive and a Dopant-Free Polymer Hole Transport Material for CsPbI2Br Perovskite Solar Cells. ACS Energy Letters, 5(4), 1256-1263. [Link]
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Zhao, J., et al. (2022). Efficient and stable formamidinium–caesium perovskite solar cells and modules from lead acetate-based precursors. Energy & Environmental Science, 15(12), 5038-5047. [Link]
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Zhu, H., et al. (2022). Efficient and stable perovskite solar cells doped by cesium acetate. Journal of Materials Science & Technology, 111, 159-166. [Link]
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Validating the Stereospecificity of Cesium Propionate-Mediated Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the stereochemical outcome of a reaction is of paramount importance. The ability to predictably control the three-dimensional arrangement of atoms is a cornerstone of modern organic synthesis. This guide provides an in-depth technical comparison of cesium propionate-mediated reactions, focusing on the validation of their stereospecificity. We will delve into the underlying principles of the "cesium effect," compare its performance with other alkali metal propionates, and provide detailed experimental protocols for researchers to validate these findings in their own laboratories.
The "Cesium Effect": More Than Just a Counterion
In the realm of nucleophilic substitution reactions, the choice of counterion to the nucleophile can have a profound impact on reaction rates and, critically, on the stereochemical outcome. The "cesium effect" refers to the often-observed rate acceleration and enhanced selectivity when cesium salts are employed as bases or nucleophile sources in organic synthesis.[1] This phenomenon is particularly pronounced in S(_N)2 reactions, where a stereospecific outcome—complete inversion of configuration at the chiral center—is the desired result.
The prevailing understanding of the cesium effect lies in the unique properties of the cesium cation (Cs
Comparative Performance: this compound vs. Other Alkali Metal Propionates
The superiority of this compound in promoting stereospecific S(_N)2 reactions is not merely theoretical. Experimental data consistently demonstrates higher yields and cleaner reactions compared to its lighter alkali metal counterparts. A key study investigating the substitution reaction on the mesylate of 2-octanol with various propionate salts in DMF provides compelling evidence.
| Cation | Yield of 2-Octyl Propionate (%) | Material Balance (%) |
| Na | 76 | 84 |
| K | 81 | 81 |
| Rb | 97 | 97 |
| Cs | 98 | 98 |
| Table 1: Comparison of propionate salts in the substitution on the mesylate of 2-octanol. Data sourced from "An Assessment of the Causes of the ‘Cesium Effect’".[2] |
The data clearly indicates that while other alkali metal propionates are viable, this compound provides a near-quantitative yield of the substitution product, indicative of a highly efficient S(_N)2 pathway.[2] The lower material balance for sodium and potassium salts suggests the prevalence of side reactions, such as elimination, which are less favorable under the conditions that promote the cesium-mediated S(_N)2 reaction. This high fidelity of the S(_N)2 pathway is crucial for maintaining stereochemical integrity. The reaction with this compound proceeds with complete inversion of configuration, a hallmark of a stereospecific S(_N)2 reaction known as Walden inversion.[2][3]
Alternative Pathways to Stereospecific Inversion: The Mitsunobu Reaction
While this compound offers a robust method for achieving stereospecific inversion via an S(_N)2 reaction, it is instructive to compare it with other established methodologies. The Mitsunobu reaction is a powerful alternative for converting a chiral alcohol directly into a variety of functional groups, including esters, with complete inversion of configuration.[4][5][6]
The Mitsunobu reaction utilizes a phosphine, typically triphenylphosphine (PPh(3)), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the hydroxyl group of an alcohol, making it a good leaving group.[4] The activated alcohol is then displaced by a nucleophile, in this case, a carboxylate, in a concerted S(_N)2 fashion, leading to the inverted product.
Logical Workflow for Stereospecific Esterification
Caption: Comparison of workflows for stereospecific esterification.
While both methods achieve the same stereochemical outcome, the choice between them often depends on substrate scope, reaction conditions, and downstream purification considerations. The Mitsunobu reaction is advantageous for its one-pot nature but can generate byproducts that are challenging to remove. The this compound method, involving a pre-activated alcohol (e.g., as a mesylate or tosylate), offers a cleaner reaction profile, particularly when the higher reactivity and solubility of this compound are leveraged.
Experimental Validation of Stereospecificity
To empirically validate the stereospecificity of a this compound-mediated reaction, a well-defined experimental protocol is essential. This involves reacting a chiral substrate with this compound, comparing the outcome with a less effective alkali metal propionate, and rigorously analyzing the stereochemical purity of the product.
Experimental Workflow
Caption: Workflow for validating the stereospecificity of this compound.
Part 1: Stereospecific Synthesis of (S)-2-Octyl Propionate using this compound
Objective: To demonstrate the stereospecific inversion of (R)-2-octyl mesylate to (S)-2-octyl propionate using this compound.
Materials:
-
(R)-2-Octyl mesylate
-
This compound (CsOCOEt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO(_3))
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-2-octyl mesylate (1.0 eq).
-
Add anhydrous DMF via syringe.
-
Add this compound (1.5 eq) to the stirred solution.
-
Heat the reaction mixture to 70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous NaHCO(_3).
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-2-octyl propionate.
Part 2: Comparative Reaction with Sodium Propionate
Objective: To compare the efficiency of sodium propionate with this compound in the S(_N)2 reaction.
Procedure: Follow the exact same procedure as in Part 1, but substitute this compound with an equimolar amount of sodium propionate (1.5 eq). Note any differences in reaction time and yield.
Part 3: Determination of Enantiomeric Excess (e.e.)
Objective: To quantify the stereochemical purity of the synthesized (S)-2-octyl propionate.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column: Select a suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based).
-
Mobile Phase: Use a mixture of n-hexane and isopropanol. The exact ratio should be optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times. The enantiomeric excess is calculated from the areas of the two peaks using the formula: e.e. (%) = [|Area({major}) - Area({minor})| / (Area({major}) + Area({minor}))] x 100
Method 2: Chiral Gas Chromatography (GC)
-
Column: Utilize a capillary column coated with a chiral stationary phase.
-
Carrier Gas: Typically helium or hydrogen.
-
Temperature Program: Optimize the temperature gradient to ensure separation of the enantiomers.
-
Analysis: The principle is the same as for chiral HPLC, with e.e. calculated from the peak areas in the chromatogram.
Conclusion
The evidence strongly supports the use of this compound for achieving highly stereospecific outcomes in S(_N)2 reactions. The "cesium effect" manifests as enhanced reactivity and suppression of side reactions, leading to superior yields of the desired inverted product compared to other alkali metal propionates. For researchers in drug development and complex molecule synthesis, the predictability and efficiency of this compound-mediated reactions make it an invaluable tool. The experimental protocols provided herein offer a robust framework for validating these claims and integrating this powerful reagent into synthetic strategies where precise stereochemical control is non-negotiable.
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Wuts, P. G. M. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(4), 1265-1275. [Link]
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Beddoe, C. I., et al. (2023). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. The Journal of Organic Chemistry, 88(16), 11025-11033. [Link]
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Joyce, L. A., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 134(25), 10499-10502. [Link]
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Reactions. [Link]ngcontent-ng-c780544980="" _nghost-ng-c3050349977="" class="inline ng-star-inserted"> -
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A Senior Application Scientist's Guide to the Experimental Validation of Computational Models for Cesium Propionate Reactions
Introduction: The Imperative for Validated Computational Models in Cesium Propionate Chemistry
In the landscape of modern drug development and organic synthesis, cesium carboxylates, including this compound, have garnered significant interest. The "Cesium Effect" is a well-documented phenomenon where the use of cesium salts leads to enhanced reaction rates and yields, particularly in nucleophilic substitution reactions.[1][2][3] This is largely attributed to the high solubility of cesium salts in organic solvents and the weakly coordinated, highly reactive "free" carboxylate anion they provide.[1]
Computational modeling offers a powerful avenue to explore the mechanistic underpinnings of these reactions at an atomic level, potentially accelerating the design of novel synthetic routes and the development of new therapeutics. However, the predictive power of any computational model is only as reliable as its experimental validation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the experimental validation of computational models for reactions involving this compound. We will delve into the selection of appropriate computational methods, detail a robust experimental protocol for validation, and outline a comparative analysis to bridge the gap between in silico predictions and empirical evidence.
Part 1: Selecting the Right Computational Tool for the Job: A Hybrid QM/MM Approach
To accurately model a reaction involving this compound in a solvent, a multi-scale approach is often necessary. While quantum mechanics (QM) is essential for describing the bond-breaking and bond-forming events at the heart of the reaction, it is computationally expensive to treat the entire system at this level. Molecular mechanics (MM) offers an efficient way to model the bulk solvent and the counter-ion. Therefore, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is a highly suitable choice.[4]
The Rationale Behind a QM/MM Model
-
Quantum Mechanical (QM) Region: The reacting species—the propionate anion and the electrophile—are treated with a high level of theory, such as Density Functional Theory (DFT). The choice of DFT functional is critical, especially for heavier elements like cesium. Functionals that incorporate dispersion corrections, such as PBEsol+D3 or rev-vdW-DF2, have shown promise in accurately predicting the geometry and properties of cesium-containing compounds.[5][6]
-
Molecular Mechanics (MM) Region: The cesium cation and the solvent molecules are modeled using a classical force field. Force fields like AMBER or CHARMM can be parameterized to accurately describe the interactions of alkali metal ions in solution.[7][8] The force field parameters, which include terms for bond stretching, angle bending, and non-bonded interactions, can be derived from both experimental data and quantum mechanical calculations.[9][10]
Visualizing the QM/MM Partitioning
The following diagram illustrates the division of the system in a QM/MM simulation of a this compound reaction.
Caption: QM/MM partitioning for simulating a this compound reaction.
Part 2: Experimental Validation in Action: A Stopped-Flow Kinetics Protocol
To validate the predictions of our QM/MM model, we need robust experimental data. For many organic reactions, the kinetics occur on a millisecond to second timescale, making stopped-flow spectroscopy an ideal technique for their study.[11][12] This method allows for the rapid mixing of reactants and the real-time monitoring of the reaction progress.[11][13]
Let's consider a model nucleophilic substitution reaction where this compound reacts with a suitable electrophile that results in a change in absorbance or fluorescence, allowing for spectrophotometric monitoring.
Detailed Step-by-Step Protocol for Stopped-Flow Kinetic Analysis
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable dry, aprotic solvent (e.g., dimethylformamide, DMF), where its solubility is high.[1]
-
Prepare a stock solution of the electrophile in the same solvent. The electrophile should be chosen such that either a reactant or a product has a distinct chromophore or fluorophore.
-
Prepare a series of dilutions of the this compound solution. To ensure pseudo-first-order conditions, the concentration of this compound should be at least 10-fold higher than the concentration of the electrophile.
-
-
Instrument Setup:
-
Use a stopped-flow instrument equipped with an absorbance or fluorescence detector.[11]
-
Set the observation wavelength to the maximum absorbance of the species being monitored.
-
Equilibrate the instrument's syringes and mixing chamber to the desired reaction temperature.
-
-
Data Acquisition:
-
Load one syringe with the electrophile solution and the other with one of the this compound solutions.
-
Initiate the experiment. The instrument will rapidly inject and mix the two solutions, and data collection will begin. The change in absorbance or fluorescence is recorded as a function of time.
-
Repeat the experiment for each concentration of this compound, performing multiple runs at each concentration to ensure reproducibility.
-
-
Data Analysis:
-
The kinetic traces (absorbance vs. time) are fitted to a single exponential equation to obtain the observed rate constant (kobs) for each concentration of this compound.
-
Plot the observed rate constants (kobs) against the concentration of this compound.
-
The resulting plot should be linear. The slope of this line corresponds to the second-order rate constant (k2) for the reaction.
-
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the stopped-flow experimental workflow.
Caption: Workflow for determining reaction kinetics using stopped-flow spectroscopy.
Part 3: The Comparative Analysis: Where Theory Meets Reality
The ultimate goal of this process is to compare the computationally derived kinetic parameters with those obtained from our stopped-flow experiments. This comparison will allow us to assess the accuracy of our computational model and, if necessary, refine it.
Presenting the Data: A Comparative Table
The following table presents a hypothetical comparison between the results from a QM/MM simulation and a stopped-flow experiment.
| Parameter | Computational (QM/MM) | Experimental (Stopped-Flow) |
| Activation Energy (Ea) | Calculated from the potential energy surface | Derived from Arrhenius plot (rate constants at different temperatures) |
| Second-Order Rate Constant (k2) | Calculated using Transition State Theory | Determined from the slope of kobs vs. [this compound] |
Interpreting the Results and Refining the Model
Discrepancies between the computational and experimental results are not failures but rather opportunities for a deeper understanding of the system. Potential sources of error could include:
-
An inadequate choice of DFT functional or basis set in the QM region.
-
Inaccurate force field parameters for the MM region.
-
The omission of explicit solvent effects in the computational model.
If significant deviations are observed, the computational model can be refined by:
-
Testing different DFT functionals.[5]
-
Re-parameterizing the force field based on experimental data.
-
Increasing the size of the QM region to include key solvent molecules.
Visualizing the Iterative Validation Process
The relationship between computational modeling and experimental validation is cyclical and iterative, as illustrated in the diagram below.
Caption: The cyclical process of computational model validation and refinement.
Conclusion: A Synergy of Simulation and Experiment
The experimental validation of computational models is a cornerstone of modern chemical research. For reactions involving this compound, where subtle ionic and solvent effects can have a profound impact on reactivity, this synergy is particularly crucial. By employing a carefully chosen computational approach, such as the QM/MM method described here, and validating it against robust experimental techniques like stopped-flow kinetics, researchers can build predictive models with a high degree of confidence. This integrated approach not only deepens our fundamental understanding of the "Cesium Effect" but also provides a powerful tool for the rational design of more efficient and selective chemical transformations in the pharmaceutical and chemical industries.
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The "Cesium Effect": A Comparative Analysis of Cesium Propionate's Catalytic Activity in Organometallic Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the choice of catalyst is paramount to achieving desired reaction outcomes with high efficiency, selectivity, and reproducibility. While traditional transition metal catalysts, particularly those based on palladium, rhodium, and copper, dominate the field of cross-coupling and polymerization reactions, the nuanced role of additives and co-catalysts is increasingly recognized as a critical factor in reaction optimization. Among these, cesium salts, and specifically Cesium Propionate, have garnered attention for their ability to significantly enhance reaction rates and yields, a phenomenon often referred to as the "cesium effect".[1][2]
This guide provides an in-depth comparison of the catalytic activity of this compound, primarily in its role as a highly effective base in palladium-catalyzed cross-coupling reactions, and as a catalyst in its own right for ring-opening polymerizations. We will explore the mechanistic underpinnings of its superior performance against other common organometallic catalysts and bases, supported by experimental data and detailed protocols.
Part 1: The "Cesium Effect" in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, widely employed in pharmaceutical and materials science.[3][4] The reaction efficiency is profoundly influenced by the choice of base, which is crucial for the activation of the organoboron species in the transmetalation step.[5][6] While a variety of inorganic and organic bases can be used, cesium salts frequently exhibit superior performance.[2][7]
Comparative Performance of Bases in Suzuki-Miyaura Coupling
| Entry | Base | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cs₂CO₃ | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 100 | 2 | 98 | [5] |
| 2 | K₃PO₄ | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 100 | 2 | 95 | [5] |
| 3 | K₂CO₃ | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 100 | 2 | 85 | [5] |
| 4 | Na₂CO₃ | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 100 | 2 | 82 | [8] |
| 5 | NaOH | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 100 | 2 | 75 | [8] |
| 6 | Et₃N | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 100 | 2 | 40 | [5] |
This data is compiled from multiple sources for illustrative purposes and yields are highly dependent on specific substrates and reaction conditions.
The data clearly indicates that under these conditions, cesium carbonate provides a significantly higher yield compared to other alkali metal carbonates, phosphates, hydroxides, and the organic base triethylamine. This enhanced reactivity is a hallmark of the "cesium effect".
Mechanistic Insights into the "Cesium Effect"
The superiority of cesium bases is not merely a function of their basicity. Instead, it is attributed to a combination of factors related to the unique properties of the cesium cation (Cs⁺):
-
High Solubility : Cesium salts, including cesium carboxylates like the propionate, often exhibit greater solubility in organic solvents compared to their lighter alkali metal counterparts.[1][2] This increased solubility leads to a higher concentration of the active base in the reaction medium, thereby accelerating the reaction rate.
-
Large Ionic Radius and Low Charge Density : The large ionic radius of the cesium cation results in a low charge density, making the corresponding anion (e.g., propionate or carbonate) more "naked" and, therefore, more nucleophilic and basic in solution.[2]
-
Direct Interaction with the Catalytic Cycle : Emerging evidence suggests that the cesium cation may play a more direct role than simply being a spectator ion. Computational and experimental studies propose that Cs⁺ can interact with and stabilize key intermediates and transition states in the catalytic cycle, potentially forming bimetallic intermediates with palladium.[9][10] This interaction can lower the activation energy of the rate-limiting transmetalation step.
Experimental Protocol: Comparative Screening of Bases in a Suzuki-Miyaura Coupling Reaction
This protocol outlines a general procedure for comparing the efficacy of this compound with other bases in a model Suzuki-Miyaura cross-coupling reaction.
Reaction: Coupling of 4-bromoanisole with phenylboronic acid.
Materials:
-
4-bromoanisole (1.0 mmol, 187 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Base 1: this compound (CsO₂CCH₂CH₃, 2.0 mmol, 412 mg)
-
Base 2: Potassium Propionate (KO₂CCH₂CH₃, 2.0 mmol, 224 mg)
-
Base 3: Sodium Propionate (NaO₂CCH₂CH₃, 2.0 mmol, 192 mg)
-
Base 4: Cesium Carbonate (Cs₂CO₃, 1.0 mmol, 326 mg)
-
Toluene (10 mL)
-
Water (1 mL)
Procedure:
-
To a series of four separate Schlenk flasks, each containing a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and PPh₃ (10.5 mg, 0.04 mmol).
-
To each flask, add one of the bases as listed above.
-
Seal each flask with a septum, and purge with argon or nitrogen for 10 minutes.
-
To each flask, add toluene (10 mL) and water (1 mL) via syringe.
-
Place the flasks in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (or after a set time, e.g., 2 hours), cool the reaction mixtures to room temperature.
-
Add water (10 mL) and ethyl acetate (10 mL) to each flask and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 4-methoxybiphenyl product.
-
Determine the yield for each reaction and compare the results.
Visualization of the Catalytic Cycle and the "Cesium Effect"
The following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura reaction and the proposed intervention of the cesium cation.
Suzuki-Miyaura Catalytic Cycle
Proposed "Cesium Effect" Mechanism
Part 2: this compound as a Catalyst for Ring-Opening Polymerization (ROP)
Beyond its role as a superior base, this compound, as an alkali metal carboxylate, can also function as a catalyst for the ring-opening polymerization (ROP) of cyclic esters, such as lactide, to produce biodegradable polyesters like polylactic acid (PLA).[11] This application places it in direct comparison with other organometallic ROP catalysts.
Comparative Catalytic Activity in Lactide Polymerization
The ROP of lactide can be catalyzed by a variety of metal-based compounds. The choice of catalyst significantly impacts the polymerization rate, control over molecular weight, and the stereochemistry of the resulting polymer.
| Catalyst Type | Example Catalyst | Typical Activity | Control over Polymerization | Toxicity Profile | Reference |
| Alkali Metal Carboxylate | This compound | High | Good to Excellent | Low | [11] |
| Tin-based | Tin(II) Octoate (Sn(Oct)₂) | Very High | Moderate | High (concerns over tin residue) | [12] |
| Aluminum-based | Aluminum Isopropoxide | High | Excellent | Moderate | [13] |
| Zinc-based | Zinc Lactate | Moderate to High | Good | Low to Moderate | [14] |
| Iron-based | Iron(III) Alkoxides | Moderate | Good | Low | [12][15] |
Alkali metal carboxylates, including this compound, offer a compelling combination of high catalytic activity and low toxicity, making them attractive alternatives to the industrially prevalent but more toxic tin-based catalysts.[11] The catalytic activity of alkali metal carboxylates in ROP is influenced by the nature of both the cation and the carboxylate anion. Larger, more polarizable cations like cesium can lead to faster polymerization rates.
Proposed Mechanism of ROP Catalyzed by Alkali Metal Carboxylates
The ROP of lactide initiated by an alcohol and catalyzed by an alkali metal carboxylate is believed to proceed via a coordination-insertion mechanism.
ROP Mechanism with this compound
In this mechanism, the cesium carboxylate activates the alcohol initiator and coordinates to the carbonyl group of the lactide monomer, facilitating the nucleophilic attack of the alcohol and subsequent ring-opening.
Conclusion
This compound presents a compelling case for its utility in modern organometallic catalysis, not as a direct replacement for traditional transition metal catalysts, but as a powerful synergistic component and a capable catalyst in its own right. In palladium-catalyzed cross-coupling reactions, the "cesium effect" stemming from the unique properties of the cesium cation leads to demonstrably superior results compared to other bases. For ring-opening polymerization, this compound and other alkali metal carboxylates offer a less toxic and highly efficient alternative to conventional catalysts. For researchers and professionals in drug development and materials science, a deeper understanding and strategic application of the "cesium effect" can unlock new efficiencies and possibilities in synthesis.
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Endo, M., & Terashima, T. (2018). Alkali Metal Carboxylate as an Efficient and Simple Catalyst for Ring-Opening Polymerization of Cyclic Esters. Macromolecules, 51(3), 689–696. [Link]
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Thevenon, A., & Williams, C. K. (2022). Are Well Performing Catalysts for the Ring Opening Polymerization of l-Lactide under Mild Laboratory Conditions Suitable for the Industrially Relevant Melt Polymerization?. ACS Catalysis, 12(12), 7349–7358. [Link]
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Naz, F., Abdur, R. M., Mumtaz, F., Elkadi, M., & Verpoort, F. (2023). Advances in cyclic ester ring-opening polymerization using heterogeneous catalysts. Applied Organometallic Chemistry, 37(12), e7296. [Link]
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Rentero, C., et al. (2023). A greener process for poly-L-lactic acid production and chemical upcycling under mild conditions using highly active alkali-metal based catalysts. arXiv preprint arXiv:2307.08432. [Link]
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Oestreich, M. (2015). Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles. Angewandte Chemie International Edition, 54(44), 13082-13084. [Link]
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Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Dechy-Cabaret, O., Martin-Vaca, B., & Bourissou, D. (2004). Controlled Ring-Opening Polymerization of Lactide and Glycolide. Chemical Reviews, 104(12), 6147-6176. [Link]
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Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Dobson, D. E. (2017). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue University. [Link]
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Arnold, P. L., et al. (2009). Cerium(IV) catalysts for the ring-opening polymerization of lactide. Inorganic Chemistry, 48(11), 4701-4706. [Link]
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Wang, Y., et al. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. Nature Communications, 15(1), 5218. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Cesium Propionate
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in the lab. The final step, proper disposal, is as critical as any experimental parameter. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of cesium propionate (CsC₃H₅O₂), ensuring the protection of both laboratory personnel and the environment. Our approach is grounded in established safety protocols and regulatory compliance, offering clarity and reinforcing the principles of responsible chemical management.
Core Principles of this compound Disposal: A Proactive Stance
This compound, a salt of a strong base (cesium hydroxide) and a weak acid (propionic acid), is primarily classified as an irritant, capable of causing skin and eye irritation.[1][2] While not always categorized as a hazardous waste under federal regulations, its disposal requires careful consideration to mitigate any potential risks.[2] The fundamental principle of its disposal is to prevent its release into the environment and to ensure it is handled in a manner that is safe for waste management personnel.
This guide is built on the pillars of Expertise , Experience , and Trustworthiness . Each step is explained not just as a directive, but with the underlying scientific and safety rationale. By understanding the "why" behind each action, you can adapt these principles to your specific laboratory context while maintaining the highest standards of safety and compliance.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough hazard assessment is paramount. This compound is a solid crystalline substance that can cause skin and eye irritation upon contact.[1][2] Inhalation of dust can also lead to respiratory irritation.[1]
Table 1: Hazard Profile and Recommended PPE for this compound Disposal
| Hazard Type | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | Causes skin irritation.[1][2] | Nitrile gloves (or other chemically resistant gloves). Inspect gloves for integrity before use. |
| Eye Contact | Causes serious eye irritation.[1][2] | Safety glasses with side shields or chemical splash goggles . |
| Inhalation | May cause respiratory irritation if dust is generated.[1] | Work in a well-ventilated area or a fume hood , especially when handling powders. |
| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a detailed workflow for the safe disposal of this compound.
Waste Identification and Classification
The first critical step is to determine if your this compound waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA). This determination is the responsibility of the waste generator.
Is this compound a Hazardous Waste?
Most Safety Data Sheets (SDS) for pure this compound do not list it as a federally regulated hazardous waste.[2] However, your waste may be considered hazardous if it is mixed with other substances or if it exhibits one of the four characteristics of hazardous waste:
-
Ignitability (D001): this compound is not flammable.
-
Corrosivity (D002): As a salt of a strong base and a weak acid, a solution of this compound will be slightly alkaline. While generally not corrosive, it is good practice to measure the pH of any this compound solutions intended for disposal. If the pH is ≥ 12.5, it is considered corrosive.[3][4][5][6]
-
Reactivity (D003): this compound is stable under normal conditions and does not exhibit hazardous reactivity.[1][2]
-
Toxicity (D004-D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which is typically not required for pure this compound. However, if the this compound is contaminated with other toxic substances, it may fail the TCLP test.[5]
Actionable Step: Consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying your specific this compound waste. They will be familiar with local and state regulations, which may be more stringent than federal rules.
Waste Collection and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid this compound:
-
Collect solid this compound waste in a dedicated, properly labeled waste container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your EHS department.
-
-
Aqueous Solutions of this compound:
-
Collect aqueous solutions in a separate, labeled container.
-
Do not mix with organic solvents or acidic waste.
-
Diagram 1: Decision Flow for this compound Waste Segregation
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling Cesium Propionate
For the modern researcher, scientist, and drug development professional, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling Cesium propionate, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. Our aim is to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights.
Understanding the Hazard Profile of this compound
This compound (CsO₂CCH₂CH₃) is a salt that, while not as dramatically reactive as cesium metal, presents definite hazards that necessitate careful handling. The primary risks associated with this compound are irritation to the skin and eyes, and potential respiratory tract irritation if inhaled as a dust.[1][2] The propionate anion is generally considered to be of low toxicity; however, the biological effects of cesium ions warrant a cautious approach. Understanding these risks is the first step in establishing a robust safety protocol.
The primary routes of exposure are:
-
Dermal Contact: Can cause skin irritation.[1]
-
Ocular Contact: Poses a risk of serious eye irritation.[1][2]
-
Inhalation: Inhaling dust particles may lead to respiratory irritation.[1]
-
Ingestion: While less common in a laboratory setting, ingestion can be harmful.
Unlike cesium metal, this compound is not classified as water-reactive, meaning it does not release flammable gases on contact with water.[3][4][5] However, good laboratory practices dictate that all chemicals are handled with a degree of caution.
Core Principles of Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific hazards of the chemical and the procedure being performed. For this compound, the focus is on creating a barrier to prevent contact with the solid material and any dust it may generate.
Eye and Face Protection: The First Line of Defense
Mandatory:
-
Safety Glasses with Side Shields: For handling small quantities of this compound where the risk of splashing or dust generation is minimal.
-
Chemical Safety Goggles: These should be worn whenever there is a potential for dust generation, such as when weighing or transferring the solid.[2] Goggles provide a seal around the eyes, offering more comprehensive protection than safety glasses.[1]
Recommended:
-
Face Shield: In addition to goggles, a face shield should be used when handling larger quantities of the material or when a procedure has a higher risk of creating airborne particles. This provides an extra layer of protection for the entire face.
The rationale for this level of protection is to prevent the irritating and potentially damaging effects of this compound dust on the sensitive tissues of the eyes.[1][3]
Skin and Body Protection: Preventing Dermal Exposure
Mandatory:
-
Laboratory Coat: A standard lab coat is sufficient for most procedures.
-
Gloves: Nitrile gloves are the standard choice for handling solid chemicals like this compound. It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid contaminating the skin.[6]
-
Long-Sleeved Clothing: Wear long-sleeved clothing and closed-toe shoes to minimize exposed skin.[1]
Recommended:
-
Impervious Clothing: For larger scale operations or in situations with a high risk of contamination, more substantial protective clothing may be necessary.[6]
The goal of skin protection is to prevent direct contact with the solid, which can cause irritation.[1]
Respiratory Protection: Mitigating Inhalation Risks
Under normal laboratory conditions with adequate ventilation, such as working in a fume hood, respiratory protection is not typically required when handling this compound.[2] However, in situations where dust may be generated and ventilation is insufficient, respiratory protection should be considered.
-
NIOSH-Approved Respirator: If a risk assessment indicates a potential for exceeding exposure limits or if irritation is experienced, a NIOSH-approved respirator with a particulate filter may be necessary.[2]
The decision to use respiratory protection should be based on a thorough risk assessment of the specific procedure.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is essential for minimizing risks. The following protocol provides a framework for the safe handling of this compound.
Pre-Handling Checklist
-
Review the Safety Data Sheet (SDS): Always consult the most recent SDS for this compound before beginning any new procedure.[1][2][3][6]
-
Ensure Proper Ventilation: Verify that the fume hood or other ventilated enclosure is functioning correctly.
-
Gather all Necessary PPE: Have all required eye, face, and skin protection readily available and in good condition.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest eyewash station and safety shower.[1]
-
Prepare a Spill Kit: Have a spill kit appropriate for solid chemical spills nearby.
Handling Protocol
-
Work in a Designated Area: Conduct all work with this compound in a well-ventilated area, preferably a chemical fume hood.[6]
-
Don PPE: Put on all required personal protective equipment before handling the chemical.
-
Weighing and Transferring: When weighing or transferring the solid, do so carefully to minimize dust generation. Use a spatula or other appropriate tool.
-
Avoid Contact: Take care to avoid contact with skin, eyes, and clothing.[6]
-
Clean Up Promptly: Clean up any spills immediately according to the emergency plan.
Post-Handling Procedures
-
Decontaminate: Wipe down the work surface and any equipment used with a damp cloth.
-
Dispose of Waste: Dispose of any waste this compound and contaminated materials according to the disposal plan.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Wash Hands: Wash hands thoroughly with soap and water after removing gloves.[6]
Emergency Plan: Responding to Exposure and Spills
Even with the best precautions, accidents can happen. A clear and concise emergency plan is crucial.
In Case of Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1][2][6]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][2][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][6]
In Case of a Spill
-
Evacuate the Area: If the spill is large, evacuate the immediate area.
-
Ensure Ventilation: Make sure the area is well-ventilated.
-
Wear Appropriate PPE: Don the necessary PPE, including respiratory protection if there is a significant amount of dust.
-
Contain the Spill: Carefully sweep up the solid material and place it in a suitable container for disposal.[2] Avoid creating dust.
-
Clean the Area: Once the bulk of the material has been removed, clean the spill area with a damp cloth.
-
Dispose of Waste: Dispose of the spilled material and any contaminated cleaning supplies as hazardous waste.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: Unused or waste this compound should be disposed of as hazardous chemical waste. It should be placed in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should also be disposed of as hazardous waste.
-
Consult Local Regulations: Always follow your institution's and local regulations for hazardous waste disposal.[7] Contact your environmental health and safety (EHS) department for specific guidance.
Visualizing the Workflow: Safe Handling of this compound
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for the Safe Handling of this compound.
Conclusion
By adhering to these guidelines for personal protective equipment, operational procedures, and disposal, researchers can significantly mitigate the risks associated with handling this compound. A proactive approach to safety, grounded in a thorough understanding of the hazards and the reasons behind each precaution, is the cornerstone of a safe and productive laboratory environment.
References
-
Ames Laboratory. Safety Data Sheet: Cerium.
-
Guidechem. This compound (cas 38869-24-8) SDS/MSDS download.
-
Fisher Scientific. Safety Data Sheet: Cesium.
-
LTS Research Laboratories. Material Safety Data Sheet.
-
ESPI Metals. Safety Data Sheet: Cesium.
-
Thermo Fisher Scientific. Safety Data Sheet: this compound.
-
Strem Chemicals. Safety Data Sheet: Cesium.
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Fisher Scientific. Safety Data Sheet: this compound.
-
American Elements. This compound.
-
Agency for Toxic Substances and Disease Registry. Production, Import/Export, Use, and Disposal of Cesium.
-
Hanford.gov. Cesium Management and Disposition Alternatives for the Low Activity Waste Pretreatment System.
-
CAMEO Chemicals - NOAA. CESIUM.
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Reddit. Disposing of cesium metal.
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Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
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MDPI. Removal of Cesium from Radioactive Waste Liquids Using Geomaterials.
-
Nuclear Regulatory Commission. Sealed Source Disposal and National Security - Problem Statement and Solution Set.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
